molecular formula C16H21NO4 B580859 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid CAS No. 1259223-99-8

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Cat. No.: B580859
CAS No.: 1259223-99-8
M. Wt: 291.347
InChI Key: LBWLDNNHMLBBFK-UHFFFAOYSA-N
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Description

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLDNNHMLBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729125
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
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Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-99-8
Record name 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-(Boc-amino)cyclobutyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(1-(Boc-amino)cyclobutyl)benzoic acid (CAS No: 1259223-99-8), a bifunctional building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structure, featuring a conformationally rigid cyclobutane scaffold, an acid-labile N-Boc protecting group, and a versatile carboxylic acid handle, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide details its physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its strategic application in modern drug discovery programs.

Introduction and Strategic Importance

4-(1-(Boc-amino)cyclobutyl)benzoic acid is a non-canonical amino acid derivative designed for use in organic synthesis, particularly in the construction of novel therapeutic agents. Its molecular architecture is a deliberate convergence of three key functional motifs, each conferring distinct advantages for drug development professionals.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and medicinal chemistry. Its primary function is to temporarily mask the nucleophilicity of the amino group. The Boc group is characterized by its remarkable stability under a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid)[][2]. This orthogonal stability is fundamental to multi-step synthetic strategies, allowing for selective reactions at other sites of the molecule.

  • The Cyclobutane Scaffold: The cyclobutyl ring serves as a rigid, three-dimensional linker between the aromatic ring and the amino functionality. In medicinal chemistry, the incorporation of such strained, non-aromatic rings is a proven strategy to improve a compound's physicochemical properties. It enhances the spatial complexity (sp³) of a molecule, which can lead to improved binding affinity and selectivity for its biological target, while often increasing solubility and metabolic stability compared to "flat" aromatic analogues[3].

  • The Benzoic Acid Moiety: The carboxylic acid group provides a reliable and versatile handle for synthetic elaboration. It is most commonly activated for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing the building block to be coupled with a wide array of amines to generate extensive compound libraries.

This guide serves as a technical resource for researchers, providing the necessary data and procedural insights to effectively utilize this building block in their synthetic campaigns.

Physicochemical and Handling Properties

A clear understanding of a compound's physical properties is critical for its effective use and storage. The key properties of 4-(1-(Boc-amino)cyclobutyl)benzoic acid are summarized below.

PropertyValueReference
CAS Number 1259223-99-8
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Appearance White to off-white solid/powder[4]
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO, DCM, and MeOH. Limited solubility in water.[5]
Storage Conditions Store sealed in a dry environment at 2-8°C.
Safety and Handling

Based on data for structurally related compounds, 4-(1-(Boc-amino)cyclobutyl)benzoic acid should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation[6]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling.

Synthesis and Characterization

The synthesis of 4-(1-(Boc-amino)cyclobutyl)benzoic acid typically involves the protection of the amino group of a suitable precursor. The most common and efficient method is the reaction of 4-(1-aminocyclobutyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Conceptual Synthesis Workflow

The logical flow for the preparation of the title compound is the N-protection of the corresponding free amino acid. This ensures the more reactive amino group is masked before any subsequent reactions, such as coupling at the carboxylic acid, are attempted.

A 4-(1-aminocyclobutyl)benzoic acid (Precursor) C N-Boc Protection Reaction in THF/Water A->C B Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaHCO₃) B->C D 4-(1-(Boc-amino)cyclobutyl)benzoic acid (Final Product) C->D Reaction Work-up E Purification (Acidification, Extraction, Crystallization) D->E

Caption: General workflow for the N-Boc protection synthesis.

Experimental Protocol: N-Boc Protection

This protocol is a representative procedure based on established methods for the N-Boc protection of amino acids[7][8].

  • Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 equiv) dissolved in water to the reaction mixture. Causality: The base is essential to deprotonate the ammonium salt of the amino acid and to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) in THF dropwise to the stirring mixture at room temperature. Causality: Boc₂O is a highly effective and safe electrophilic source of the Boc group. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up & Acidification: Upon completion, acidify the mixture to a pH of ~3 using 1N HCl (aq). Causality: Acidification protonates the carboxylate salt, rendering the final product less water-soluble and enabling its extraction into an organic solvent.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 4-(1-(Boc-amino)cyclobutyl)benzoic acid[7].

Spectral Characterization

The identity and purity of the compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals include two doublets in the aromatic region (δ 7.5-8.1 ppm), multiplets for the cyclobutyl protons (δ 1.8-2.6 ppm), a broad singlet for the N-H proton (δ ~6.7 ppm), and a characteristic sharp singlet for the nine equivalent protons of the Boc group (δ ~1.5 ppm)[7].

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), an N-H stretch (~3350 cm⁻¹), and two distinct C=O stretching bands for the carbamate and carboxylic acid carbonyls (~1715 cm⁻¹ and ~1685 cm⁻¹, respectively)[6].

  • Mass Spectrometry: Analysis would confirm the molecular weight, typically showing a peak corresponding to [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(1-(Boc-amino)cyclobutyl)benzoic acid lies in its ability to undergo selective transformations at either the N-terminus (after deprotection) or the C-terminus.

cluster_0 Pathway A: C-Terminus Reaction cluster_1 Pathway B: N-Terminus Reaction A 4-(1-(Boc-amino)cyclobutyl) benzoic acid B Amide Coupling (R-NH₂, HATU/DIPEA) A->B C N-Boc Protected Amide Product B->C D 4-(1-(Boc-amino)cyclobutyl) benzoic acid E Acidic Deprotection (TFA in DCM) D->E F Amine Salt Intermediate E->F G Further Reaction (e.g., Amide Coupling) F->G

Sources

In-Depth Technical Guide: Physicochemical Profile of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1259223-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the heterocyclic compound 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, registered under CAS number 1259223-99-8. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular structure, expected physicochemical characteristics, and potential for chemical modification. The synthesis of this guide is based on an aggregation of available data from chemical suppliers and extrapolation from structurally related analogs.

Introduction and Chemical Identity

4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic molecule belonging to the pyrrolo[2,3-b]pyridine class of compounds.[1] The unique arrangement of its functional groups—a chloro, an iodo, a methyl, and a phenylsulfonyl moiety—imparts a distinct chemical personality, suggesting its potential as a versatile building block in medicinal chemistry.[1] The pyrrolo[2,3-b]pyridine core is a recognized scaffold in numerous biologically active molecules, hinting at the potential for this compound to interact with various biological targets.[1]

Table 1: Chemical Identity of CAS 1259223-99-8

IdentifierValue
CAS Number 1259223-99-8
IUPAC Name 1-(benzenesulfonyl)-4-chloro-2-iodo-6-methyl-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₄H₁₀ClIN₂O₂S
Molecular Weight 432.66 g/mol
Canonical SMILES CC1=CC(=C2C(=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3)Cl
InChI Key Not available in search results.

Physicochemical Properties

Precise experimental data for the physical properties of CAS 1259223-99-8 are not widely available in the public domain. However, based on its chemical structure and information from suppliers, the following properties can be expected.

Table 2: Predicted Physical Properties of CAS 1259223-99-8

PropertyPredicted Value/ObservationRationale and Context
Appearance Likely a solid crystalline form.[1]The high molecular weight and rigid, planar structure are consistent with a solid state at room temperature.
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone; limited solubility in water.[1]The presence of a large, nonpolar phenylsulfonyl group and the overall aromatic character suggest good solubility in organic media and poor aqueous solubility.
Melting Point Expected to be relatively high.The phenylsulfonyl group is known to enhance the melting point.[1] Structurally similar compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, exhibit melting points in the range of 170–175 °C.[2]
Boiling Point Not available; likely to decompose at high temperatures.Complex heterocyclic compounds often have high boiling points and may decompose before boiling under atmospheric pressure.
Stability Stable under ambient conditions but may degrade in the presence of strong acids or bases.[1]The pyrrolo[2,3-b]pyridine core can be sensitive to harsh pH conditions.

Molecular Structure and Reactivity

The chemical behavior of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is dictated by the interplay of its constituent functional groups.

Figure 1: 2D representation of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

The key reactive sites and their implications are outlined below:

  • Halogen Substituents (Chloro and Iodo): The presence of both chlorine at the 4-position and iodine at the 2-position makes this molecule a prime candidate for various cross-coupling reactions. The differing reactivity of the C-Cl and C-I bonds may allow for selective functionalization. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. These halogens also render the aromatic core susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

  • Phenylsulfonyl Group: This group serves as a protecting group for the pyrrole nitrogen, enhancing the stability of the core and influencing the electronic properties of the ring system.[1] It can be removed under specific reaction conditions to liberate the N-H group for further derivatization.

  • Methyl Group: The methyl group at the 6-position can influence the solubility and lipophilicity of the molecule. It may also offer a site for metabolic oxidation in biological systems.

G cluster_0 CAS 1259223-99-8 cluster_1 Potential Reactions cluster_2 Potential Products A 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling A->B Pd catalyst, Boronic acid C Stille Coupling A->C Pd catalyst, Organostannane D Sonogashira Coupling A->D Pd/Cu catalyst, Terminal alkyne E Nucleophilic Aromatic Substitution A->E Nucleophile (e.g., R-NH2, R-OH) F Deprotection (Removal of Phenylsulfonyl) A->F Reducing agent G Bi-aryl Derivatives B->G C->G H Alkynylated Derivatives D->H I Aminated/Alkoxylated Derivatives E->I J N-H free Pyrrolo[2,3-b]pyridine F->J

Figure 2: Potential reaction pathways for the functionalization of CAS 1259223-99-8.

Experimental Protocols: A Note on Synthesis

While a detailed, step-by-step synthesis protocol for CAS 1259223-99-8 is not publicly available, the general synthetic strategy for similar pyrrolo[2,3-b]pyridine derivatives involves a multi-step process.[1] A plausible, generalized workflow is presented below. Researchers should consult the primary literature for specific reaction conditions for analogous compounds.

Generalized Synthetic Workflow:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is typically achieved through the condensation and cyclization of appropriately substituted pyridine and pyrrole precursors.

  • Halogenation: Introduction of the chloro and iodo groups onto the aromatic core. This can be accomplished via electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS).

  • Sulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group, commonly achieved by reacting the N-H precursor with benzenesulfonyl chloride in the presence of a base.

G start Pyridine & Pyrrole Precursors step1 Core Formation (Condensation/Cyclization) start->step1 step2 Halogenation (e.g., NCS, NIS) step1->step2 step3 Sulfonylation (Benzenesulfonyl chloride, Base) step2->step3 end_product CAS 1259223-99-8 step3->end_product

Figure 3: Generalized synthetic workflow for the preparation of the target compound.

Applications in Research and Drug Development

Given its structural features, 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is primarily of interest as a research chemical and an intermediate in the synthesis of more complex molecules.[1] Its potential applications are rooted in the established biological activities of the pyrrolo[2,3-b]pyridine scaffold. This core is present in a number of approved drugs and clinical candidates, particularly in the area of oncology as kinase inhibitors.

The strategic placement of reactive handles (the two distinct halogens) allows for the systematic exploration of the chemical space around the core, a crucial activity in lead optimization campaigns.

Safety and Handling

Specific toxicology data for CAS 1259223-99-8 is not available. As with any research chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1259223-99-8) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data on its physical properties are limited, its chemical structure provides clear guidance on its expected solubility, stability, and reactivity. The presence of two distinct halogen atoms offers a versatile platform for the synthesis of diverse libraries of compounds, making it a valuable tool for researchers exploring the therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold.

References

  • 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - EvitaChem. (URL: Not available in search results)
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (URL: Not available in search results)

Sources

An In-Depth Technical Guide to N-Boc-4-(1-aminocyclobutyl)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the myriad of building blocks available to the discerning chemist, N-Boc-4-(1-aminocyclobutyl)benzoic acid has emerged as a particularly valuable asset. Its unique structural features, combining a conformationally constrained cyclobutyl moiety with a versatile benzoic acid functional group, all under the protection of the robust tert-butoxycarbonyl (Boc) group, make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of N-Boc-4-(1-aminocyclobutyl)benzoic acid, delving into its chemical properties, synthesis, and applications, with a focus on providing actionable insights for researchers in the field of drug discovery and development.

Core Molecular Attributes of N-Boc-4-(1-aminocyclobutyl)benzoic acid

The judicious design of any synthetic endeavor begins with a thorough understanding of the starting material's fundamental properties. N-Boc-4-(1-aminocyclobutyl)benzoic acid, with the CAS Number 1259223-99-8, possesses a unique combination of structural motifs that dictate its reactivity and utility.[1]

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₄Calculated
Molecular Weight 291.34 g/mol Calculated
CAS Number 1259223-99-8[1]
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)ODeduced
IUPAC Name 4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acid[1]

The presence of the Boc protecting group is critical, rendering the primary amine nucleophilicity inert under a wide range of reaction conditions, thereby allowing for selective manipulation of the carboxylic acid functionality. The cyclobutyl ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions.

Diagram 1: Chemical Structure of N-Boc-4-(1-aminocyclobutyl)benzoic acid

A 2D representation of the molecular structure.

Synthesis and Purification

The synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid typically proceeds through a multi-step sequence, beginning with the construction of the 4-(1-aminocyclobutyl)benzoic acid core, followed by the protection of the amino group.

Experimental Protocol: Synthesis of 4-(1-aminocyclobutyl)benzoic acid

A common route to the aminocyclobutylbenzoic acid core involves the catalytic hydrogenation of a suitable precursor, such as 4-nitrobenzoic acid, to 4-aminobenzoic acid, followed by a series of reactions to introduce the cyclobutyl moiety. While specific, detailed synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, analogous syntheses of similar compounds, such as trans-4-aminocyclohexanecarboxylic acid, provide a logical framework. One such method involves the hydrogenation of p-aminobenzoic acid over a ruthenium on carbon (Ru/C) catalyst.

Experimental Protocol: N-Boc Protection

The protection of the amino group is a standard and well-documented procedure in organic synthesis.[2]

  • Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid in a suitable solvent system, such as a mixture of dioxane and water or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the reaction mixture and deprotonate the amino group.

  • Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature or with cooling, depending on the scale of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is typically worked up by acidification to protonate the carboxylic acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield N-Boc-4-(1-aminocyclobutyl)benzoic acid as a solid.

Diagram 2: General Workflow for the Synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid

G start 4-Nitrobenzoic Acid (or suitable precursor) step1 Catalytic Hydrogenation (e.g., H₂, Pd/C) start->step1 intermediate1 4-Aminobenzoic Acid step1->intermediate1 step2 Introduction of Cyclobutyl Moiety intermediate1->step2 intermediate2 4-(1-Aminocyclobutyl)benzoic Acid step2->intermediate2 step3 N-Boc Protection (Boc₂O, Base) intermediate2->step3 product N-Boc-4-(1-aminocyclobutyl)benzoic acid step3->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

A simplified representation of the synthetic pathway.

Applications in Drug Discovery and Medicinal Chemistry

The utility of N-Boc-4-(1-aminocyclobutyl)benzoic acid as a building block in drug discovery is multifaceted, stemming from the advantageous properties conferred by its constituent parts.

  • Scaffold for Novel Therapeutics: The rigid cyclobutyl group can serve as a conformational constraint, locking a portion of the molecule into a specific orientation. This can lead to enhanced binding affinity and selectivity for a biological target.

  • Linker Moiety: The benzoic acid group provides a convenient handle for further chemical modifications. It can be readily converted to amides, esters, or other functional groups, allowing for the attachment of pharmacophores or for its use as a linker in more complex molecules like proteolysis-targeting chimeras (PROTACs).

  • Peptidomimetic Design: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

Analytical Characterization

Thorough analytical characterization is paramount to ensure the purity and structural integrity of N-Boc-4-(1-aminocyclobutyl)benzoic acid for its use in sensitive downstream applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR), the aromatic protons of the benzoic acid, and the aliphatic protons of the cyclobutyl ring should all be present and in the correct integration ratios.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. Techniques such as electrospray ionization (ESI) are commonly employed.

  • Chromatography: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid, is typically used.

Conclusion

N-Boc-4-(1-aminocyclobutyl)benzoic acid represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a conformationally restricted aliphatic ring, a synthetically tractable aromatic carboxylic acid, and a robustly protected amine provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and comprehensive analytical characterization are the cornerstones for its successful application in the development of the next generation of medicines.

References

  • Proactive Molecular Research. 4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acid. Retrieved from [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Protheragen. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. CN116120213A.

Sources

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: Structure and Potential Applications

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a synthetic molecule featuring a benzoic acid moiety, a cyclobutyl ring, and a tert-Butoxycarbonyl (Boc) protected amine. Its structural components suggest its potential as a building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. The benzoic acid group provides a handle for further chemical modifications, while the cyclobutyl scaffold introduces three-dimensionality, a desirable trait in modern drug design. The Boc-protecting group is a common feature in peptide synthesis and other organic transformations, allowing for controlled, site-selective reactions.

The Critical Role of Solubility in Drug Discovery and Development

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's fate in both in vitro and in vivo systems.[1][2] Poor solubility can impede absorption after oral administration, lead to unreliable results in biological assays, and present significant challenges during formulation development.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile is paramount for making informed decisions throughout the drug discovery and development pipeline.

Objectives of this Guide

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. It is designed to equip researchers with the knowledge to:

  • Predict and understand the factors governing the solubility of this molecule.

  • Select and execute appropriate experimental protocols for solubility determination.

  • Interpret solubility data to guide further research and development activities.

Physicochemical Properties and Solubility Prediction

Molecular Structure Analysis

The structure of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid combines features that both promote and hinder aqueous solubility.

  • Hydrophilic groups: The carboxylic acid group (-COOH) and the carbamate linkage (-NHCOO-) can participate in hydrogen bonding with water.

  • Hydrophobic groups: The cyclobutyl ring and the tert-butyl group of the Boc protector are nonpolar and will tend to decrease water solubility.

In Silico Solubility Prediction (Theoretical)

Various computational models can predict the aqueous solubility of small molecules.[3][4][5] These models often use parameters like logP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. For a molecule like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, these models would likely predict low to moderate aqueous solubility due to the presence of the bulky, hydrophobic Boc group and the cyclobutyl ring.

A structurally similar compound, 4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)benzoic acid, has a predicted logP of 2.8986.[6] This suggests a notable degree of lipophilicity which generally correlates with lower aqueous solubility.

Impact of Structural Moieties on Solubility

Benzoic acid itself has limited solubility in water at room temperature but its solubility increases significantly in hot water.[7] The carboxylic acid moiety is ionizable. At pH values above its pKa (approximately 4.2 for benzoic acid), the carboxylic acid will be deprotonated to the more soluble carboxylate anion.[7]

The cyclobutyl group is a nonpolar, aliphatic ring. Its presence increases the molecule's overall hydrophobicity, which is expected to decrease its solubility in aqueous media.

The tert-Butoxycarbonyl (Boc) group is a large, lipophilic protecting group commonly used in organic synthesis.[8] Its primary function is to mask the reactivity of the amine group.[9] However, its bulky and nonpolar nature significantly contributes to a decrease in aqueous solubility. Many Boc-protected amino acids exhibit good solubility in organic solvents but poor water solubility.[10]

Theoretical Framework of Solubility

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between kinetic and thermodynamic solubility, as they are measured under different conditions and provide different insights.[11][12][13]

  • Kinetic Solubility: This is typically a high-throughput measurement performed early in drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[12] The concentration at which precipitation first occurs is the kinetic solubility. This method is fast but can often overestimate the true solubility because it may reflect the solubility of an amorphous, higher-energy state of the compound.[13]

  • Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[1] It is determined by incubating an excess of the solid compound in the aqueous medium until equilibrium is reached, which can take 24-72 hours.[12][14] This is considered the "true" solubility and is critical for later stages of drug development, such as formulation.[1][11]

Factors Influencing Aqueous Solubility

Several factors can influence the aqueous solubility of a compound.[1][2][15]

For ionizable compounds like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, pH is a critical determinant of solubility. The carboxylic acid group has an estimated pKa. At pH values below the pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and thus more soluble carboxylate salt.

The effect of temperature on solubility depends on the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[16]

The crystalline form of a compound can significantly impact its solubility. Different polymorphs (different crystal lattice arrangements) of the same compound can have different free energies and, consequently, different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.

Experimental Determination of Solubility: Protocols and Methodologies

The following are detailed protocols for determining the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

General Materials and Equipment
  • 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8)[14][17]

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration device (e.g., 96-well filter plates)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • pH meter

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid to a series of vials containing the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[14] Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration.[14]

  • Quantification: Prepare a series of dilutions of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the analytical response to a standard curve.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[14]

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

This method is suitable for earlier stages of discovery when compound availability is limited.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a shorter period (e.g., 1-2 hours).[12]

  • Precipitate Removal: Use a 96-well filter plate to separate any precipitated compound from the solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a high-throughput analytical method.

Protocol 3: pH-Dependent Solubility Profile

This protocol is essential for understanding how solubility will vary in different physiological environments, such as the gastrointestinal tract.[11]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[14][17]

  • Solubility Measurement: Perform the thermodynamic shake-flask solubility determination (Protocol 4.2) in each of these buffers.

  • Data Plotting: Plot the measured solubility as a function of pH.

Workflow for pH-Dependent Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Compound to each buffer A->B Step 1 C Shake to Equilibrate (24-48h at 37°C) B->C Step 2 D Separate Supernatant (Centrifuge/Filter) C->D Step 3 E Quantify Concentration (HPLC-UV) D->E Step 4 F Plot Solubility vs. pH E->F Step 5

Caption: Workflow for determining the pH-dependent solubility profile.

Analytical Quantification (e.g., HPLC, UV-Vis)

A validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A standard curve of known concentrations of the compound should be prepared to ensure accurate quantification.

Data Analysis and Interpretation

Constructing a pH-Solubility Profile

The data from the pH-dependent solubility study should be plotted with pH on the x-axis and solubility (in mg/mL or logS) on the y-axis. For an acidic compound like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, the profile is expected to show low solubility at acidic pH and a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.

Hypothetical pH-Solubility Data Table

pHPredicted Solubility (µg/mL)
1.2< 10
4.525
6.8150
7.4> 200
Biopharmaceutics Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[17] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[18] The experimentally determined solubility data for 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid would be used to classify it within the BCS framework, which has important implications for predicting its oral bioavailability and for regulatory considerations such as biowaivers.[17][18][19][20]

BCS Classification Logic

G cluster_input Inputs cluster_decision Classification cluster_output BCS Class Sol Solubility Data (pH 1.2-6.8) S_Class High/Low Solubility? Sol->S_Class Perm Permeability Data P_Class High/Low Permeability? Perm->P_Class C1 Class I S_Class->C1 High C2 Class II S_Class->C2 Low C3 Class III S_Class->C3 High C4 Class IV S_Class->C4 Low P_Class->C1 High P_Class->C2 High P_Class->C3 Low P_Class->C4 Low

Caption: Decision tree for BCS classification based on solubility and permeability.

Troubleshooting Common Solubility Issues

If the compound exhibits poor aqueous solubility, several strategies can be employed to improve it for in vitro testing and formulation development:

  • pH adjustment: For acidic compounds, increasing the pH of the medium can significantly enhance solubility.

  • Use of co-solvents: Small amounts of organic co-solvents (e.g., ethanol, propylene glycol) can be used, but their potential effects on biological assays must be considered.

  • Formulation strategies: For in vivo studies, formulation approaches such as salt formation, amorphous solid dispersions, or lipid-based formulations can be explored.

Conclusion

A thorough characterization of the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a critical step in its evaluation as a potential building block for drug discovery. By understanding the interplay of its structural features and applying rigorous experimental methodologies, researchers can obtain reliable data to guide medicinal chemistry efforts, design appropriate biological assays, and develop effective formulation strategies. The distinction between kinetic and thermodynamic solubility, coupled with a comprehensive pH-dependent analysis, provides the necessary foundation for advancing compounds from the bench to preclinical development.

References

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An In-Depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group: Function, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the ability to selectively mask and demask reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as one of the most pivotal and widely utilized protecting groups for amines.[1] Its prevalence stems from a unique combination of stability to a broad range of reaction conditions and the facility of its removal under specific, mild acidic conditions. This guide provides a comprehensive exploration of the Boc protecting group, delving into the causality behind its function, the mechanisms of its application and cleavage, and its strategic deployment in complex synthetic workflows, most notably in solid-phase peptide synthesis (SPPS).

The Fundamental Role and Chemical Nature of the Boc Group

At its core, a protecting group is a molecular "helmet," a temporary modification of a functional group to prevent it from participating in a chemical reaction.[2] The Boc group is a carbamate that effectively tempers the nucleophilicity and basicity of an amine.[3][4] This protection is crucial when other parts of the molecule must undergo transformations that would otherwise be compromised by a reactive amine.

The Boc group's utility is rooted in its distinct chemical architecture. The bulky tert-butyl group provides steric hindrance and, more importantly, is key to the group's acid lability. Upon protonation, the carbamate can readily eliminate a stable tert-butyl carbocation, a stark contrast to less substituted carbamates which lack this facile cleavage pathway.[3] This inherent electronic property is the cornerstone of the Boc group's function. It is stable to most bases, nucleophiles, and hydrogenolysis conditions, making it an excellent "orthogonal" partner to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][5][6]

The Mechanism of Boc Protection: A Self-Validating System

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[4][7] The reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[8]

The process is typically conducted in the presence of a mild base, such as sodium hydroxide or triethylamine, which serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the protonated amine intermediate formed during the reaction.[5][9][10] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which then deprotonates the positively charged nitrogen to yield the final, neutral Boc-protected amine.[3][8]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine R-NH₂ Attack Nucleophilic Attack Amine->Attack Base (e.g., TEA) Boc2O (Boc)₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Elimination Intermediate->Collapse Expels t-butyl carbonate Decomposition Leaving Group Decomposition Collapse->Decomposition ProtectedAmine R-NH-Boc Collapse->ProtectedAmine Byproducts CO₂ + t-BuOH Decomposition->Byproducts

Caption: Boc Protection Workflow.

Experimental Protocol: General N-tert-Butoxycarbonylation of an Amine
  • Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), acetonitrile, or a mixture of dioxane and water.[9][11][12]

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 equivalents) to the solution. If the substrate is an amine salt (e.g., hydrochloride), add a base such as triethylamine (TEA, 2.2–3.0 equivalents) to neutralize the salt and facilitate the reaction. For free amines, 1.1 equivalents of base is sufficient. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) may be added.[9]

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected product, which can be further purified by column chromatography or recrystallization if necessary.[11]

The Mechanism of Boc Deprotection: Controlled Acidolysis

The defining characteristic of the Boc group is its lability under acidic conditions.[9][14] This cleavage is typically achieved with strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][8]

The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[3][8] This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (t-Bu⁺), carbon dioxide, and the free amine.[3] The tert-butyl cation is a potent electrophile and can lead to unwanted side reactions by alkylating nucleophilic residues (e.g., tryptophan, methionine) in the substrate.[9][15] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail to trap the carbocation.[9]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products ProtectedAmine R-NH-Boc Protonation Carbonyl Protonation ProtectedAmine->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Generates t-Bu⁺ Elimination Formation of Carbamic Acid Cleavage->Elimination Byproducts CO₂ + Isobutylene Cleavage->Byproducts t-Bu⁺ captured by scavenger Decarboxylation Decarboxylation Elimination->Decarboxylation Spontaneous AmineSalt R-NH₃⁺ Decarboxylation->AmineSalt

Caption: Boc Deprotection Workflow.

Experimental Protocol: General Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent, typically dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[16] If acid-sensitive functional groups are present, scavengers (e.g., anisole, 5% v/v) should be included.

  • Reaction: Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30-60 minutes. Progress can be monitored by TLC or LC-MS. The evolution of gas (CO₂) is a visual indicator of the reaction's progress.[3][4]

  • Isolation: Once the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation (use of a base trap is recommended). The resulting product is typically an amine-TFA salt.[17] The salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Cornerstone of Peptide Synthesis: The Boc/Bzl Strategy

The Boc group was foundational to the development of solid-phase peptide synthesis (SPPS), a revolutionary technique that enables the rapid assembly of peptides.[18][19] In the classic Boc/Bzl SPPS strategy, the temporary protection of the α-amino group of the incoming amino acid is provided by the acid-labile Boc group.[20][21][22] More permanent protection for reactive amino acid side chains is afforded by benzyl (Bzl)-based groups, which are stable to the conditions used for Boc removal but are cleaved by very strong acids like anhydrous hydrogen fluoride (HF).[20][21]

This "quasi-orthogonal" strategy relies on a gradient of acid lability: the Boc group is removed by a moderately strong acid (TFA), while the benzyl groups and the resin linkage require a much stronger acid for cleavage.[20]

The Boc-SPPS cycle is a repetitive four-step process:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[20]

Boc_SPPS_Cycle Resin Resin-Bound Peptide (N-Boc Protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection Remove Boc Neutralization Step 2: Neutralization (DIPEA) Deprotection->Neutralization Liberate Free Amine Coupling Step 3: Coupling (Activated Boc-AA) Neutralization->Coupling Add Next Amino Acid Coupling->Resin Elongate Peptide Chain

Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Data Presentation: Orthogonal Protecting Group Strategies

The true power of the Boc group in complex syntheses is realized when it is used as part of an orthogonal protection scheme. This allows for the selective deprotection of one functional group while others remain intact.[4][5]

Protecting GroupAbbreviationCommon Protecting ReagentCleavage ConditionsStability
tert-Butoxycarbonyl Boc(Boc)₂OStrong Acid (e.g., TFA, HCl)[8][9]Stable to base, hydrogenolysis, nucleophiles.[1][11]
Fluorenylmethyloxycarbonyl FmocFmoc-OSu, Fmoc-ClBase (e.g., 20% Piperidine in DMF)[8]Stable to acid, hydrogenolysis.[5][7]
Carboxybenzyl Cbz or ZCbz-ClCatalytic Hydrogenation (H₂, Pd/C)[3][4]Stable to mild acid and base.[3]

This table clearly illustrates the differential lability that enables complex, multi-step synthetic strategies. A molecule bearing both a Boc-protected amine and an Fmoc-protected amine can have either group removed selectively by choosing the appropriate reagent (acid for Boc, base for Fmoc), leaving the other untouched.[5][20]

Conclusion and Authoritative Grounding

The tert-butoxycarbonyl protecting group is an indispensable tool in modern organic synthesis. Its widespread adoption is a direct consequence of its robust, predictable, and highly functional chemical properties: ease of installation, stability towards a wide array of reagents, and, most critically, its clean and efficient removal under mild acidic conditions. From its foundational role in the automation of peptide synthesis to its routine use in the protection of amines in drug discovery and natural product synthesis, the Boc group provides a reliable and versatile solution for chemists. The causality of its function, rooted in the stability of the tert-butyl cation, provides a self-validating system that researchers and drug development professionals can trust for critical synthetic transformations.

References

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The Cyclobutane Ring in Benzoic Acid Derivatives: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the cyclobutane motif into benzoic acid derivatives represents a significant strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and diverse applications of this unique class of compounds. From the early photochemical studies of cinnamic acids to the contemporary use of cyclobutane rings as phenyl bioisosteres, this document details the scientific journey and provides practical insights for researchers in the field. Detailed experimental protocols, mechanistic considerations, and data-driven analyses are presented to offer a comprehensive technical resource for the design and synthesis of novel cyclobutane-containing benzoic acids.

A Historical Perspective: The Convergence of Two Fundamental Moieties

The story of cyclobutane-containing benzoic acids is not one of a single, celebrated discovery but rather a gradual convergence of independent streams of chemical exploration: the centuries-old familiarity with benzoic acid and the relatively recent mastery of the strained cyclobutane ring.

Benzoic Acid: A Compound Steeped in History

Benzoic acid, the simplest aromatic carboxylic acid, has been known since the 16th century, with its initial discovery attributed to the dry distillation of gum benzoin by figures such as Nostradamus.[1][2][3] Its structure was later elucidated by Liebig and Wöhler, and its antifungal properties were discovered by Salkowski in 1875.[1] The first industrial synthesis involved the hydrolysis of benzotrichloride, a method now largely replaced by the air oxidation of toluene.[2] Benzoic acid and its derivatives have long been mainstays in the development of pharmaceuticals and other biologically active compounds.[4]

The Enigmatic Cyclobutane: A Late Arrival to the Synthetic Arena

In contrast to the long history of benzoic acid, the cyclobutane ring remained a synthetic challenge for many years. The first synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[2] The inherent ring strain of the four-membered ring made its construction and manipulation a non-trivial task for early organic chemists.

The Dawn of Connection: Photodimerization of Cinnamic Acid

The first historical link between a phenyl-containing carboxylic acid and a cyclobutane structure emerged from the field of photochemistry. In the late 19th and early 20th centuries, it was observed that cinnamic acid, a molecule containing both a phenyl group and a carboxylic acid, could undergo a [2+2] photodimerization upon exposure to sunlight to form cyclobutane dicarboxylic acids.[1][5] This reaction, yielding truxillic and truxinic acids, was one of the earliest examples of a photochemical cycloaddition and laid the groundwork for understanding the reactivity of unsaturated systems in the solid state.[5][6]

G cinnamic_acid1 Cinnamic Acid sunlight Sunlight (UV light) cinnamic_acid1->sunlight cinnamic_acid2 Cinnamic Acid cinnamic_acid2->sunlight truxillic_acid Truxillic/Truxinic Acids (Cyclobutane Dicarboxylic Acids) sunlight->truxillic_acid

The Evolution of Synthetic Methodologies

The synthesis of cyclobutane-containing benzoic acids has evolved from these early photochemical discoveries to a range of sophisticated and versatile methods, driven largely by the demands of the pharmaceutical industry.

From Cinnamic Acid Dimers to Modern Synthetic Routes

While the photodimerization of cinnamic acid provided the first examples of cyclobutane dicarboxylic acids with phenyl substituents, it was not a direct route to simple cyclobutane-containing benzoic acids. The development of more general and controllable methods was necessary.

Key Synthetic Strategies

Several key synthetic strategies have emerged for the construction of the cyclobutane ring and its attachment to a benzoic acid moiety or its precursors.

The [2+2] cycloaddition remains a cornerstone of cyclobutane synthesis.[7] Modern variations of this reaction offer greater control and broader substrate scope than the early solid-state photodimerizations. These include:

  • Photochemical Cycloadditions: The use of photosensitizers and modern photochemical reactors allows for more efficient and selective intermolecular and intramolecular [2+2] cycloadditions.[7][8]

  • Catalytic [2+2] Cycloadditions: Transition metal catalysts and Lewis acids can promote [2+2] cycloadditions under milder conditions and with high stereoselectivity.[9]

G alkene1 Alkene 1 catalyst Light or Catalyst alkene1->catalyst alkene2 Alkene 2 alkene2->catalyst cyclobutane Cyclobutane Derivative catalyst->cyclobutane

The Friedel-Crafts reaction, discovered in 1877, provides a powerful method for attaching alkyl and acyl groups to aromatic rings.[10][11] This can be applied to the synthesis of cyclobutane-containing benzoic acids in two main ways:

  • Friedel-Crafts Acylation: Cyclobutanecarbonyl chloride can be reacted with a suitable aromatic precursor (e.g., toluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a cyclobutyl phenyl ketone. Subsequent oxidation of the ketone and the methyl group on the toluene ring yields the desired cyclobutyl benzoic acid.

  • Friedel-Crafts Alkylation: While less common due to potential carbocation rearrangements, cyclobutyl halides or alcohols can be used to alkylate an aromatic ring.

G start Cyclobutanecarbonyl Chloride + Toluene lewis_acid Lewis Acid (e.g., AlCl₃) start->lewis_acid ketone Cyclobutyl Phenyl Ketone lewis_acid->ketone oxidation Oxidation ketone->oxidation final_product Cyclobutyl Benzoic Acid oxidation->final_product

A common and practical approach involves the synthesis of a cyclobutyl-substituted aromatic hydrocarbon, such as cyclobutyltoluene, followed by oxidation of the alkyl side chain to a carboxylic acid.[12][13] Strong oxidizing agents like potassium permanganate are typically used for this transformation.

Experimental Protocol: Oxidation of 4-Cyclobutyltoluene to 4-Cyclobutylbenzoic Acid

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: 4-Cyclobutyltoluene, potassium permanganate (KMnO₄), water, and a phase transfer catalyst (e.g., a quaternary ammonium salt) are added to the flask.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 4-cyclobutylbenzoic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Table 1: Representative Synthetic Methods for Cyclobutane-Containing Benzoic Acids

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Photodimerization Cinnamic Acid DerivativesUV LightHistorical significance, access to dicarboxylic acidsLimited to specific substrates, often low yields and mixtures of stereoisomers
Friedel-Crafts Acylation Aromatic compound, Cyclobutanecarbonyl chlorideLewis Acid (e.g., AlCl₃)Good for introducing the cyclobutylcarbonyl groupRequires subsequent oxidation steps
Oxidation of Alkylarenes Cyclobutyl-substituted areneOxidizing agent (e.g., KMnO₄)Reliable and often high-yielding for the final oxidation stepRequires prior synthesis of the cyclobutylarene

Applications in Drug Discovery and Materials Science

The unique structural and conformational properties of the cyclobutane ring have made it a valuable component in the design of new molecules with tailored functions.

The Cyclobutane Ring as a Phenyl Bioisostere

A key driver for the increased interest in cyclobutane-containing benzoic acids is the concept of bioisosterism. In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties.[14]

The cyclobutane ring, particularly a 1,3-disubstituted cyclobutane, is increasingly being used as a saturated, three-dimensional bioisostere for a para-substituted phenyl ring.[2] This substitution can offer several advantages:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a puckered cyclobutane can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.[15]

  • Enhanced Target Binding: The rigid and defined three-dimensional structure of the cyclobutane ring can provide a better fit into the binding pocket of a biological target, leading to increased potency and selectivity.[2]

  • Novel Intellectual Property: The use of a cyclobutane scaffold can provide a route to novel chemical entities with new intellectual property protection.[14]

G phenyl_benzoic para-Substituted Benzoic Acid replacement Bioisosteric Replacement phenyl_benzoic->replacement cyclobutyl_benzoic 1,3-Disubstituted Cyclobutane Carboxylic Acid replacement->cyclobutyl_benzoic

Specific Therapeutic Areas

Cyclobutane-containing carboxylic acids have shown promise in a variety of therapeutic areas:

  • Metabolic Diseases: Novel cyclobutane-containing carboxylic acid compounds have been developed as modulators of GPR120, a receptor involved in insulin sensitivity, making them potential treatments for diabetes.

  • Oncology: The foundational anticancer drug Carboplatin is a platinum complex containing a cyclobutane-1,1-dicarboxylate ligand, highlighting the early use of cyclobutane carboxylic acid derivatives in medicine.[16]

  • Inflammation and Pain: The rigid scaffold of cyclobutane can be used to orient pharmacophores in a precise manner to interact with targets involved in inflammation and pain signaling.

Table 2: Examples of Bioactive Cyclobutane-Containing Carboxylic Acids

Compound ClassTherapeutic TargetPotential Application
GPR120 ModulatorsGPR120Type 2 Diabetes
Integrin Antagonistsαvβ3 IntegrinCancer
σ₁ Receptor Ligandsσ₁ ReceptorNeurological Disorders
Materials Science Applications

The rigid and well-defined geometry of cyclobutane dicarboxylic acids, such as truxillic and truxinic acids, makes them attractive building blocks for the synthesis of polymers and liquid crystals. The stereochemistry of the cyclobutane ring can be used to control the packing and properties of the resulting materials.

Conclusion and Future Outlook

The journey of cyclobutane-containing benzoic acids from a curiosity of early photochemistry to a valuable tool in modern drug discovery and materials science is a testament to the ongoing evolution of organic synthesis. The ability of the cyclobutane ring to act as a three-dimensional, metabolically stable bioisostere for the ubiquitous phenyl group ensures its continued importance in the design of new and improved therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel applications for these unique molecular scaffolds in a wider range of scientific disciplines. The continued interplay between synthetic innovation and the demand for molecules with precisely controlled properties will undoubtedly lead to exciting new discoveries in the field of cyclobutane-containing benzoic acids.

References

  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. (URL: [Link])

  • Benzoic acid. (URL: [Link])

  • A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions. (URL: [Link])

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (URL: [Link])

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (URL: [Link])

  • The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. (URL: [Link])

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (URL: [Link])

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (URL: [Link])

  • Charles Friedel and the Accidental Discovery of an Important Reaction. (URL: [Link])

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (URL: [Link])

  • Oxidation of Toluene to Benzoic Acid Lab Report. (URL: [Link])

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: [Link])

  • Benzoic acid. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])

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A-Z Guide to 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: Nomenclature, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, a key building block in medicinal chemistry. We will delve into its various synonyms and identifiers, explore its physicochemical properties, and present a detailed, logical workflow for its synthesis. This document is designed to serve as a practical resource, grounded in established scientific principles, to support researchers in their drug discovery and development endeavors.

Chemical Identity and Nomenclature

Accurate identification of chemical compounds is fundamental to research and development. 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is known by several names and identifiers across different databases and suppliers. Understanding these synonyms is crucial for effective literature searches and material procurement.

The structure features a central cyclobutane ring, substituted at the 1-position with both a para-substituted benzoic acid group and a tert-Butoxycarbonyl (Boc) protected amine. This combination of a rigid cyclic scaffold and a protected amine makes it a valuable synthon for introducing constrained motifs into drug candidates, a common strategy for improving potency and metabolic stability.

Below is a summary of its primary identifiers and most common synonyms.

Identifier TypeValueSource
Primary Name 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acidN/A
CAS Number 1259223-99-8Lead Sciences
Molecular Formula C16H21NO4Lead Sciences
SMILES CC(C)(C)OC(=O)NC1(CCC1)C1=CC=C(C=C1)C(O)=OLead Sciences

This table summarizes the key identifiers for the compound of interest.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.

PropertyValueSource
Molecular Weight 291.34 g/mol Lead Sciences
Purity Typically ≥95%Lead Sciences
Storage Conditions Sealed in dry, 2-8°CLead Sciences

This table outlines the key physicochemical properties.

Role in Drug Discovery and Organic Synthesis

Benzoic acid and its derivatives are foundational in the pharmaceutical industry, serving as versatile intermediates and key components of active pharmaceutical ingredients (APIs).[1] They are utilized for their antimicrobial, antifungal, and preservative properties.[1] The structural versatility of molecules like para-aminobenzoic acid (PABA), which allows for substitution at both the amino and carboxyl groups, makes them ideal building blocks for creating diverse molecular libraries for drug screening.[2]

The subject of this guide, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, is a specialized example of such a building block. The incorporation of a cyclobutyl moiety introduces a degree of rigidity and three-dimensionality that is often sought after in modern drug design to enhance binding affinity and selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, particularly in peptide synthesis.[3][4][5] It provides a stable, non-reactive amine functionality that can be selectively removed under mild acidic conditions, allowing for subsequent chemical transformations at that site.[4][5] This strategic protection is crucial for the multi-step synthesis of complex molecules.[5]

The combination of the benzoic acid, the constrained cyclobutyl ring, and the Boc-protected amine makes this compound a valuable starting material for synthesizing novel compounds aimed at a variety of therapeutic targets.[6][]

Conceptual Synthetic Workflow

The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid involves a logical sequence of well-established organic reactions. The following is a generalized, conceptual protocol that outlines the key transformations. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.

G cluster_0 Synthesis Pathway A Starting Material (e.g., 4-bromobenzoic acid derivative) B Introduction of Cyclobutanone Moiety (e.g., via Grignard or lithiation followed by addition) A->B Step 1 C Formation of Amine (e.g., Reductive Amination) B->C Step 2 D Boc Protection (Di-tert-butyl dicarbonate, Base) C->D Step 3 E Final Product 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid D->E Step 4

Caption: Conceptual workflow for the synthesis of the target compound.

  • Introduction of the Cyclobutyl Ketone: The synthesis would logically commence from a commercially available benzoic acid derivative, typically one with a handle for carbon-carbon bond formation, such as a bromo or iodo-substituted benzoic acid (ester-protected). The key step is the introduction of the cyclobutyl ring. This could be achieved through a metal-catalyzed cross-coupling reaction or by forming an organometallic reagent (Grignard or organolithium) from the aryl halide, which then attacks cyclobutanone. The choice of an ester protecting group for the benzoic acid is critical to prevent the acidic proton from interfering with the organometallic reagent.

  • Reductive Amination to Form the Amine: With the 4-(1-hydroxycyclobutyl)benzoic acid ester in hand, the next step is the conversion of the ketone (or the tertiary alcohol via oxidation) to an amine. A standard and efficient method is reductive amination. This one-pot reaction typically involves treating the ketone with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride). This directly converts the carbonyl group into a primary amine.

  • Boc Protection of the Amine: To prevent the newly formed amine from participating in unwanted side reactions in subsequent steps or applications, it must be protected. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (like triethylamine or sodium bicarbonate) is the industry-standard method for introducing the Boc protecting group.[3] This reaction is typically high-yielding and clean, providing the Boc-protected amino acid ester.

  • Hydrolysis of the Ester: The final step is the deprotection of the carboxylic acid. If the benzoic acid was protected as a methyl or ethyl ester in the initial steps, it can be easily hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. A final acidic workup neutralizes the reaction and precipitates the final product, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

This self-validating protocol ensures that each step sets up the subsequent transformation, with purification (e.g., column chromatography or recrystallization) at intermediate stages to ensure the purity of the final compound.

References

  • Lead Sciences. 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Chem-Impex. Boc-4-aminobenzoic acid. [Link]

  • ResOU. This one-atom chemical reaction could transform drug discovery. [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

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A Comprehensive Technical Guide on the Theoretical Properties of Boc-Protected Aminocyclobutyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed exploration of the theoretical properties of tert-butoxycarbonyl (Boc)-protected aminocyclobutyl benzoic acid, a class of conformationally restricted amino acid analogues with significant applications in medicinal chemistry. By leveraging computational methods, we will dissect the molecule's structural nuances, conformational landscape, electronic characteristics, and reactivity. This analysis is designed to provide drug development professionals with the foundational knowledge required to strategically incorporate these valuable building blocks into novel therapeutic designs. The insights presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

In the pursuit of highly potent and selective therapeutics, medicinal chemists increasingly turn to molecular scaffolds that offer a degree of conformational rigidity. Unlike their flexible acyclic counterparts, constrained molecules present a limited number of low-energy conformations to a biological target. This pre-organization can significantly reduce the entropic penalty of binding, often leading to enhanced binding affinity and, consequently, improved potency.

Boc-protected aminocyclobutyl benzoic acids are exemplary of such scaffolds. The cyclobutane ring imposes a significant conformational constraint, while the benzoic acid moiety serves as a versatile anchor for derivatization and interaction with protein targets. The Boc protecting group is instrumental during synthesis, allowing for the selective modification of other functional groups. This guide will provide a deep dive into the theoretical underpinnings that make these molecules a powerful tool in the drug discovery arsenal.

Molecular Structure and Conformational Dynamics

The three-dimensional architecture of Boc-protected aminocyclobutyl benzoic acid is fundamentally dictated by the stereochemical relationship between the substituents on the cyclobutane ring. The cis and trans diastereomers represent the two primary arrangements, each with distinct conformational preferences.

The Puckered Nature of the Cyclobutane Ring

Contrary to a simplistic planar representation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][2][3][4] This non-planar arrangement is a compromise between two opposing forces: angle strain, which favors a planar geometry with 90° bond angles, and torsional strain, which arises from the eclipsing of C-H bonds in a planar conformation.[1][5] The puckered structure alleviates torsional strain at the cost of a slight increase in angle strain, resulting in a more stable overall conformation.[2][6] This puckering gives rise to two distinct substituent positions: axial and equatorial.

G cluster_strain Forces Influencing Cyclobutane Conformation AngleStrain Angle Strain (Favors Planar) PuckeredConformation Puckered Conformation (Energy Minimum) AngleStrain->PuckeredConformation Compromise TorsionalStrain Torsional Strain (Favors Puckered) TorsionalStrain->PuckeredConformation Alleviation

Caption: Interplay of forces determining cyclobutane puckering.

Axial vs. Equatorial Substituents: A Matter of Stability

The axial positions on a puckered cyclobutane ring are perpendicular to the approximate plane of the ring, while the equatorial positions are in the approximate plane of the ring.[7] Due to steric hindrance, bulky substituents, such as the Boc-amino and benzoic acid groups, will preferentially occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.

  • Trans Isomer: In the more stable chair-like conformation of the trans isomer, both bulky substituents can occupy equatorial positions, leading to a lower energy state.

  • Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.

The energy difference between these conformations can be quantified using computational methods, providing valuable insights for the design of stereochemically defined drug candidates.

Electronic Landscape and Chemical Reactivity

The electronic properties of Boc-protected aminocyclobutyl benzoic acid are paramount to understanding its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: The HOMO is typically localized on the electron-rich benzoic acid ring and the nitrogen atom of the Boc-protected amine. These regions are therefore the most susceptible to electrophilic attack.

  • LUMO: The LUMO is generally distributed across the carbonyl carbons of the carboxylic acid and the Boc group, as well as the aromatic ring. These sites are the most likely to undergo nucleophilic attack.

The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. A larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within the molecule.

  • Red/Yellow Regions (Negative Potential): These areas, typically found around the oxygen atoms and the π-system of the aromatic ring, are electron-rich and attractive to electrophiles.

  • Blue Regions (Positive Potential): These electron-deficient areas, such as the acidic proton of the carboxylic acid, are susceptible to nucleophilic attack.

The MEP is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Theoretical Spectroscopic Signatures

Computational chemistry can be employed to predict spectroscopic data, which can then be used to validate experimental findings.

Spectroscopic Technique Theoretical Prediction Experimental Correlation
¹H and ¹³C NMR Chemical shifts and coupling constants are calculated based on the electronic environment of each nucleus.Confirms the molecular structure and provides information on the conformational preferences of the cyclobutane ring.
Infrared (IR) Spectroscopy Vibrational frequencies corresponding to specific functional groups are predicted.Verifies the presence of key functional groups such as C=O, N-H, and O-H.

Experimental Validation: A Necessary Counterpart to Theory

The theoretical insights discussed above must be corroborated by empirical data. The following outlines a general approach to the synthesis and characterization of these molecules.

Synthetic Protocol

The synthesis of Boc-protected aminocyclobutyl benzoic acid is a multi-step process that requires careful control of reaction conditions.

G Start Commercially Available Cyclobutane Derivative Step1 Introduction of Amino and Carboxyl Groups Start->Step1 Multi-step synthesis Step2 Boc Protection of the Amino Group Step1->Step2 Boc₂O, base Product Final Product Step2->Product

Caption: A generalized synthetic workflow.

Experimental Steps:

  • Synthesis of the Aminocyclobutyl Benzoic Acid Core: This is typically achieved through a multi-step synthetic sequence starting from a commercially available cyclobutane derivative.

  • Boc Protection:

    • Dissolve the aminocyclobutyl benzoic acid in a suitable solvent (e.g., tetrahydrofuran/water).

    • Add a base (e.g., sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O).

    • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography.

    • Isolate and purify the product using standard extraction and chromatographic techniques.

Characterization and Validation
Analytical Method Purpose
NMR Spectroscopy To confirm the chemical structure and stereochemistry.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography To provide an unambiguous determination of the solid-state conformation.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

Boc-protected aminocyclobutyl benzoic acids represent a class of conformationally constrained building blocks with immense potential in drug discovery. A thorough understanding of their theoretical properties, from conformational dynamics to electronic characteristics, is crucial for their rational application. This guide has provided a comprehensive overview of these properties, supported by both theoretical principles and practical experimental considerations. By harnessing this knowledge, researchers can design and synthesize novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Master Organic Chemistry: Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • ACS Publications: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. [Link]

  • ACS Publications: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]

  • Master Organic Chemistry: Ring Strain In Cyclopropane and Cyclobutane. [Link]

  • Chemistry LibreTexts: Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Chemistry LibreTexts: Conformations of Cycloalkanes. [Link]

  • Chemistry LibreTexts: Ring Strain and the Structure of Cycloalkanes. [Link]

  • YouTube: axial vs equatorial substitution. [Link]

  • PubMed: Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • University of Calgary: Ch3 - Substituted Cyclohexanes. [Link]

  • PubMed: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

  • Dalal Institute: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • YouTube: Cyclohexanes 2: Chairs, Axial & Equatorial Substituents, and Ring-Flips. [Link]

  • YouTube: Conformation of Cyclobutane and Cyclopentane. [Link]

  • Wikipedia: Ring strain. [Link]

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An In-depth Technical Guide to Benzoic Acid Derivatives in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoic acid scaffold is a cornerstone in the field of organic synthesis, prized for its stability and the versatile reactivity of its carboxyl group.[1] This guide provides an in-depth exploration of the synthesis, functionalization, and application of benzoic acid derivatives, with a particular focus on their strategic importance in medicinal chemistry and drug development. We will delve into both classical and modern synthetic methodologies, dissect key reaction mechanisms, and analyze the structure-activity relationships (SAR) that underpin the therapeutic efficacy of notable drugs incorporating this crucial moiety. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive technical resource on the practical application of benzoic acid derivatives.

The Enduring Significance of the Benzoic Acid Core

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry.[1] Their prevalence stems from a combination of aromatic stability and the versatile reactivity of the carboxyl functional group.[1] This allows for a vast array of chemical transformations, enabling the construction of complex molecular architectures.[1]

Naturally occurring in many plants, benzoic acid and its derivatives serve as key intermediates in the biosynthesis of secondary metabolites.[2] In the industrial realm, they are indispensable precursors for a wide range of organic compounds.[2] The pharmaceutical industry, in particular, heavily relies on the benzoic acid scaffold for the development of new therapeutic agents.[1][3] Its presence can be found in a diverse array of drugs, from local anesthetics to anticancer agents.[1][3]

Strategic Synthesis and Functionalization of the Benzoic Acid Scaffold

The synthetic utility of benzoic acid lies in the ability to modify both the carboxylic acid group and the aromatic ring. This dual reactivity allows for precise control over the physicochemical properties of the resulting derivatives.

Reactions at the Carboxyl Group: A Gateway to Diverse Functionalities

The carboxyl group is a hub of reactivity, readily participating in a variety of transformations to yield esters, amides, acid halides, and anhydrides.

Esterification is a fundamental transformation of benzoic acids, often employed to enhance lipophilicity and modulate the pharmacokinetic profile of a drug candidate. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, remains a widely used method.

Experimental Protocol: Synthesis of Benzocaine via Fischer Esterification

This protocol details the synthesis of the local anesthetic Benzocaine from p-aminobenzoic acid (PABA).

Materials:

  • p-aminobenzoic acid (1.2 g)

  • Absolute ethanol (12.0 mL)

  • Concentrated sulfuric acid (1.0 mL)

  • Sodium carbonate solution (aqueous)

  • Magnetic stir bar

  • 100 mL round-bottom flask

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[4]

  • Stir the mixture until the solid is fully dissolved.[4]

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form at this stage.[4]

  • Attach a reflux condenser and heat the mixture to reflux for 2 to 3 hours.[5]

  • After the reflux period, pour the hot solution into 100 mL of water.[5]

  • Neutralize the solution by adding aqueous sodium carbonate until it is neutral to litmus paper. This will precipitate the Benzocaine.[5]

  • Collect the precipitated Benzocaine by filtration.[5]

The formation of amides from benzoic acids is a cornerstone of drug synthesis, as the amide bond is a key structural feature in many biologically active molecules. Common methods involve the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, or the use of coupling agents.

Diagram: General Workflow for Amide Synthesis from Benzoic Acid

G BA Benzoic Acid Activation Activation Step BA->Activation Amide Amide Product Activation->Amide Amine Amine (R-NH2) Amine->Amide

Caption: Workflow for amide synthesis from benzoic acid.

Functionalization of the Aromatic Ring: Tailoring Electronic and Steric Properties

The benzene ring of benzoic acid can be functionalized through electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the fine-tuning of the molecule's properties.

The carboxyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Recent years have seen the emergence of powerful catalytic methods for the functionalization of benzoic acid derivatives, offering milder reaction conditions and broader substrate scope.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of complex aromatic compounds.

  • C-H Activation/Functionalization: This cutting-edge strategy allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach to synthesis.

  • Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and efficient method for various transformations, including the coupling of benzoic acid derivatives with alkenes to form dihydrochalcones.[6][7] This method often proceeds via a radical pathway.[7]

Diagram: Conceptual Overview of Photoredox Catalysis

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light Radical Substrate Radical PC_excited->Radical SET Substrate Substrate Substrate->Radical Product Product Radical->Product

Caption: Simplified representation of a photoredox catalytic cycle.

Benzoic Acid Derivatives in Drug Discovery and Development: Case Studies

The versatility of the benzoic acid scaffold is evident in the wide range of approved drugs that incorporate this moiety. The following case studies highlight the crucial role of benzoic acid derivatives in different therapeutic areas.

Anticancer Agents: Bexarotene and Tamibarotene

Bexarotene and Tamibarotene are synthetic retinoids that feature a benzoic acid derivative as a key structural component.

  • Bexarotene: This drug is used in the treatment of cutaneous T-cell lymphoma.[8] Its mechanism of action involves binding to and activating retinoid X receptors (RXRs), which are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[9][10] This modulation of gene expression leads to the inhibition of tumor cell growth.[9]

  • Tamibarotene: Also known as retinobenzoic acid, Tamibarotene is used to treat acute promyelocytic leukemia.[11] It is designed to overcome resistance to all-trans retinoic acid (ATRA).[11]

Table 1: Anticancer Activity of Tamibarotene and a Triazole Analog [12]

CompoundHL60 (IC50, µM)K562 (IC50, µM)786 (IC50, µM)HT-29 (IC50, µM)MCF-7 (IC50, µM)PC-3 (IC50, µM)
Tamibarotene15.639.264.254.141.666.7
Triazole Analog 716.466.6-6.71821.9
Diuretics: Furosemide and Bumetanide

Furosemide and Bumetanide are potent loop diuretics that contain a sulfonamide-substituted benzoic acid core.[3][13] This structural feature is essential for their diuretic activity.

Local Anesthetics: The Benzocaine Family

Benzocaine is a classic example of a local anesthetic derived from p-aminobenzoic acid.[5] The structure-activity relationship of benzoic acid-derived local anesthetics reveals that electron-donating groups in the ortho or para positions of the aromatic ring enhance their activity.[14]

Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design

SAR studies are crucial for optimizing the therapeutic properties of benzoic acid derivatives. By systematically modifying the structure and evaluating the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity.

For instance, in the development of retinoid agonists, modifications to the benzoic acid portion of diphenylamine-based retinoids have led to the identification of compounds with agonistic, synergistic, and even antagonistic activities.[15] The flexibility of the carboxylic acid-containing substituent has been shown to be a critical determinant of the observed biological response.[15]

Quantitative structure-activity relationship (QSAR) models can also be employed to predict the biological activity of novel benzoic acid derivatives.[16] These computational models use mathematical equations to correlate structural properties with biological activity, providing a valuable tool for rational drug design.[17]

Conclusion and Future Perspectives

Benzoic acid and its derivatives continue to be of paramount importance in organic synthesis and drug development. Their synthetic tractability and diverse biological activities ensure their continued relevance in the quest for new and improved therapeutic agents. The advent of modern catalytic methods, such as photoredox catalysis and C-H functionalization, has further expanded the synthetic toolbox for accessing novel benzoic acid derivatives with unique properties. As our understanding of disease biology deepens, the rational design of benzoic acid-based molecules, guided by SAR and QSAR studies, will undoubtedly lead to the discovery of next-generation medicines.

References

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  • Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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  • Subramani, A., et al. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. Marmara Pharmaceutical Journal, 21(3), 631-643. [Link]

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  • RESEARCH ARTICLE Preparation and Antitumor Activity of a Tamibarotene- Furoxan Derivative. (n.d.). Asian Pacific Journal of Cancer Prevention. Retrieved January 25, 2026, from [Link]

  • Yoshimi, Y., et al. (2024). Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two-Molecule Photoredox System. Chemistry – A European Journal. [Link]

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  • Tamibarotene. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

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Methodological & Application

Synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid cyclobutyl scaffold combined with the orthogonally protected amino group and the carboxylic acid moiety makes it an attractive component for the synthesis of novel small molecules, peptidomimetics, and constrained analogues of bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while allowing for mild and selective deprotection, a crucial feature in multi-step synthetic campaigns.[1] This application note provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol and offering insights into the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Analysis

The synthetic approach to 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is designed for efficiency and scalability, starting from commercially available materials. A retrosynthetic analysis reveals a logical disconnection strategy, highlighting the key transformations required to assemble the target molecule.

G Target 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid Intermediate1 4-(1-Aminocyclobutyl)benzoic acid Target->Intermediate1 Boc Protection Intermediate2 4-(1-Acetamidocyclobutyl)benzonitrile Intermediate1->Intermediate2 Hydrolysis Intermediate3 4-(1-Hydroxycyclobutyl)benzonitrile Intermediate2->Intermediate3 Ritter Reaction StartingMaterial1 4-Bromobenzonitrile Intermediate3->StartingMaterial1 Grignard Reaction StartingMaterial2 Cyclobutanone Intermediate3->StartingMaterial2 Grignard Reaction

Caption: Retrosynthetic analysis of the target compound.

The synthesis commences with a Grignard reaction between the organomagnesium derivative of 4-bromobenzonitrile and cyclobutanone to construct the key C-C bond and introduce the cyclobutyl moiety. The resultant tertiary alcohol is then subjected to a Ritter reaction to install the protected amino functionality. Subsequent hydrolysis of both the nitrile and the amide groups unveils the free amino acid, which is finally protected with a Boc group to yield the desired product.

Experimental Protocols

Part 1: Synthesis of 4-(1-Hydroxycyclobutyl)benzonitrile

This step involves the formation of a Grignard reagent from 4-bromobenzonitrile and its subsequent reaction with cyclobutanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzonitrile182.0210.0 g0.055
Magnesium turnings24.311.46 g0.060
Iodine253.811 crystal-
Anhydrous THF-100 mL-
Cyclobutanone70.094.2 g0.060

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

    • Magnesium turnings and a crystal of iodine are placed in the flask.

    • A solution of 4-bromobenzonitrile in 50 mL of anhydrous tetrahydrofuran (THF) is prepared and added to the dropping funnel.

    • A small portion of the 4-bromobenzonitrile solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining 4-bromobenzonitrile solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • A solution of cyclobutanone in 50 mL of anhydrous THF is added dropwise to the Grignard reagent.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(1-hydroxycyclobutyl)benzonitrile as a white solid.

Part 2: Synthesis of 4-(1-Acetamidocyclobutyl)benzonitrile via Ritter Reaction

The Ritter reaction provides an efficient method for the conversion of the tertiary alcohol to an N-substituted amide.[2][3] The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by a nitrile.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Hydroxycyclobutyl)benzonitrile187.235.0 g0.027
Acetonitrile41.0550 mL-
Concentrated Sulfuric Acid98.0810 mL-

Procedure:

  • A solution of 4-(1-hydroxycyclobutyl)benzonitrile in acetonitrile is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

  • The solid is washed with cold water and dried to give 4-(1-acetamidocyclobutyl)benzonitrile.

Part 3: Synthesis of 4-(1-Aminocyclobutyl)benzoic Acid by Hydrolysis

This step involves the simultaneous hydrolysis of both the nitrile and the amide functionalities under acidic conditions.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Acetamidocyclobutyl)benzonitrile228.284.0 g0.0175
6 M Hydrochloric Acid-100 mL-

Procedure:

  • A suspension of 4-(1-acetamidocyclobutyl)benzonitrile in 6 M hydrochloric acid is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a small amount of cold water and then with acetone.

  • The crude product is recrystallized from a water/ethanol mixture to yield 4-(1-aminocyclobutyl)benzoic acid hydrochloride as a white crystalline solid.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to ~7 with a suitable base (e.g., sodium bicarbonate). The precipitated solid is then collected by filtration and dried.

Part 4: Synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid

The final step is the protection of the amino group with the Boc group using di-tert-butyl dicarbonate (Boc₂O).[6][7] This reaction is typically carried out under basic conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Aminocyclobutyl)benzoic acid191.232.0 g0.0105
Di-tert-butyl dicarbonate (Boc₂O)218.252.5 g0.0115
1,4-Dioxane-20 mL-
Water-20 mL-
Sodium Bicarbonate84.012.65 g0.0315

Procedure:

  • 4-(1-aminocyclobutyl)benzoic acid is dissolved in a mixture of 1,4-dioxane and water containing sodium bicarbonate.

  • A solution of di-tert-butyl dicarbonate in 1,4-dioxane is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred overnight at room temperature.

  • The 1,4-dioxane is removed under reduced pressure.

  • The aqueous residue is acidified to pH 3-4 with a 1 M solution of citric acid.

  • The resulting precipitate is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Boc Protection 4-Bromobenzonitrile 4-Bromobenzonitrile 4-(1-Hydroxycyclobutyl)benzonitrile 4-(1-Hydroxycyclobutyl)benzonitrile 4-Bromobenzonitrile->4-(1-Hydroxycyclobutyl)benzonitrile 1. Mg, THF 2. Cyclobutanone 4-(1-Acetamidocyclobutyl)benzonitrile 4-(1-Acetamidocyclobutyl)benzonitrile 4-(1-Hydroxycyclobutyl)benzonitrile->4-(1-Acetamidocyclobutyl)benzonitrile CH3CN, H2SO4 4-(1-Aminocyclobutyl)benzoic acid 4-(1-Aminocyclobutyl)benzoic acid 4-(1-Acetamidocyclobutyl)benzonitrile->4-(1-Aminocyclobutyl)benzoic acid 6 M HCl, Reflux Target Product 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid 4-(1-Aminocyclobutyl)benzoic acid->Target Product Boc2O, NaHCO3

Caption: Synthetic workflow for the target compound.

Conclusion

The synthetic route described in this application note provides a robust and reproducible method for the preparation of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup. The strategic use of a Grignard reaction, a Ritter reaction, and standard hydrolysis and protection steps ensures a high overall yield and purity of the final product, which is a key building block for the synthesis of complex molecules in drug discovery and development.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ritter reaction. Retrieved from [Link]

  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(04), 681-684.
  • Zeitschrift für Naturforschung B. (2007).
  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755931, 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved from [Link]

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Application Note: A Reliable Synthetic Route to N-Boc-4-(1-aminocyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Small, rigid structures like the cyclobutyl moiety can precisely orient pharmacophoric elements, leading to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. N-Boc-4-(1-aminocyclobutyl)benzoic acid is a valuable building block that combines three key medicinal chemistry motifs: a benzoic acid for potential salt formation and hydrogen bonding, a cyclobutylamine to introduce a basic center and a vector for further functionalization, and the Boc protecting group to enable orthogonal synthesis strategies. This application note provides a detailed, robust, and reproducible synthetic route for its preparation, suitable for researchers in both academic and industrial settings.

Strategic Overview: A Four-Step Synthesis

The synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid is accomplished through a four-step sequence starting from commercially available 4-cyanobenzyl cyanide. The strategy hinges on the initial construction of the 1-arylcyclobutanecarbonitrile core, followed by functional group manipulations to yield the desired product.

The overall synthetic workflow is depicted below:

G A 4-Cyanobenzyl cyanide B 1-(4-Cyanophenyl)cyclobutane-1-carbonitrile A->B  Step 1:  1,3-Dibromopropane,  NaH, DMF C 4-(1-Aminocyclobutyl)benzonitrile B->C  Step 2:  H2, Raney Ni,  NH3/MeOH D 4-(1-Aminocyclobutyl)benzoic acid C->D  Step 3:  NaOH (aq),  Heat E N-Boc-4-(1-aminocyclobutyl)benzoic acid D->E  Step 4:  (Boc)2O, NaOH,  THF/H2O

Caption: Overall synthetic workflow for N-Boc-4-(1-aminocyclobutyl)benzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutane-1-carbonitrile

Mechanistic Rationale: This step involves a tandem alkylation to form the cyclobutane ring. 4-Cyanobenzyl cyanide is deprotonated by a strong base, sodium hydride, to generate a stabilized carbanion. This nucleophile then sequentially displaces the two bromide atoms of 1,3-dibromopropane to form the four-membered ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the SN2 displacements.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 4-cyanobenzyl cyanide (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-cyanophenyl)cyclobutane-1-carbonitrile as a solid.

Step 2: Synthesis of 4-(1-Aminocyclobutyl)benzonitrile

Mechanistic Rationale: The conversion of the dinitrile to the primary amine is achieved via catalytic hydrogenation.[1] Raney nickel is a highly effective catalyst for nitrile reduction. The reaction is typically carried out under a hydrogen atmosphere in the presence of ammonia, which helps to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.[2]

Protocol:

  • In a high-pressure hydrogenation vessel, combine 1-(4-cyanophenyl)cyclobutane-1-carbonitrile (1.0 eq) and a slurry of Raney nickel (approx. 20% w/w) in methanolic ammonia (7N).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24 hours.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(1-aminocyclobutyl)benzonitrile, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(1-Aminocyclobutyl)benzoic acid

Mechanistic Rationale: This transformation involves the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.[3] The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidic workup protonates the carboxylate and the amine to yield the amino acid.

Protocol:

  • Dissolve 4-(1-aminocyclobutyl)benzonitrile (1.0 eq) in a 6M aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring the reaction by TLC or LCMS.

  • Cool the reaction mixture to room temperature and carefully adjust the pH to approximately 7 with concentrated hydrochloric acid. The product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(1-aminocyclobutyl)benzoic acid.

Step 4: Synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid

Mechanistic Rationale: The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.[4][5] The reaction is carried out under Schotten-Baumann conditions, using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source in a biphasic system of an organic solvent and aqueous base.[6] The base serves to deprotonate the amine, increasing its nucleophilicity, and also to neutralize the acidic byproducts.

Protocol:

  • Suspend 4-(1-aminocyclobutyl)benzoic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a nonpolar solvent like hexanes or ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution, resulting in the precipitation of the product.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield the final product, N-Boc-4-(1-aminocyclobutyl)benzoic acid.

Data Summary Table

StepStarting MaterialProductM.W. ( g/mol )Typical Yield
14-Cyanobenzyl cyanide1-(4-Cyanophenyl)cyclobutane-1-carbonitrile182.2375-85%
21-(4-Cyanophenyl)cyclobutane-1-carbonitrile4-(1-Aminocyclobutyl)benzonitrile186.2680-90%
34-(1-Aminocyclobutyl)benzonitrile4-(1-Aminocyclobutyl)benzoic acid205.2570-80%
44-(1-Aminocyclobutyl)benzoic acidN-Boc-4-(1-aminocyclobutyl)benzoic acid305.3790-98%

Visualization of Key Mechanisms

Mechanism of Boc-Protection

The mechanism for the Boc-protection of the amine is a classic nucleophilic acyl substitution.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Deprotonation Amine R-NH₂ Boc2O (Boc)₂O Amine->Boc2O attacks C=O Intermediate1 Tetrahedral Intermediate Intermediate1_copy Tetrahedral Intermediate Product_ion Protonated Product Intermediate1_copy->Product_ion Leaving_group t-BuO⁻ + CO₂ Intermediate1_copy->Leaving_group O-C bond breaks Product_ion_copy Protonated Product Final_Product N-Boc Protected Amine Product_ion_copy->Final_Product Base OH⁻ Base->Product_ion_copy abstracts H⁺

Caption: Mechanism of N-Boc protection of a primary amine.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Patel, H. V., Jani, R. J., & Thennati, R. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • Jacquot, R., & Disson, P. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Wang, D., et al. (2019). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Zhang, X., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Chen, Y., et al. (2011). Process for preparing Boc protected amino acid by (Boc)2O.

Sources

Application Note and Protocol for the Boc Protection of 4-(1-aminocyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and peptide synthesis, the use of protecting groups is a cornerstone of synthetic strategy. The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely employed protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][] This protocol details the N-Boc protection of 4-(1-aminocyclobutyl)benzoic acid, a non-proteinogenic amino acid. The unique cyclobutyl moiety imparts conformational rigidity, making it a valuable building block for designing peptidomimetics, modulating peptide secondary structure, and developing novel therapeutic agents. This guide provides a comprehensive, step-by-step methodology, explains the rationale behind the procedural choices, and offers insights for successful synthesis and purification.

Reaction Principle and Mechanism

The protection of the primary amine of 4-(1-aminocyclobutyl)benzoic acid is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3] This addition is typically facilitated by a base, which deprotonates the ammonium salt of the amino acid, thereby increasing the nucleophilicity of the amine. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product, along with the release of tert-butanol and carbon dioxide as byproducts.

Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-(1-aminocyclobutyl)benzoic acidC₁₁H₁₃NO₂191.23White to off-white solidNot available
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Colorless liquid or solid22-24
4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acidC₁₆H₂₁NO₄291.34White to off-white solidNot available

Note: The molecular weight for 4-(1-aminocyclobutyl)benzoic acid was calculated based on its formula, as a direct experimental value was not found in the search results. A similar compound, 4-(1-aminocyclopropyl)benzoic acid, has a molecular weight of 177.20 g/mol .[4]

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-(1-aminocyclobutyl)benzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 10% methanol in dichloromethane)

  • Ninhydrin stain

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Procedure

1. Reaction Setup:

  • To a round-bottom flask, add 4-(1-aminocyclobutyl)benzoic acid (1.0 eq).

  • Add a 1:1 mixture of dioxane and water. The volume should be sufficient to dissolve the starting material upon addition of the base (approximately 10-15 mL per gram of amino acid).

  • Stir the suspension at room temperature.

  • Slowly add sodium bicarbonate (3.0 eq) to the mixture. Effervescence may be observed as the amino acid is neutralized. Stir until the solid dissolves completely.

  • Cool the reaction mixture to 0 °C using an ice bath.

Causality: The use of a biphasic solvent system like dioxane/water ensures the solubility of both the polar amino acid salt and the nonpolar Boc₂O.[5] Sodium bicarbonate is a mild base that deprotonates the amine, enhancing its nucleophilicity, and also neutralizes the acidic byproducts formed during the reaction. Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.

2. Addition of Boc₂O:

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of dioxane.

  • Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours.

Causality: A slight excess of Boc₂O ensures the complete conversion of the starting material. The slow, dropwise addition prevents a rapid increase in temperature and potential side reactions. The extended reaction time allows the reaction to proceed to completion at room temperature.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Spot the reaction mixture on a TLC plate alongside a spot of the starting material.

  • Elute the plate with a suitable mobile phase (e.g., 10% methanol in dichloromethane).

  • Visualize the spots under UV light and then by staining with ninhydrin. The starting material (a primary amine) will stain positive with ninhydrin, while the Boc-protected product will not. The reaction is complete when the starting material spot is no longer visible.

Causality: TLC is a quick and effective method to qualitatively assess the progress of a reaction. Ninhydrin is a specific stain for primary and secondary amines, making it an excellent choice for monitoring the consumption of the starting material in this protection reaction.

4. Work-up and Extraction:

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dioxane.

  • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The product should precipitate out as a white solid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: The initial wash with ethyl acetate removes nonpolar impurities. Acidification of the aqueous layer protonates the carboxylic acid of the product, making it less soluble in water and allowing for its extraction into an organic solvent.[6] The brine wash removes residual water from the organic layer.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel if necessary.

Causality: Recrystallization is an effective method for purifying solid compounds. If impurities are still present, flash column chromatography provides a more rigorous purification method based on the differential adsorption of the compound and impurities on the stationary phase.

Visualized Workflow and Mechanism

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification start Dissolve 4-(1-aminocyclobutyl)benzoic acid in Dioxane/Water add_base Add NaHCO3 and stir start->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc2O solution dropwise at 0 °C cool->add_boc warm_stir Warm to RT and stir for 12-18h add_boc->warm_stir monitor Monitor by TLC warm_stir->monitor remove_dioxane Remove Dioxane monitor->remove_dioxane wash1 Wash with EtOAc remove_dioxane->wash1 acidify Acidify with 1M HCl wash1->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify end_node Pure Boc-protected Product purify->end_node G Boc Protection Mechanism Amine R-NH₂ (Amine) Boc2O Boc-O-Boc=O (Boc Anhydride) Amine->Boc2O Nucleophilic Attack Intermediate R-NH₂⁺-C(=O)-O-Boc (Tetrahedral Intermediate) Boc2O->Intermediate Product R-NH-Boc (Boc-protected Amine) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ (Byproducts) Intermediate->Byproducts

Caption: Simplified mechanism of amine protection using Boc anhydride.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive Boc₂O (hydrolyzed).- Insufficient base.- Extend the reaction time and continue monitoring by TLC.- Use fresh Boc₂O.- Ensure the complete dissolution of the starting material after adding the base, which indicates sufficient neutralization.
Low Yield - Incomplete extraction of the product.- Product loss during work-up or purification.- Perform multiple extractions with ethyl acetate (at least 3 times).- Ensure the aqueous layer is sufficiently acidified (pH 2-3) to precipitate the product before extraction.- Handle carefully during transfers and purification steps.
Formation of Side Products - Reaction temperature too high.- Presence of other nucleophilic functional groups.- Maintain the initial reaction temperature at 0 °C during the addition of Boc₂O.- The described protocol is generally chemoselective for the amine over the carboxylic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

  • Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Handle hydrochloric acid with care as it is corrosive.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Anatech. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzoic acid (FDB008739). Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminocyclopropyl)benzoic acid. Retrieved from [Link]

Sources

Application & Protocol: Strategic Incorporation of 4-(1-(Boc-amino)cyclobutyl)benzoic Acid in Boc-Protected Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Rationale

The pursuit of novel peptide therapeutics with enhanced stability, receptor affinity, and unique pharmacological profiles has driven the adoption of non-proteinogenic or unnatural amino acids (UAAs).[1] These building blocks introduce structural and functional diversity not accessible with the canonical 20 amino acids. 4-(1-(Boc-amino)cyclobutyl)benzoic acid is a particularly compelling UAA, designed to function as a conformationally rigid scaffold. Its integration into a peptide sequence imparts significant structural constraint due to the sp³-rich cyclobutyl ring, which can lock the peptide backbone into a more defined topology. This pre-organization can lead to improved binding affinity and increased metabolic stability by shielding amide bonds from enzymatic degradation.[2][3]

This guide provides a comprehensive framework and detailed protocols for the successful incorporation of this sterically hindered UAA using traditional Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind key procedural choices, addressing the challenges posed by the molecule's unique structure to ensure high-yield, high-purity synthesis.

Building Block Profile: 4-(1-(Boc-amino)cyclobutyl)benzoic acid

Understanding the physicochemical properties of the building block is fundamental to designing a successful synthesis strategy.

PropertyValue
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Appearance White to off-white solid
Key Structural Features 1. Boc-protected amine: Acid-labile protecting group.[4] 2. Quaternary α-carbon: Source of significant steric hindrance. 3. Aromatic Carboxylic Acid: Requires potent activation for coupling.
Storage Store at 2-8°C, desiccated.

The primary challenge in utilizing this molecule stems from the steric bulk surrounding both the nucleophilic amine (once deprotected) and the electrophilic carboxylic acid. The amine is attached to a quaternary carbon, and the entire cyclobutyl-amino group presents a significant steric shield to the benzoic acid, demanding optimized coupling protocols to achieve efficient amide bond formation.[5][6]

Foundational Principles: The Boc/Bzl SPPS Strategy

The protocol described herein utilizes the Boc/Bzl (tert-butoxycarbonyl/benzyl) synthesis strategy, a classic and robust method particularly advantageous for certain sequences, such as hydrophobic peptides.[7][8] The core principle relies on orthogonal acid lability:

  • Temporary Protection: The Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[7]

  • Permanent Protection: Side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are stable to TFA but are removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[7][8]

cluster_SPPS_Cycle Repetitive SPPS Cycle Deprotection Step 1: Nα-Boc Deprotection (TFA/DCM) Neutralization Step 2: Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Step 3: Coupling of Next Boc-AA-OH Neutralization->Coupling Wash Wash & Repeat Coupling->Wash Start Start: Resin-Bound AA(1) Start->Deprotection Begin Cycle n Wash->Deprotection For AA(n+1) Final Final Peptide-Resin Wash->Final After Last AA Cleavage Global Deprotection & Cleavage (HF) Final->Cleavage Purify Purification & Analysis (HPLC/MS) Cleavage->Purify

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Synthesis Protocol

This protocol assumes a manual synthesis setup. Reagent volumes and quantities should be adjusted based on the resin's substitution level and the synthesis scale.

Materials & Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), 100-200 mesh, ~0.5-1.0 mmol/g substitution.[9]

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

  • Deprotection: Trifluoroacetic acid (TFA).

  • Neutralization: N,N-Diisopropylethylamine (DIEA).

  • Amino Acid: 4-(1-(Boc-amino)cyclobutyl)benzoic acid.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) OR HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Cleavage: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). Caution: HF is extremely hazardous and requires a specialized apparatus and safety protocols.

  • Analysis: HPLC system, Mass Spectrometer.

Step-by-Step Synthesis Cycle

Step A: Resin Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Adequate swelling is critical for reagent accessibility to the polymer matrix.[10]

  • Drain the solvent.

Step B: Nα-Boc Deprotection (of the growing peptide chain)

  • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[9]

  • Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove TFA and the cleaved tert-butyl cation.[9]

Step C: Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes, drain, and repeat.

  • Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.

Step D: Coupling of 4-(1-(Boc-amino)cyclobutyl)benzoic acid Rationale: Due to significant steric hindrance, a standard carbodiimide coupling (e.g., DCC/HOBt) is likely to be slow and inefficient. A more potent uronium/aminium-based coupling agent is required to generate a highly reactive acyl-intermediate capable of overcoming the steric barrier.[5][6][11]

  • Pre-activation: In a separate vial, dissolve 4-(1-(Boc-amino)cyclobutyl)benzoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction vessel at room temperature for at least 4 hours. An overnight reaction is recommended to ensure maximum efficiency for this hindered coupling.[12]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

cluster_Activation Activation cluster_Coupling Coupling on Resin UAA UAA-COOH HATU HATU / HOAt + DIEA ActiveEster Activated OAt-Ester (Highly Reactive) UAA->ActiveEster Form Active Intermediate Product Resin-Peptide-NH-CO-UAA ActiveEster->Product Nucleophilic Attack Resin Resin-Peptide-NH2 Resin->Product

Caption: Activation and coupling mechanism for the sterically hindered UAA.

Recommended Coupling Conditions
ParameterRecommendationRationale
Coupling Reagent HATU/HOAt Superior activation for sterically hindered carboxylic acids compared to HBTU/HOBt.
Equivalents (AA:HATU:DIEA) 3 : 2.9 : 6Ensures sufficient activation and maintains a basic pH for the reaction.
Solvent DMF or NMPExcellent solvating properties for both reagents and the growing peptide-resin.[10]
Reaction Time 4 hours - OvernightCompensates for slow reaction kinetics due to steric hindrance.[12]
Monitoring Ninhydrin (Kaiser) TestConfirms the presence or absence of unreacted primary amines.

Step E: Continuing the Synthesis To continue elongating the peptide chain, return to Step B to deprotect the Boc group from the newly added cyclobutylamino residue. The conditions are identical to those used for standard α-amino acids.

Final Cleavage, Purification, and Analysis

5.1 Cleavage from Resin

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF-resistant reaction vessel.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin). Rationale: During cleavage, the acid-labile Boc and benzyl-type protecting groups release reactive carbocations (e.g., tert-butyl, benzyl). Scavengers are aromatic compounds that trap these electrophiles, preventing them from causing side reactions like alkylating sensitive residues (e.g., Trp, Met).[4]

  • Carefully distill anhydrous HF into the vessel (~10 mL per gram of resin) at -78°C.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

5.2 Purification and Analysis

  • Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.[13]

  • Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry (MS).[14][15] MS is essential to verify that the peptide has the correct molecular weight, confirming the successful incorporation of the UAA.[15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling • Steric hindrance of the UAA.• Insufficient activation or reaction time.Double couple: Repeat the coupling step with fresh reagents.• Extend time: Allow the reaction to proceed overnight.• Use HATU: Ensure the most potent coupling reagent is being used.
Deletion Sequence in MS • Incomplete coupling followed by reaction of the unreacted amine in the next cycle.• Incomplete deprotection.• Implement a capping step (e.g., with Acetic Anhydride/DIEA) after the UAA coupling to block any unreacted amines.[9]• Ensure deprotection time (30 min) is adequate.
Extra Mass Adducts (+56, +90) in MS • Alkylation of sensitive residues by tert-butyl or benzyl cations during cleavage.• Increase the amount and variety of scavengers in the HF cleavage cocktail (e.g., anisole, p-cresol, thioanisole).[4]

Conclusion

The successful incorporation of sterically demanding building blocks like 4-(1-(Boc-amino)cyclobutyl)benzoic acid into peptides is readily achievable with strategic adjustments to standard Boc-SPPS protocols. The keys to success are the selection of a high-potency coupling reagent such as HATU, the use of extended reaction times to overcome steric hindrance, and diligent monitoring of reaction completion. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable UAA to create novel peptides with constrained conformations for advanced drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ng, C. M., & Reuter, W. M. (2016, April 4). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(9), 1219-1224.
  • Kamal, A., et al. (2013). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemInform, 44(28).
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Note: This is a widely distributed guide, often available through academic or commercial resource sites.)
  • Kandemir, H., et al. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Engineering, 2022, 59-68. Retrieved from [Link]

  • Artigas, G., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 23(11), 2993. Retrieved from [Link]

  • Avilés, F. X., et al. (2010). Cyclobutane-containing peptides. Bioorganic & Medicinal Chemistry Letters, 20(18), 5424-5427.
  • Thomson, C. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1020-1026. Retrieved from [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 135-143. Retrieved from [Link]

  • Chi, C., et al. (2024). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 13(10), 1485. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin. (Note: This is a technical bulletin provided by the supplier.)
  • Boyle, A. G., et al. (2022). Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification. Organic Letters, 24(3), 766-771. Retrieved from [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology, 386, 3-26. Retrieved from [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (Note: This is a publicly available lab protocol.)
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Visualized Experiments, (91), e51621. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. Retrieved from [Link]

  • Enns, B. (2015). Synthesis and Applications of Cyclobutenes. UNL Digital Commons. Retrieved from [Link]

  • De la Torre, B. G., & Andreu, D. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 15(1), 1-20. Retrieved from [Link]

  • Hyde, C., et al. (1994). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Joo, S. H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19-26. Retrieved from [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

Sources

Application of ... as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Application Note: AN-001

Topic: Strategic Application of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid as a Building Block for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral β-amino acid derivative, in the synthesis of pharmaceutical intermediates. We focus on its role as a key building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] This note outlines the scientific principles, provides a detailed experimental protocol for a key amide coupling reaction, and establishes a self-validating analytical workflow for process monitoring and quality control. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug development and process chemistry.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are indispensable structural motifs in modern pharmaceuticals.[2][3] Their incorporation into drug candidates can impart unique conformational constraints, enhance metabolic stability, and improve biological activity by mimicking peptide secondary structures.[4][5][6] The availability of enantiomerically pure β-amino acids is therefore a cornerstone of medicinal chemistry and process development.[6]

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (hereafter referred to as Boc-Sitagliptin Acid ) is a premier example of such a building block.[1] Its trifluorophenyl moiety and the specific (R)-stereochemistry at the β-position are essential for the high-potency and selectivity of the DPP-4 inhibitor, Sitagliptin.[1] The tert-Butoxycarbonyl (Boc) protecting group on the amine is a strategic choice, offering stability during coupling reactions and allowing for mild deprotection conditions in later synthetic steps. This application note will detail the use of this intermediate in a crucial amide bond formation step, a common and critical transformation in pharmaceutical synthesis.[7]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this key intermediate. Adherence to safety protocols ensures both personnel safety and the preservation of the material's chemical and chiral purity.

Table 1: Physicochemical and Safety Data for Boc-Sitagliptin Acid

PropertyValueSource / Notes
Chemical Name (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid-
CAS Number 486460-00-8[1]
Molecular Formula C₁₅H₁₈F₃NO₄[1]
Molecular Weight 333.31 g/mol [1]
Appearance White to yellow solid[1]
Storage 2-8°C, desiccated, under inert atmosphere[8]
Handling Use standard PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust.Standard laboratory practice

Core Application: Amide Coupling for Sitagliptin Synthesis

The primary application of Boc-Sitagliptin Acid is its condensation with other complex amines to form the final drug substance or an advanced precursor.[7] This section details the protocol for a representative amide coupling reaction.

Reaction Principle & Mechanistic Insight

Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. While numerous coupling reagents exist, the choice is critical to ensure high yield, minimize side reactions, and, most importantly, prevent racemization of the valuable chiral center.[9]

Using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is a common and effective strategy.[10] The carboxylic acid is first activated by HBTU to form a highly reactive acyl-OBt ester. The amine then attacks this activated intermediate, facilitated by the base which scavenges the released proton, driving the reaction to completion. This method is favored for its mild conditions and low propensity for racemization.[9][10]

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Boc-Sitagliptin Acid ActiveEster Activated Acyl-OBt Ester Acid->ActiveEster Activation HBTU HBTU + DIPEA HBTU->ActiveEster Amine Amine Nucleophile (e.g., Triazolopiperazine derivative) Product Amide Product (Sitagliptin Precursor) ActiveEster->Product Amine->Product Coupling Amine->Product

Figure 1: Simplified workflow for HBTU-mediated amide coupling.

Detailed Protocol: Amide Coupling

This protocol describes the coupling of Boc-Sitagliptin Acid with a generic primary/secondary amine. Note: All operations should be performed in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Boc-Sitagliptin Acid (1.0 eq)

  • Amine coupling partner (1.05 eq)

  • HBTU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) supplies (Silica plates, appropriate mobile phase)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Boc-Sitagliptin Acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine coupling partner (1.05 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature (20-25°C).

  • Activation & Coupling: In a separate flask, dissolve HBTU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture over 10 minutes.

    • Expert Insight: Slow addition of the coupling agent minimizes potential side reactions and exotherms. The reaction is typically slightly exothermic.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting carboxylic acid by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the Boc-Sitagliptin Acid spot on the TLC plate.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. The volume of EtOAc should be approximately 10 times the volume of DMF used.

  • Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally with brine (1x).

    • Causality: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The brine wash helps to break any emulsions and removes bulk water before drying.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to achieve the desired purity for the next step.

In-Process Controls & Validation

Process validation begins at the design stage and continues through manufacturing.[11][12] For this synthesis, in-process controls (IPCs) are crucial for ensuring a consistent and high-quality outcome.

Table 2: In-Process Controls for Amide Coupling

Control PointMethodAcceptance CriteriaRationale
Starting MaterialHPLC, Chiral HPLCPurity ≥ 99.0%, Enantiomeric Excess (e.e.) ≥ 99.5%Ensures final product quality is not compromised by impure inputs.
Reaction CompletionTLC / HPLCConsumption of limiting reagent (Boc-Sitagliptin Acid) > 99%Prevents carrying unreacted starting material into downstream processes, which complicates purification.
Product Purity (Post-Workup)HPLCArea % of product ≥ 95%Verifies the effectiveness of the workup procedure before committing to potentially costly purification steps.

Analytical Characterization of Intermediates

Rigorous analytical chemistry is the foundation of trustworthy drug development.[13][] The identity, purity, and chirality of the synthesized intermediate must be unequivocally confirmed.

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical intermediates.[15]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Validation: The method should be validated for linearity, accuracy, and precision. The purity is calculated based on the relative peak area of the main product peak compared to all other peaks.

Protocol: Chiral HPLC for Enantiomeric Purity

Ensuring that no racemization occurred during the coupling reaction is critical. Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[16][17][18][19]

Instrumentation & Conditions:

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak series)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized for the specific compound.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of the mobile phase.

Validation & Causality: The separation of the (R)- and (S)-enantiomers must be demonstrated with a baseline resolution (Rs > 1.5). A racemic sample should be synthesized or acquired to confirm the peak identity of the undesired enantiomer. The enantiomeric excess (% e.e.) is a measure of chiral purity and is a critical quality attribute for the intermediate.

Workflow and Logic Visualization

Visualizing the process flow ensures clarity and aids in technology transfer and training.

G start Start: Anhydrous Solvent & Reagents dissolve Dissolve Acid, Amine & Base in DMF start->dissolve add_hbtu Add HBTU Solution (Activation) dissolve->add_hbtu react Stir at RT (2-4 hours) add_hbtu->react monitor IPC-1: Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purification (Chromatography) dry->purify analyze Final Analysis: - HPLC Purity - Chiral HPLC - NMR/MS purify->analyze end Qualified Intermediate analyze->end

Figure 2: Experimental workflow for the synthesis and validation of the amide intermediate.

Conclusion

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a high-value, strategically designed building block for the synthesis of complex pharmaceutical targets like Sitagliptin. Its utility is maximized when coupled with robust, well-understood, and meticulously controlled chemical processes. The amide coupling protocol presented here, supported by a framework of in-process controls and rigorous analytical validation, provides a reliable and scalable pathway for its application. By understanding the causality behind each step—from the choice of coupling agent to the specifics of the workup—researchers can troubleshoot effectively and ensure the production of high-quality pharmaceutical intermediates, ultimately accelerating the drug development pipeline.

References

  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Kim, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]

  • Kim, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Center for Biotechnology Information. Available at: [Link]

  • Shashikumar, D., et al. (2009). Preparation of sitagliptin intermediate. Google Patents.
  • Hsiao, Y., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Naveed Riaz, N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]

  • Lanigan, R. M., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Naveed Riaz, N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]

  • Li, X., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. National Center for Biotechnology Information. Available at: [Link]

  • Protheragen. (2026). Pharmaceutical Intermediate Synthesis Routes Considerations. Protheragen. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Gellman, S. H. (1998). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Mitchell, M., & Sebold, C. (2018). Current Practices of Process Validation for Drug Substances and Intermediates. ResearchGate. Available at: [Link]

  • Delobel, A., et al. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. Available at: [Link]

  • Fülöp, F., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The FDA Group. (2022). A Basic Guide to Process Validation in the Pharmaceutical Industry. The FDA Group. Available at: [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1] The structural motif of 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid represents a valuable building block, incorporating a conformationally constrained cyclobutyl scaffold adjacent to a reactive amine, which is protected with a tert-butoxycarbonyl (Boc) group. This unique structure, however, presents a significant synthetic challenge: the steric hindrance imposed by the α,α-disubstituted cyclobutyl ring can dramatically decrease the efficiency of standard amide coupling protocols.

This technical guide provides an in-depth analysis and practical, field-proven protocols for successfully performing amide coupling reactions with this sterically demanding substrate. We will explore the causality behind experimental choices, compare various coupling methodologies, and provide detailed, self-validating protocols to ensure reliable and high-yielding synthesis of the desired amide products.

Understanding the Substrate: Physicochemical Properties

Before delving into reaction protocols, it is crucial to understand the properties of the starting material.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₄[2]
Molecular Weight 291.34 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in polar aprotic solvents like DMF, DMSO, and THF. Limited solubility in less polar solvents like DCM.
pKa ~4-5 (estimated for the benzoic acid)

Predicted ¹H and ¹³C NMR Data:

¹H NMR (400 MHz, CDCl₃):

  • δ 10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.05 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.

  • δ 7.50 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the cyclobutyl group.

  • δ 5.0 (br s, 1H): NH proton of the Boc group.

  • δ 2.5-2.7 (m, 2H): Methylene protons of the cyclobutyl ring.

  • δ 2.0-2.2 (m, 4H): Methylene protons of the cyclobutyl ring.

  • δ 1.45 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 171.0-173.0: Carboxylic acid carbonyl carbon.

  • δ 155.0: Carbonyl carbon of the Boc group.

  • δ 145.0-148.0: Quaternary aromatic carbon attached to the cyclobutyl group.

  • δ 130.0-131.0: Aromatic CH carbons ortho to the carboxylic acid.

  • δ 128.0-129.0: Aromatic CH carbons ortho to the cyclobutyl group.

  • δ 125.0-127.0: Quaternary aromatic carbon attached to the carboxylic acid.

  • δ 80.0: Quaternary carbon of the tert-butyl group.

  • δ 55.0-58.0: Quaternary carbon of the cyclobutyl ring.

  • δ 30.0-33.0: Methylene carbons of the cyclobutyl ring.

  • δ 28.5: Methyl carbons of the tert-butyl group.

The Challenge of Steric Hindrance in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process.[1] Therefore, activation of the carboxylic acid is necessary. This is typically achieved using a coupling reagent.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide Amide Product (R-CO-NHR') Activated_Intermediate->Amide + Amine Amine R'-NH₂

Figure 1. General workflow of an amide coupling reaction.

The primary difficulty in coupling 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid arises from the steric bulk surrounding the carboxylic acid group. The adjacent cyclobutyl ring, with its Boc-protected amine, shields the carbonyl carbon from the nucleophilic attack of the incoming amine. This steric hindrance can lead to:

  • Slow reaction rates: Requiring extended reaction times and/or elevated temperatures.

  • Low conversion and yields: The reaction may not proceed to completion.

  • Side reactions: The activated intermediate, if not promptly consumed by the amine, can decompose or undergo undesired side reactions. For instance, with carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the desired reaction pathway.[8]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the challenge of steric hindrance. Below is a comparative analysis of commonly used reagents.

Coupling ReagentClassMechanismAdvantages for Hindered SubstratesDisadvantages
EDC/HOBt CarbodiimideForms an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester.Widely available and cost-effective. The urea byproduct is water-soluble, simplifying purification.[9]Often inefficient for highly hindered substrates, leading to low yields and N-acylurea formation.[8]
HATU Uronium SaltForms a highly reactive OAt-ester.Generally more reactive than EDC/HOBt, often providing higher yields and faster reaction times for difficult couplings.[9]More expensive than EDC. Can lead to guanidinium side products if the amine is not added promptly after activation.
PyBOP Phosphonium SaltForms a BOP-ester intermediate.High coupling efficiency, comparable to HATU. The byproduct, tris(pyrrolidino)phosphine oxide, is less toxic than the HMPA produced by the related BOP reagent.Can be less effective than HATU for the most challenging, sterically demanding couplings.

For 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid, standard EDC/HOBt protocols are likely to result in low to moderate yields. HATU is generally the recommended starting point for such a sterically hindered system due to its high reactivity. PyBOP presents a viable alternative.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is optimized for sterically hindered substrates and is the recommended first-line approach.

G Start Start Dissolve Dissolve Acid (1.0 eq), Amine (1.1 eq), and HATU (1.2 eq) in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add DIPEA (3.0 eq) dropwise Cool->Add_Base Warm_Stir Warm to RT, stir for 2-16 h Add_Base->Warm_Stir Monitor Monitor by LC-MS/TLC Warm_Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Figure 2. Workflow for HATU-mediated amide coupling.

Materials:

  • 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approximately 0.1-0.2 M concentration with respect to the benzoic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon base addition.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The extended reaction time is often necessary for sterically hindered substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt byproduct, water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol can be attempted, but lower yields are anticipated compared to the HATU-mediated reaction.

Materials:

  • 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (3.0 eq). The excess of EDC is to compensate for potential decomposition and rearrangement.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If DCM was used as the solvent, wash the organic layer with 1 M HCl (aq) (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • If DMF was used, dilute with ethyl acetate and perform the same washing procedure. The aqueous washes will help remove the DMF and the water-soluble urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the chosen conditions. 3. Inactive reagents (hydrolyzed).1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the reaction temperature to 40-50 °C. 3. Use freshly opened or properly stored reagents.
Formation of N-acylurea (with EDC) The O-acylisourea intermediate is rearranging faster than it reacts with the amine.1. Ensure HOBt is added to form the more stable active ester. 2. Switch to a uronium or phosphonium-based reagent (HATU, PyBOP).
Multiple Spots on TLC 1. Side reactions. 2. Decomposition of starting material or product.1. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. 2. Ensure all reagents and solvents are anhydrous.

Post-Coupling Protocol: Boc Deprotection

Once the amide has been successfully synthesized and purified, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which is often the desired final product or an intermediate for further functionalization.

G Start Start Dissolve Dissolve Boc-protected amide in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA dropwise Cool->Add_TFA Stir Stir at RT for 1-2 h Add_TFA->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Deprotection Complete End End Concentrate->End

Figure 3. Workflow for Boc deprotection using TFA.

Materials:

  • Boc-protected amide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (optional)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected amide in DCM (a common concentration is 0.1 M).

  • Acid Addition: Cool the solution to 0 °C and add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA). The deprotection is typically performed with 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC to confirm the disappearance of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help to remove residual TFA.

    • The resulting product will be the trifluoroacetate salt of the amine. If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction. Alternatively, for solid products, trituration with cold diethyl ether can sometimes afford the salt as a solid.

Conclusion

The successful synthesis of amides from 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoic acid requires careful consideration of the steric hindrance posed by the substrate. While standard coupling reagents like EDC/HOBt may provide a simple and cost-effective option, their efficacy is often limited in such cases. The use of more potent uronium-based reagents, particularly HATU, is highly recommended to achieve high yields and clean reaction profiles. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently approach this challenging yet important transformation in the synthesis of novel chemical entities.

References

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  • G. Sanjeeva Kumar, et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1358–1367.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Zhang, Y., et al. (2019). Synthesis and Antitumor Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 12(2), 775-784.
  • Katritzky, A. R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2011(8), 179-191.
  • Li, Y., et al. (2012).
  • ResearchGate. (n.d.). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • European Patent Office. (n.d.). AUXILIARY FOR AMIDE BOND FORMATION - Patent 1115739. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, a key building block in pharmaceutical and medicinal chemistry research. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the purification of small organic molecules. This guide will delve into the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength. A step-by-step protocol is provided, along with recommendations for method optimization and troubleshooting. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a bifunctional molecule incorporating a Boc-protected amine on a cyclobutane ring and a benzoic acid moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of biologically active compounds. The purity of this starting material is paramount for the success of subsequent synthetic steps and the integrity of biological data. This application note outlines a systematic approach to achieving high purity of this compound using preparative RP-HPLC.

The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis and organic chemistry due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions.[1][2] The presence of both a hydrophobic Boc group and a polar carboxylic acid group necessitates a chromatographic strategy that can effectively balance these properties to achieve optimal separation from potential impurities.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC purification method.

Table 1: Physicochemical Properties of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄[3][4]
Molecular Weight291.34 g/mol [3]
AppearanceWhite to off-white solidGeneral knowledge
UV Absorbance (λmax)Estimated at ~254 nmInferred from analogous structures

Rationale for Method Development:

  • Reversed-Phase HPLC: The presence of the non-polar tert-butyl group and the aromatic ring makes 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid well-suited for reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

  • Mobile Phase Selection: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is the standard approach. The inclusion of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial for several reasons:

    • It suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak.[1]

    • It can improve peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.

  • UV Detection: The benzoic acid chromophore allows for straightforward detection using a UV detector. Based on data for structurally similar aromatic carboxylic acids, a detection wavelength of 254 nm is a suitable starting point. For optimal sensitivity, it is recommended to determine the compound's specific λmax experimentally.

HPLC Purification Protocol

This protocol is designed for preparative purification on a standard HPLC system equipped with a UV detector.

Materials and Instrumentation
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm). The choice of column dimensions will depend on the amount of material to be purified.

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water.

  • Additives: Trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample: Crude 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA (v/v) in water.

  • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

Rationale for TFA: TFA is a strong ion-pairing agent that effectively suppresses the ionization of the carboxylic acid, leading to excellent peak shape. It is also volatile, which facilitates its removal during post-purification workup.

Sample Preparation
  • Dissolve the crude 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 ACN:water) or dimethyl sulfoxide (DMSO) is often a good starting point.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

Table 2: Preparative HPLC Method Parameters

ParameterRecommended SettingJustification
Column C18, 10 µm, 250 x 21.2 mmStandard for preparative purification of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase with an acid modifier.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component of the mobile phase with an acid modifier.
Gradient 30-70% B over 30 minutesA broad gradient is recommended for initial runs to elute the compound and any impurities. This can be optimized based on the initial chromatogram.
Flow Rate 20 mL/minAppropriate for the recommended column dimension.
Detection 254 nmStrong absorbance is expected from the benzoic acid chromophore.
Injection Volume Variable (dependent on sample concentration and column capacity)Start with a small injection to scout the separation before scaling up.
Column Temperature AmbientTemperature control is generally not critical for this type of separation but can be used to improve reproducibility.
Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) MobilePhasePrep->Injection GradientElution Gradient Elution (30-70% B over 30 min) Injection->GradientElution Detection UV Detection (254 nm) GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (Lyophilization/Evaporation) Pooling->SolventRemoval FinalProduct Isolated Pure Product SolventRemoval->FinalProduct

Caption: A streamlined workflow for the HPLC purification of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC solvents, typically by rotary evaporation followed by lyophilization to yield the purified compound as a solid.

Method Optimization and Troubleshooting

The provided protocol is a robust starting point. However, optimization may be necessary depending on the specific impurity profile of the crude material.

  • Poor Resolution: If the target compound co-elutes with impurities, consider:

    • Adjusting the Gradient: A shallower gradient around the elution time of the target compound can improve resolution.

    • Changing the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation.

  • Poor Peak Shape (Tailing): This is often due to secondary interactions with the stationary phase.

    • Increase Acid Concentration: A slight increase in the TFA concentration (e.g., to 0.2%) may improve peak shape.

    • Alternative Acid Modifier: Formic acid can be used as an alternative to TFA, which may be beneficial if the compound is sensitive to strong acids.

  • Low Recovery: This can be caused by poor solubility or irreversible adsorption to the column.

    • Optimize Sample Solvent: Ensure the sample is completely dissolved before injection.

    • Column Wash: After the gradient, include a high organic wash step (e.g., 95% B) to elute any strongly retained compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. By following the detailed steps for mobile phase and sample preparation, and utilizing the recommended HPLC parameters, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guidance provided herein are also applicable to the purification of other structurally related molecules.

References

  • Banfi, A., et al. (1989). Synthesis of rigid analogs of (D,L)-arginine methyl ester with antiarrhythmic activity.
  • Lead Sciences. 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • PubChem. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.
  • Goetz, H., & Ksadra, K. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Boufroura, H., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 62(1), 3364-3367.
  • PureSynth. 4-[(Tert-Butoxycarbonylamino)Methyl]Benzoic Acid 98.0%(HPLC). Retrieved from [Link]

  • Lo, H. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 624-630.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2017). The solubility of benzoic acid in seven solvents. Journal of Solution Chemistry, 46(10), 1935-1949.
  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-464.
  • Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Maryanoff, B. E., et al. (2015). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 20(12), 22166-22175.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2017). Theoretical results for the benzoic acid solution and ethanol studied. Retrieved from [Link]

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Application Note: Comprehensive Analytical Strategies for the Characterization of CAR-T Cell Therapy Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in immuno-oncology, offering remarkable therapeutic outcomes for patients with refractory cancers, particularly hematologic malignancies.[1] These living drugs are created by genetically modifying a patient's own T-cells to express a CAR, which redirects their specificity towards a tumor-associated antigen.[2] The manufacturing process is complex, involving multiple biological materials and intricate procedures, which can introduce variability.[3] Therefore, ensuring the safety, consistency, and therapeutic effectiveness of each CAR-T cell product is paramount.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of these products.[4][5] This guide provides a framework for the analytical strategies required to define the Critical Quality Attributes (CQAs) of CAR-T cell products. CQAs are the physical, chemical, biological, or microbiological attributes that must be within an appropriate limit, range, or distribution to ensure the desired product quality.[6] This document will detail the core analytical techniques and provide validated protocols for assessing Identity, Purity, Potency, and Safety.

dot graph "CAR_T_QC_Workflow" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_mfg" { label="CAR-T Manufacturing Process"; bgcolor="#F1F3F4"; "Leukapheresis" [fillcolor="#FFFFFF"]; "T-Cell_Selection" [fillcolor="#FFFFFF"]; "Activation" [fillcolor="#FFFFFF"]; "Transduction" [fillcolor="#FFFFFF"]; "Expansion" [fillcolor="#FFFFFF"]; "Harvest_Formulation" [fillcolor="#FFFFFF"]; "Cryopreservation" [fillcolor="#FFFFFF"]; "Leukapheresis" -> "T-Cell_Selection" -> "Activation" -> "Transduction" -> "Expansion" -> "Harvest_Formulation" -> "Cryopreservation"; }

subgraph "cluster_qc" { label="QC Release Testing"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identity" [tooltip="Confirm CAR expression & T-cell phenotype"]; "Purity" [tooltip="Quantify residual contaminants"]; "Potency" [tooltip="Measure biological effector functions"]; "Safety" [tooltip="Ensure product is free of contaminants"]; "Viability_Count" [tooltip="Determine dose and viability"]; }

"Harvest_Formulation" -> "Identity" [lhead="cluster_qc", minlen=2]; "Harvest_Formulation" -> "Purity" [minlen=2]; "Harvest_Formulation" -> "Potency" [minlen=2]; "Harvest_Formulation" -> "Safety" [minlen=2]; "Harvest_Formulation" -> "Viability_Count" [minlen=2];

"Release" [shape=cds, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Final Product\nRelease to Clinic"]; "Identity" -> "Release"; "Purity" -> "Release"; "Potency" -> "Release"; "Safety" -> "Release"; "Viability_Count" -> "Release"; } Caption: High-level workflow of CAR-T cell manufacturing and integrated QC release testing.

Identity: Confirming the Cellular Product

Causality: Identity testing is critical to confirm that the final product consists of T-cells expressing the correct CAR construct. This ensures that the therapeutic agent is the intended one and prevents potential cell-line mix-ups, a significant risk in multi-product manufacturing facilities.[7]

The cornerstone for identity testing is multi-color flow cytometry, which simultaneously assesses cell lineage markers and CAR expression on the cell surface.[8]

Protocol 1: Flow Cytometry for CAR Expression and T-Cell Phenotype

This protocol describes the simultaneous identification of T-cells (CD3+) and quantification of the subset expressing the CAR construct.

1.1. Principle: Fluorochrome-conjugated antibodies bind to specific cell surface markers. CAR expression is typically detected using reagents that recognize the CAR's antigen-binding domain (e.g., anti-idiotype antibodies) or a component of its structure (e.g., protein L for kappa light chain-containing scFvs).[9]

1.2. Materials:

  • CAR-T Cells and Untransduced T-Cell Control

  • FACS Buffer: PBS + 2% FBS + 0.1% Sodium Azide

  • Antibodies:

    • T-Cell Marker: Anti-CD3 (e.g., FITC conjugate)

    • T-Cell Subsets: Anti-CD4 (e.g., PE conjugate), Anti-CD8 (e.g., PerCP-Cy5.5 conjugate)

    • CAR Detection Reagent (e.g., Biotinylated target antigen followed by Streptavidin-APC, or an anti-scFv antibody with an APC conjugate)[9]

  • Viability Dye (e.g., 7-AAD or a fixable viability stain)

  • Compensation Controls (single-stained beads or cells)

  • Isotype or Fluorescence-Minus-One (FMO) controls

1.3. Methodology:

  • Cell Preparation: Thaw and wash CAR-T cells. Resuspend to a concentration of 1x10⁷ cells/mL in cold FACS buffer.

  • Viability Staining: Add viability dye to 100 µL of cell suspension (1x10⁶ cells) according to the manufacturer's instructions. Incubate in the dark.

  • Surface Staining: Add the pre-titrated antibody cocktail (Anti-CD3, CD4, CD8, and CAR detection reagent) to the cells.

  • Incubation: Incubate for 30 minutes at 4°C in the dark to prevent receptor internalization and fluorochrome degradation.

  • Wash: Add 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat wash step.

  • Resuspension: Resuspend the cell pellet in 300 µL of FACS buffer for acquisition.

  • Controls: Prepare necessary controls in parallel: unstained cells, single-stain compensation controls, and FMO controls (especially for the CAR detection channel).

  • Acquisition: Acquire samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >50,000 live single cells) for robust statistical analysis.

  • Analysis:

    • Gate on single, live cells.

    • From the live singlet gate, identify the CD3+ T-cell population.

    • Within the CD3+ population, quantify the percentage of cells positive for the CAR detection reagent. This represents the transduction efficiency.

    • Further phenotype the CAR+ population by assessing CD4 and CD8 expression.

Purity: Quantifying Contaminating Cell Types

Causality: The final CAR-T product is a heterogeneous population. Purity assays are essential to ensure that the levels of non-target cells (e.g., B-cells, monocytes) and process-related impurities (e.g., residual magnetic beads from selection) are below predefined safety thresholds. High levels of contaminating B-cells, especially in CD19-targeted therapies, can lead to CAR-T cell fratricide and reduced efficacy.

Flow cytometry is the primary method for assessing cellular purity by identifying and quantifying unwanted cell populations.[7]

Purity Assessment by Flow Cytometry

The protocol is similar to identity testing but incorporates antibodies against markers of potential contaminants. For example, a purity panel might include:

  • T-Cells: CD3

  • B-Cells: CD19 or CD20

  • Monocytes: CD14

  • NK Cells: CD56

The analysis involves gating on live cells and quantifying the percentage of each population relative to the total live cell count.

Potency: Measuring Biological Function

Causality: Potency is a critical CQA that measures the specific ability of the product to achieve its intended biological effect.[10] For CAR-T cells, this is a complex attribute involving multiple functions: recognizing and killing target tumor cells, proliferating in response to antigen, and secreting effector cytokines.[1] Therefore, a matrix of assays is often required to fully characterize potency. Regulatory agencies consider potency assays a key component of release testing.[11]

dot graph "CAR_T_MoA" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cells" { label=""; bgcolor="none"; border=0; "CAR_T" [label="CAR T-Cell", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor" [label="Tumor Cell", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_actions" { label=""; bgcolor="none"; border=0; node [fillcolor="#F1F3F4"]; "Binding" [label="1. CAR Binding\nto Tumor Antigen"]; "Activation" [label="2. T-Cell Activation"]; "Killing" [label="3. Cytotoxic Granule\nRelease (Perforin,\nGranzymes)"]; "Cytokines" [label="4. Cytokine Secretion\n(IFN-γ, TNF-α, IL-2)"]; "Proliferation" [label="5. Proliferation"]; }

"CAR_T" -> "Binding" [dir=both, arrowhead=none, arrowtail=none, label="Immunological\nSynapse"]; "Binding" -> "Tumor"; "Binding" -> "Activation" [style=dashed]; "Activation" -> "Killing"; "Activation" -> "Cytokines"; "Activation" -> "Proliferation"; "Killing" -> "Tumor" [color="#EA4335", label=" Induces\nApoptosis "]; } Caption: Mechanism of Action (MoA) for CAR-T cell effector functions.

Protocol 2: In Vitro Cytotoxicity (Killing) Assay

This protocol measures the ability of CAR-T cells to lyse target tumor cells. A common method uses target cells engineered to express a reporter like luciferase; cell death results in a loss of signal.

2.1. Principle: CAR-T cells (effector cells) are co-cultured with antigen-positive tumor cells (target cells) expressing luciferase. Upon lysis of the target cells by CAR-T cells, the luciferase activity decreases. The percentage of specific lysis is calculated relative to controls.

2.2. Materials:

  • CAR-T Cells (Effector) and Untransduced T-Cells (Control)

  • Antigen-positive, luciferase-expressing tumor cells (Target)

  • Antigen-negative, luciferase-expressing tumor cells (Control)

  • Culture Medium: RPMI + 10% FBS

  • 96-well white, flat-bottom culture plates

  • Luciferase substrate (e.g., luciferin)

  • Luminometer

2.3. Methodology:

  • Plate Target Cells: Seed 1x10⁴ target cells per well in a 96-well plate and allow them to adhere overnight if applicable.

  • Prepare Effector Cells: Prepare serial dilutions of CAR-T cells and untransduced T-cells to achieve various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

  • Co-culture: Add the effector cells to the wells containing target cells.

  • Set Up Controls:

    • Spontaneous Lysis: Target cells with medium only.

    • Maximum Lysis: Target cells with a lysis agent (e.g., 1% Triton X-100).

    • Negative Control: CAR-T cells with antigen-negative target cells.

    • Specificity Control: Untransduced T-cells with antigen-positive target cells.

  • Incubation: Incubate the plate for a defined period (e.g., 4, 18, or 24 hours) at 37°C, 5% CO₂.

  • Readout: Add the luciferase substrate to each well according to the manufacturer's protocol and immediately measure luminescence on a plate reader.

  • Calculation:

    • % Specific Lysis = 100 x (Spontaneous Lysis RLU - Experimental RLU) / (Spontaneous Lysis RLU - Maximum Lysis RLU)

Cytokine Release Assay

Cytokine secretion, particularly IFN-γ, is a key indicator of CAR-T cell activation. This can be measured from the supernatant of the cytotoxicity co-culture using an ELISA or a multiplex bead-based assay (e.g., Luminex).

Safety: Ensuring Patient Well-being

Causality: Safety testing is non-negotiable and aims to ensure the product is free from microbial contamination and has a safe genetic profile.[12] Key safety CQAs include sterility, mycoplasma, endotoxin levels, and, crucially for genetically modified cells, the vector copy number (VCN).[13]

Vector Copy Number (VCN): VCN measures the average number of vector inserts per cell.[14] It is a critical safety parameter because a high VCN increases the risk of insertional mutagenesis, where the vector integrates into the host genome and disrupts an essential gene or activates an oncogene.[15] Droplet digital PCR (ddPCR) has emerged as a more accurate and precise method for VCN quantification compared to qPCR.[16][17]

Protocol 3: Vector Copy Number (VCN) Analysis by ddPCR

3.1. Principle: ddPCR partitions the DNA sample into thousands of nanoliter-sized droplets. After PCR amplification, each droplet is read as either positive or negative for the target sequence. Poisson statistics are then used to determine the absolute concentration of the target (CAR transgene) and a reference gene (e.g., RNase P) without the need for a standard curve, providing superior precision.[15]

3.2. Materials:

  • Genomic DNA (gDNA) extracted from CAR-T cells

  • ddPCR Supermix for Probes (No dUTP)

  • PrimeTime™ qPCR Assays (or custom primers/probes):

    • Target Assay: Specific to a unique region of the lentiviral vector (e.g., WPRE).

    • Reference Assay: Specific to a stable, two-copy reference gene (e.g., RPP30/RNase P).

  • Restriction Enzyme (optional, to reduce gDNA viscosity)

  • Droplet Generation Oil and Cartridges

  • ddPCR system (Droplet Generator and Droplet Reader)

3.3. Methodology:

  • gDNA Extraction & Quantification: Extract high-quality gDNA from a known number of CAR-T cells. Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).

  • Reaction Setup: Prepare the ddPCR reaction mix in a final volume of 20 µL per sample.

    • 10 µL 2x ddPCR Supermix

    • 1 µL 20x Target Primer/Probe Mix (e.g., CAR-specific, FAM probe)

    • 1 µL 20x Reference Primer/Probe Mix (e.g., RPP30, HEX probe)

    • ~50-100 ng of gDNA

    • Nuclease-free water to 20 µL

  • Controls: Include a No Template Control (NTC) and a positive control (gDNA from a well-characterized CAR-T cell line).

  • Droplet Generation: Load the 20 µL reaction mix into a droplet generator cartridge. The instrument will partition the sample into ~20,000 droplets.

  • PCR Amplification: Transfer the droplets to a 96-well PCR plate, seal, and perform thermal cycling using standard conditions (e.g., 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 60°C for 60s, and a final 98°C for 10 min).

  • Droplet Reading: Place the PCR plate into the droplet reader, which will analyze each droplet for fluorescence in the FAM and HEX channels.

  • Data Analysis: The system software calculates the concentration (copies/µL) of the target and reference genes based on the fraction of positive droplets using Poisson statistics.

    • VCN = (Concentration of CAR Gene / Concentration of Reference Gene) x 2 (since the reference gene has 2 copies per diploid genome).

Other Mandatory Safety Tests:

  • Sterility: Must be performed according to USP <71> to detect bacteria and fungi.[18]

  • Mycoplasma: Testing is required to ensure the absence of mycoplasma contamination, which can compromise product safety and efficacy.[19]

  • Endotoxin: LAL (Limulus Amebocyte Lysate) assay is used to quantify endotoxin levels, which can cause pyrogenic reactions.[18]

Summary of Analytical Methods

Critical Quality AttributeAnalytical TechniquePurposeTypical Acceptance Criteria
Identity Multi-color Flow CytometryConfirm T-cell lineage (CD3+) and CAR expression> 80% of T-cells are CAR+
Viability & Cell Count Automated Cell Counter (e.g., Trypan Blue exclusion)Determine total viable cells for accurate dosing> 70-80% viability
Purity Multi-color Flow CytometryQuantify residual B-cells, monocytes, etc.< 5% CD19+ B-cells; < 5% CD14+ Monocytes
Potency In Vitro Cytotoxicity AssayMeasure target cell killing ability> 20% specific lysis at 10:1 E:T ratio
Cytokine Release Assay (ELISA)Measure effector function (e.g., IFN-γ secretion)> 100 pg/mL IFN-γ
Safety ddPCR or qPCRQuantify average vector copies per cell< 5 copies/cell
Compendial MethodsSterility, Mycoplasma, EndotoxinNo growth, Negative, < 5 EU/kg

Note: Acceptance criteria are product-specific and must be established during product development and clinical trials.

Conclusion

A robust analytical control strategy is the foundation of a safe, consistent, and effective CAR-T cell therapy product. The methods and protocols outlined in this guide provide a comprehensive framework for characterizing the critical quality attributes of Identity, Purity, Potency, and Safety. As manufacturing processes and CAR-T technologies evolve, these analytical techniques must also adapt, with a continuous drive towards more predictive, rapid, and high-resolution assays to ensure these transformative therapies can be delivered safely to patients.[1][20]

References

  • Accellix. (2024). Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards. [Link]

  • European Medicines Agency. (2021). Guideline on the quality, non-clinical and clinical aspects of medicinal products containing genetically modified cells. EMA/CAT/GTWP/671639/2008 Rev. 1 Corr. [Link]

  • Salter, A. et al. (2021). Detection and quantification of integrated vector copy number by multiplex droplet digital PCR in dual-transduced CAR T cells. Molecular Therapy - Methods & Clinical Development. [Link]

  • U.S. Food and Drug Administration. (2024). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products. [Link]

  • Sartorius. (2025). Understanding Critical Quality Attributes (CQAs) in T-Cell and MSC Therapy. [Link]

  • U.S. Food and Drug Administration. (2024). Safety Testing of Human Allogeneic Cells Expanded for Use in Cell-Based Medical Products. [Link]

  • Lu, A. et al. (2020). Application of droplet digital PCR for the detection of vector copy number in clinical CAR/TCR T cell products. Journal for ImmunoTherapy of Cancer. [Link]

  • Wang, Y. et al. (2025). New insights on potency assays from recent advances and discoveries in CAR T-cell therapy. Cytotherapy. [Link]

  • U.S. Food and Drug Administration. (2024). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products; Guidance for Industry. [Link]

  • European Medicines Agency. Guidelines relevant for advanced therapy medicinal products. [Link]

  • Vormittag, P. et al. (2018). Improving CAR T Cell Therapy by Optimizing Critical Quality Attributes. Current Stem Cell Reports. [Link]

  • Immunostep. Flow Cytometry reagent for the detection of CAR T-Cells. [Link]

  • BioAgilytix. (2023). Safety and Efficacy Testing of Cell Therapies. [Link]

  • ResearchGate. (2020). Application of droplet digital PCR for the detection of vector copy number in clinical CAR/TCR T cell products. [Link]

  • MarinBio. (2025). Potency Assays and Release Testing of CAR T-Cell Therapies. [Link]

  • ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]

  • ECA Academy. (2022). FDA Guidance for Chimeric Antigen Receptor (CAR) T Cell Products. [Link]

  • Labcorp. (2023). Cell and gene therapy answers: Assessing the critical quality attributes, challenges and importance of CMC. [Link]

  • Miltenyi Biotec. (2023). Flow cytometric assays for CAR T cell manufacturing and post-infusion monitoring [WEBINAR]. [Link]

  • Immudex. Navigating FDA Guidelines for CAR T Cell Therapy. [Link]

  • Wang, Y. et al. (2024). New insights on potency assays from recent advances and discoveries in CAR T-cell therapy. Cytotherapy. [Link]

  • Pharmaron. CGT Safety Assessment Services. [Link]

  • Myers, R. et al. (2023). Digital polymerase chain reaction strategies for accurate and precise detection of vector copy number in CAR T cell products. Cytotherapy. [Link]

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Application Notes and Protocols for Safe Handling and Storage of CAS 1259223-99-8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the safe handling and storage of the chemical compound with CAS number 1259223-99-8, chemically identified as 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. The integrity of research and development activities, and more importantly, the safety of laboratory personnel, depend on a thorough understanding of the potential hazards of a substance and the implementation of rigorous safety protocols. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Chemical Identity and Properties

PropertyValueSource
CAS Number 1259223-99-8-
Chemical Name 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid
Synonyms Benzoic acid, 4-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]--
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Purity ≥95%
Recommended Storage 2-8°C, Sealed in a dry environment

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS for CAS 1259223-99-8, a risk assessment has been conducted based on the known hazards of a structurally analogous compound, 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid.[1] This approach allows for a conservative and responsible estimation of potential hazards.

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Causality of Hazards:

  • The carboxylic acid moiety is the primary contributor to the skin and eye irritation classifications. Carboxylic acids can be corrosive and irritating to tissues upon contact.

  • The overall molecule, as a fine powder, can cause respiratory tract irritation if inhaled.

  • While the Boc-protecting group is generally stable, it is susceptible to cleavage under acidic conditions. This reactivity is a key consideration in experimental design and storage but does not directly contribute to the acute toxicity profile. The primary hazard of the Boc group is its lability, which can lead to unintended reactions if not handled correctly.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling CAS 1259223-99-8 to mitigate the risks of exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against skin contact. Double gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of the powder. For situations outside of a fume hood (e.g., weighing), a NIOSH-approved respirator with a particulate filter may be necessary.

Safe Handling Protocols

Adherence to these protocols is critical to ensure a safe laboratory environment.

1. Engineering Controls:

  • All handling of solid CAS 1259223-99-8 should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Weighing and Aliquoting:

  • Step 1: Don the required PPE as outlined in the table above.

  • Step 2: Perform all weighing and transfer operations within a chemical fume hood or a balance enclosure with appropriate ventilation.

  • Step 3: Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Step 4: If preparing solutions, add the solid to the solvent slowly.

  • Step 5: Tightly seal the primary container immediately after use.

3. Solution Preparation:

  • Step 1: Choose an appropriate solvent. Be aware of any potential reactions between the carboxylic acid moiety and the solvent.

  • Step 2: When dissolving, add the solid to the solvent in a flask of appropriate size to avoid splashing.

  • Step 3: If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.

4. Spill Management:

  • Small Spills (Solid):

    • Step 1: Gently sweep up the solid material using a soft brush and dustpan to avoid generating dust.

    • Step 2: Place the spilled material into a sealed container for proper disposal.

    • Step 3: Clean the spill area with a damp cloth.

  • Large Spills:

    • Step 1: Evacuate the immediate area.

    • Step 2: Alert laboratory personnel and the institutional safety officer.

    • Step 3: If safe to do so, contain the spill to prevent it from spreading.

    • Step 4: Follow institutional procedures for hazardous material cleanup.

Storage Procedures

Proper storage is crucial for maintaining the chemical integrity of CAS 1259223-99-8 and preventing hazardous situations.

1. General Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is 2-8°C.

  • Avoid storing near heat sources or in direct sunlight.[5]

2. Chemical Incompatibility:

  • Segregation is key. Store CAS 1259223-99-8 away from the following classes of chemicals:

    • Bases: The carboxylic acid will react with bases.

    • Oxidizing agents: To prevent potential exothermic reactions.

    • Acids: While the Boc group is cleaved by strong acids, it is prudent to avoid storage with any acids to prevent inadvertent deprotection.[2]

Logical Flow for Chemical Storage:

cluster_storage Storage Protocol for CAS 1259223-99-8 cluster_incompatibles Incompatible Chemical Classes reception Receive Compound storage_loc Designated 2-8°C Storage reception->storage_loc Immediately upon receipt segregation Segregate from Incompatibles storage_loc->segregation Within storage unit bases Bases oxidizers Oxidizing Agents acids Strong Acids

Caption: Segregation of CAS 1259223-99-8 from incompatible chemicals is a critical storage step.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Considerations

All waste containing CAS 1259223-99-8 must be treated as hazardous waste.

  • Step 1: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.

  • Step 2: Follow all local, state, and federal regulations for hazardous waste disposal.

  • Step 3: Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow with Integrated Safety Checkpoints

The following diagram illustrates a typical experimental workflow, highlighting critical safety checkpoints.

cluster_workflow Experimental Workflow: Safety Integration prep 1. Pre-Experiment Planning - Review SDS/Safety Info - Risk Assessment ppe 2. Don PPE - Gloves, Goggles, Lab Coat prep->ppe handling 3. Chemical Handling - Weighing in Fume Hood ppe->handling reaction 4. Reaction Setup - Monitor for Exotherms handling->reaction check1 Verify Fume Hood Certification handling->check1 workup 5. Work-up/Purification - Quenching, Extraction reaction->workup check2 Check for Incompatible Reagents reaction->check2 disposal 6. Waste Disposal - Segregate Hazardous Waste workup->disposal check3 Ensure Proper Quenching Procedure workup->check3 check4 Label Waste Container Correctly disposal->check4

Caption: Integrating safety checkpoints into the experimental workflow minimizes risk at each stage.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. Lead Sciences. [Link]

  • BOC deprotection. Hebei Boz Chemical Co., Ltd. [Link]

  • 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4 | CID 2755931. PubChem. [Link]

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Application Note: Accelerating Kinase Inhibitor Synthesis Through Visible-Light Metallaphotoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel kinase inhibitors is a cornerstone of modern drug discovery, yet often relies on synthetic routes that require harsh conditions, limiting their application in late-stage functionalization (LSF) of complex molecules. This application note details the use of visible-light metallaphotoredox catalysis as a transformative approach to overcome these limitations. We provide an in-depth explanation of the underlying principles, focusing on the synergistic combination of an iridium-based photocatalyst and a nickel co-catalyst to facilitate challenging C-N cross-coupling reactions. This methodology enables the construction of core scaffolds, such as the ubiquitous aminopyrimidine found in numerous FDA-approved kinase inhibitors, under exceptionally mild conditions. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to integrate this powerful technology into their synthetic workflows.

Introduction: A Paradigm Shift in Synthetic Strategy

Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. A common structural motif in many potent kinase inhibitors is the 2-aminopyrimidine scaffold, which serves as a versatile hinge-binding element.[1][2] Traditionally, the synthesis of these and other scaffolds relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] While powerful, these methods often necessitate high temperatures and strong bases, conditions that are incompatible with the sensitive functional groups present in advanced, drug-like intermediates.

Visible-light photoredox catalysis has emerged as a disruptive technology that fundamentally changes the approach to complex molecule synthesis.[4][5] By using low-energy photons as a traceless reagent, this strategy provides access to reactive radical intermediates under ambient temperature conditions.[6][7] This mildness is particularly advantageous for Late-Stage Functionalization (LSF), a strategy that introduces key structural modifications at the final steps of a synthesis, thereby rapidly generating diverse compound libraries for structure-activity relationship (SAR) studies.[8][9][10][11]

This guide focuses on a dual catalytic system—termed metallaphotoredox catalysis—that merges the single-electron transfer (SET) capabilities of a photocatalyst with the bond-forming prowess of a transition metal catalyst to achieve previously challenging transformations.[11]

The Causality Behind the Method: The Iridium/Nickel Dual Catalytic Cycle

The power of metallaphotoredox C-N coupling lies in the ability of the photocatalyst to continuously regenerate the active, low-valent state of the cross-coupling catalyst, a task that is often inefficient in traditional thermal cycles.[12] A synergistic system using an iridium photocatalyst and a nickel co-catalyst has proven exceptionally effective for forging C(sp²)–N bonds.[13][14]

The generally accepted mechanism proceeds through two interconnected catalytic cycles as illustrated below:

Metallaphotoredox C-N Coupling cluster_photo Photoredox Cycle cluster_nickel Nickel Cross-Coupling Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Visible Light (hν) Ir_II Ir(II) Ir_III_star->Ir_II Donor (e.g., Amine) Ir_II->Ir_III e⁻ to Ni(II) Ni_II Ni(II) Precatalyst Ni_I Ni(I) Ni_II->Ni_I Reduction by Ir(II) Ni_III Ar-Ni(III)-Nuc Ni_I->Ni_III Oxidative Addition (Ar-X) Ni_III->Ni_I Reductive Elimination Product Ar-Nuc (Product) Ni_III->Product caption Figure 1. Dual Catalytic Cycle for C-N Coupling. G start Starting Materials (Aryl Halide, Amine, Catalysts, Base) prep Reaction Setup (Inert Atmosphere, Solvent Addition) start->prep 1. Combine Reagents irrad Irradiation & Stirring (Blue LED, Room Temp) prep->irrad 2. Degas & Add Liquids monitor Reaction Monitoring (TLC / LC-MS) irrad->monitor 3. Initiate Reaction workup Aqueous Workup & Extraction monitor->workup 4. When Complete purify Purification (Column Chromatography) workup->purify 5. Isolate Crude product Final Product (Aminopyrimidine Core) purify->product 6. Obtain Pure Compound caption Figure 2. General Experimental Workflow.

Caption: Figure 2. General Experimental Workflow.

Detailed Experimental Protocol

Reaction: Metallaphotoredox C-N Coupling of 2,4-dichloro-5-fluoropyrimidine with Morpholine

Table 1: Reagents and Materials

ComponentFormula/NameGradeSupplierAmount (per reaction)Mmol (Equiv.)
Aryl Halide2,4-dichloro-5-fluoropyrimidine>98%Commercial83.5 mg0.5 (1.0)
NucleophileMorpholine>99%Commercial52.3 µL0.6 (1.2)
Ni CatalystNiCl₂·glymeAnhydrousCommercial5.5 mg0.025 (0.05)
Ligand4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)>98%Commercial8.0 mg0.03 (0.06)
PhotocatalystIr[dF(CF₃)ppy]₂(dtbbpy)PF₆>97%Commercial5.8 mg0.005 (0.01)
BaseCs₂CO₃AnhydrousCommercial325 mg1.0 (2.0)
Solvent1,4-DioxaneAnhydrousCommercial5.0 mL-
Equipment
8 mL Screw-Cap Vial, Magnetic Stir Bar, Syringes, Needles, Blue LED Light Source (450 nm), Fan

Step-by-Step Methodology:

  • Vial Preparation: To an 8 mL screw-cap vial containing a magnetic stir bar, add the NiCl₂·glyme (5.5 mg), dtbbpy ligand (8.0 mg), Iridium photocatalyst (5.8 mg), 2,4-dichloro-5-fluoropyrimidine (83.5 mg), and Cs₂CO₃ (325 mg).

    • Causality Note: The dtbbpy ligand is crucial for stabilizing the nickel catalytic species and promoting the desired reductive elimination step.

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Maintaining an inert atmosphere is critical for success. [15]3. Reagent Addition: Through the septum, add the anhydrous 1,4-dioxane (5.0 mL) followed by the morpholine (52.3 µL) via syringe.

  • Irradiation: Place the vial approximately 5-7 cm from a 450 nm blue LED lamp. Begin vigorous stirring. Use a small fan to maintain the reaction temperature at approximately 25 °C.

    • Causality Note: While the reaction is not highly exothermic, active cooling prevents potential thermal degradation of catalysts or substrates over long reaction times. [16]5. Reaction Monitoring: Allow the reaction to stir under irradiation for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, remove the vial from the light source. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine.

Representative Data

The metallaphotoredox C-N coupling methodology is broadly applicable to a range of aryl/heteroaryl halides and amine nucleophiles. The following table summarizes representative yields for this class of transformation, demonstrating its wide substrate scope.

Table 2: Substrate Scope for Metallaphotoredox C-N Coupling

Aryl HalideAmine NucleophileProductYield (%)
4-BromobenzotrifluorideMorpholine4-(4-(Trifluoromethyl)phenyl)morpholine91 [16]
4-BromobenzotrifluorideN-MethylanilineN-Methyl-N-(4-(trifluoromethyl)phenyl)aniline85 [17]
3-BromoquinolinePiperidine3-(Piperidin-1-yl)quinoline78 [17]
1-Bromo-4-methoxybenzeneDibenzylamineN,N-Dibenzyl-4-methoxyaniline92 [17]
2-ChloropyridineHexylamineN-Hexylpyridin-2-amine75 [12]

Yields are based on isolated product as reported in the cited literature.

Conclusion and Future Outlook

Visible-light metallaphotoredox catalysis represents a powerful and enabling technology for the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its ability to forge critical bonds like C-N under exceptionally mild conditions allows for greater flexibility in synthetic design and facilitates the rapid exploration of chemical space through late-stage functionalization. [8][9]The protocols and mechanistic understanding provided herein serve as a robust starting point for researchers seeking to leverage this technology. As new photocatalysts and co-catalysts continue to be developed, the scope and utility of photoredox catalysis in drug discovery are expected to expand even further, accelerating the path to new and life-saving therapeutics.

References

  • Vertex AI Search. (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - NIH.
  • Chemical Society Reviews (RSC Publishing). (2010, June 8). Visible light photoredox catalysis: applications in organic synthesis.
  • Sigma-Aldrich. (n.d.). Photoredox Catalysis Desk Reference and User's Guide.
  • Chemical Society Reviews (RSC Publishing). (2020, December 22). Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds.
  • YouTube. (2023, January 19). Photoredox Catalysts from TCI.
  • Macmillan Group - Princeton University. (2013, March 19). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.
  • YouTube. (2024, June 22). Advanced Organic Chemistry: Introduction to Photoredox Catalysis.
  • ACS Publications. (2023, January 24). Photocatalytic Late-Stage C–H Functionalization | Chemical Reviews.
  • Chemical Society Reviews (RSC Publishing). (2021, July 26). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Retrieved January 25, 2026, from [Link]

  • PubMed. (2022, December 14). Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling.
  • Macmillan Group - Princeton University. (2020, October 14). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni.
  • AIR Unimi. (n.d.). Metallaphotoredox C-O and C-N Cross-coupling using Donor-Acceptor Cyanoarene Photocatalysts.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • PubMed. (2010, January 14). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.
  • ACS Publications. (2018, May 22). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes.
  • ResearchGate. (n.d.). How Does Iridium(III) Photocatalyst Regulate Nickel(II) Catalyst in Metallaphotoredox-Catalyzed C−S Cross-Coupling? Theoretical and Experimental Insights | Request PDF.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (n.d.). Heterogeneous Photocatalysis for Late-Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis.
  • Open Research Repository. (2019, August 14). An overview of late-stage functionalization in today's drug discovery.
  • ResearchGate. (n.d.). Metallaphotoredox C−O and C−N Cross‐Coupling Using Donor‐Acceptor Cyanoarene Photocatalysts | Request PDF.
  • PMC - NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

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Application Note: A Researcher's Guide to the Esterification of 4-(1-(Boc-amino)cyclobutyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of esters from 4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acid is a critical step in the development of novel therapeutics, providing a key scaffold for structure-activity relationship (SAR) studies. This molecule, a non-natural amino acid derivative, presents unique challenges due to the steric hindrance imposed by the cyclobutyl moiety and the acid-labile nature of the Boc protecting group. This document provides a comprehensive guide for researchers, detailing robust experimental protocols, the underlying chemical principles for method selection, and field-proven insights to ensure successful and reproducible esterification. We will focus on the Steglich esterification as the primary method, while also providing validated alternative protocols for specific applications.

Strategic Considerations for Esterification

The successful esterification of 4-(1-(Boc-amino)cyclobutyl)benzoic acid hinges on navigating two primary chemical constraints:

  • The Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is fundamental for peptide synthesis and other amine modifications but is readily cleaved under acidic conditions.[1][] This lability precludes the use of traditional high-temperature, strong-acid-catalyzed methods like the Fischer-Speier esterification, which would lead to undesired deprotection.[3] Any selected method must operate under mild, preferably neutral or basic, pH conditions.

  • Steric Hindrance: The quaternary carbon of the cyclobutyl ring adjacent to the benzoic acid moiety presents significant steric bulk. This can hinder the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon, slowing reaction rates and potentially lowering yields. Therefore, the chosen method must effectively activate the carboxylic acid to overcome this steric barrier.

Based on these factors, carbodiimide-mediated coupling reactions, which proceed under mild, neutral conditions and create a highly activated intermediate, are the preferred strategic approach.

Logical Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the optimal esterification protocol.

G start Goal: Esterify 4-(1-(Boc-amino)cyclobutyl)benzoic acid q1 Is the alcohol primary or secondary and readily available? start->q1 steglich Protocol 1: Steglich Esterification (EDC/DMAP) q1->steglich Yes q2 Is the alcohol hindered, or did Steglich fail? q1->q2 No q3 Is the desired product a Methyl Ester? steglich->q3 If Methyl Ester is desired mitsunobu Protocol 2: Mitsunobu Reaction (DEAD/PPh3) q2->mitsunobu Yes q2->q3 No tms Protocol 3: TMS-Diazomethane (High-Yield, Specific) q3->tms Yes other Consider alternative activation methods q3->other No G cluster_0 Activation Phase cluster_1 Catalysis & Active Ester Formation cluster_2 Ester Formation Phase RCOOH Carboxylic Acid (Substrate) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC (Carbodiimide) EDC->O_acyl Active_Ester Acylpyridinium Salt ('Active Ester') O_acyl->Active_Ester N_acyl N-Acylurea (Side Product - Minimized by DMAP) O_acyl->N_acyl Rearrangement (slow) EDU EDU (Urea Byproduct) O_acyl->EDU DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP Catalyst Regenerated Ester Product Ester Active_Ester->Ester ROH Alcohol (Nucleophile) ROH->Ester

Caption: Mechanism of Steglich Esterification.

Detailed Experimental Protocol (Example: Ethyl Ester)

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-(1-(Boc-amino)cyclobutyl)benzoic acid291.341.01.0291 mg
Ethanol (anhydrous)46.071.51.587 µL
EDC·HCl191.701.21.2230 mg
DMAP122.170.10.112 mg
Dichloromethane (DCM, anhydrous)---10 mL

Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(1-(Boc-amino)cyclobutyl)benzoic acid (291 mg, 1.0 mmol) and DMAP (12 mg, 0.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Alcohol Addition: Add anhydrous ethanol (87 µL, 1.5 mmol) to the solution via syringe.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is done to control the initial exotherm upon addition of the coupling agent.

  • Activation: While stirring at 0 °C, add EDC·HCl (230 mg, 1.2 mmol) in one portion. The reaction mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexanes. The product spot should be less polar (higher Rf) than the starting carboxylic acid.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 15 mL) to remove residual DMAP and any basic impurities.

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to afford the pure ethyl ester.

Alternative Protocols

While Steglich esterification is broadly applicable, certain situations may call for alternative methods.

Mitsunobu Reaction

This method is particularly useful for secondary alcohols or when the Steglich reaction is sluggish. [4]It operates under neutral conditions and involves the activation of the alcohol rather than the carboxylic acid. [5]The reaction typically proceeds with inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for simple alcohols like ethanol.

  • Principle: The alcohol is activated by reaction with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then susceptible to SN2 attack by the carboxylate nucleophile. [6]* Causality: This method is effective because it converts the alcohol's hydroxyl group into an excellent leaving group in situ. It is often successful where other methods fail due to steric hindrance around the alcohol.

  • Key Reagents: PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq), THF as solvent.

  • Caution: Azodicarboxylates are hazardous and should be handled with care in a fume hood. The triphenylphosphine oxide byproduct can sometimes complicate purification.

Methyl Ester Synthesis via TMS-Diazomethane

For the specific synthesis of methyl esters, using (trimethylsilyl)diazomethane (TMS-diazomethane) is an extremely efficient and high-yielding method that avoids harsh conditions.

  • Principle: In the presence of methanol, TMS-diazomethane generates diazomethane in situ. The carboxylic acid protonates the diazomethane, creating a methyldiazonium cation and a carboxylate. The carboxylate then displaces N₂ gas in a rapid SN2 reaction. [7]* Causality: The reaction is driven by the irreversible loss of nitrogen gas, a thermodynamically very stable leaving group. The conditions are exceptionally mild, ensuring the integrity of the Boc group.

  • Protocol Snapshot: The carboxylic acid is dissolved in a solvent mixture like THF/methanol or DCM/methanol. TMS-diazomethane (typically a 2 M solution in hexanes) is added dropwise at 0 °C until a persistent yellow color indicates a slight excess. The reaction is typically complete within 30-60 minutes.

  • Critical Safety Note: Diazomethane and its precursors are toxic and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood using appropriate glassware (avoiding ground glass joints if possible).

General Workflow: Purification and Characterization

A standardized workflow is key to obtaining pure, verifiable material.

Post-Reaction Workflow

G reaction Completed Reaction Mixture quench Quench Reaction (e.g., with water or NH4Cl) reaction->quench extract Aqueous Work-up (Liquid-Liquid Extraction) quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Flash Chromatography) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: Standard purification and analysis workflow.

Characterization:

  • ¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of new signals corresponding to the alkyl group of the ester (e.g., a quartet at ~4.2 ppm and a triplet at ~1.3 ppm for an ethyl ester).

  • ¹³C NMR: A shift in the carbonyl carbon signal to ~165-175 ppm is indicative of ester formation.

  • Mass Spectrometry (e.g., ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should match the calculated mass of the target ester.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch characteristic of an ester at ~1730-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. [Link]

  • Chemistry LibreTexts. (2020). Methyl Ester Synthesis Using Diazomethane. Retrieved January 24, 2026, from [Link]

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5965-5977. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Esterification (Experiment). Retrieved January 24, 2026, from [Link]

  • Sharma, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101138. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved January 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Overview of the Primary Synthetic Route

The most reliable and modular approach to synthesizing 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy couples a pre-functionalized cyclobutyl moiety with a benzoic acid precursor, followed by deprotection of the carboxyl group. This route offers flexibility and generally high yields when optimized correctly.

Synthetic_Workflow cluster_0 Part A: Boronic Ester Preparation cluster_1 Part B: Suzuki Coupling & Hydrolysis A1 1-Aminocyclobutane-1-carboxylic Acid A2 Boc Protection A1->A2 A3 Boc-NH-Cyclobutane-COOH A2->A3 A4 Conversion to Boronic Ester A3->A4 A5 tert-butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)carbamate A4->A5 B2 Suzuki-Miyaura Coupling A5->B2 B1 Methyl 4-bromobenzoate B1->B2 B3 Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoate B2->B3 B4 Saponification (Hydrolysis) B3->B4 B5 4-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)benzoic acid B4->B5

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Section 1: Boc Protection of the Cyclobutane Intermediate

Question: My Boc protection of 1-aminocyclobutane-1-carboxylic acid is incomplete or gives a low yield. What am I doing wrong?

Answer: This is a common issue often related to reaction conditions or work-up. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate, (Boc)₂O, and the efficiency depends heavily on pH control and solvent choice.

  • Causality: The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic enough to attack the carbonyl carbon of (Boc)₂O. However, if the pH is too high, (Boc)₂O can be hydrolyzed. A biphasic system or an aqueous-organic mixture is often used to bring the reagents together.[1][2]

  • Troubleshooting Steps:

    • pH Control: Maintain a pH between 9 and 10. Using a base like sodium hydroxide or sodium carbonate in an aqueous solution is standard. Add the base portion-wise to avoid local pH spikes.

    • Solvent System: A mixture of 1,4-dioxane and water is highly effective. Dioxane helps solubilize the (Boc)₂O and the starting amine.[2]

    • Stoichiometry: Use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents) to drive the reaction to completion.

    • Work-up: After the reaction, a common mistake is improper pH adjustment during extraction. The product, N-Boc-1-aminocyclobutanecarboxylic acid, is an acid. To extract it into an organic layer (like ethyl acetate), you must first acidify the aqueous phase to a pH of ~3-4 with a mild acid like citric acid or cold 1N HCl.[2][3] This protonates the carboxylate, making the molecule less water-soluble.

Question: What are the best practices for purifying the Boc-protected intermediate?

Answer: Purification typically involves a straightforward extraction and crystallization.

  • Initial Wash: After the reaction is complete, perform an initial wash of the reaction mixture with a non-polar solvent like diethyl ether or hexane. This removes unreacted (Boc)₂O and the byproduct, tert-butanol.[3]

  • Acidification & Extraction: As mentioned, carefully acidify the aqueous layer to pH ~3-4. The product may precipitate as a white solid. Extract thoroughly with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Avoid excessive heat (bath temperature < 40°C) to prevent any potential degradation.[4]

  • Crystallization: The crude product can often be crystallized from a solvent system like ethyl acetate/hexane to yield a pure white solid.[3]

Section 2: The Suzuki-Miyaura Coupling Reaction

Question: My Suzuki coupling yield is poor, and I see significant amounts of starting material and/or homocoupled byproducts. How can I optimize this critical step?

Answer: The Suzuki-Miyaura coupling is the most complex step, and its success hinges on the careful selection of catalyst, base, solvent, and the complete exclusion of oxygen. Discovering general reaction conditions for challenging substrates often requires systematic optimization.[5]

  • Causality: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic ester, and reductive elimination to form the C-C bond and regenerate the catalyst. Each step is influenced by the reaction parameters. Side reactions like protodeboronation (loss of the boronic ester group) or homocoupling of the boronic ester can compete with the desired reaction.

Below is a table summarizing key parameters and our recommendations for optimization.

ParameterCommon ChoicesRecommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandPdCl₂(dppf) is a robust first choice. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and provides stability to the catalytic species. For very hindered substrates, consider using catalysts with even bulkier phosphine ligands. A catalyst loading of 1-3 mol% is typical.[6]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often superior, especially with boronic esters. It is a strong enough base to facilitate transmetalation but is less nucleophilic than hydroxides, reducing the risk of ester saponification if you are using methyl 4-bromobenzoate. Use 2-3 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF1,4-Dioxane/H₂O (e.g., 4:1 v/v) is a reliable system. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Ensure your organic solvent is degassed.
Temperature 80 - 110 °CStart at 90 °C. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased. Excessively high temperatures can lead to catalyst decomposition.
Atmosphere Nitrogen, ArgonThis is non-negotiable. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which kills the catalytic cycle. The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen), and the solvents must be degassed prior to use (e.g., by sparging with argon for 20-30 minutes).

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start [label="Low Suzuki Coupling Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the reaction run\nunder a strict inert atmosphere\n(Ar or N2)?", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Remedy: Purge vessel thoroughly.\nUse degassed solvents.\nThis is the most common failure point.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes", style=invis];

q2 [label="What catalyst/base/solvent\nwas used?", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_rec [label="Recommendation:\nCatalyst: PdCl2(dppf)\nBase: K3PO4\nSolvent: Dioxane/H2O (degassed)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q3 [label="Is significant protodeboronation\nor homocoupling observed?", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Try a milder base (e.g., K2CO3)\nor lower reaction temperature.\nEnsure base is not excessively wet.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_no [label="Reaction may just be sluggish.\nIncrease temperature slightly (e.g., to 100°C)\nor increase catalyst loading (e.g., to 3 mol%).", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2 [style=invis]; q2 -> a2_rec; q2 -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; }graphy (e.g., hexane/ethyl acetate gradient) to yield methyl 4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)benzoate.

Protocol 2: Saponification
  • Dissolve the purified methyl ester from the previous step (1.0 eq) in a mixture of THF, methanol, and water (3:1:1).
  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature.
  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
  • Remove the THF and methanol under reduced pressure.
  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
  • Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with 1N HCl. A white precipitate should form.
  • Extract the product with ethyl acetate (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization if needed.

References

  • Organic Syntheses Procedure: 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. Retrieved from [Link]2. Organic Syntheses Procedure: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved from [Link]3. PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}

Sources

Technical Support Center: Synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important building block, providing in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your product.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for N-Boc-4-(1-aminocyclobutyl)benzoic acid, and where are byproducts most likely to form?

A common and efficient synthetic approach involves a multi-step process, beginning with the construction of the 4-(1-aminocyclobutyl)benzoic acid core, followed by the N-Boc protection. Byproducts can arise at each key transformation.

A plausible pathway is outlined below:

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Boc Protection cluster_byproducts Potential Byproduct Formation A 4-Bromobenzonitrile C 4-(1-hydroxycyclobutyl)benzonitrile A->C Grignard Reaction B Cyclobutanone B->C D 4-(1-cyanocyclobutyl)benzonitrile C->D Nucleophilic Substitution (e.g., with NaCN) E 4-(1-aminocyclobutyl)benzoic acid D->E Hydrolysis BP1 Byproducts from Core Synthesis D->BP1 F N-Boc-4-(1-aminocyclobutyl)benzoic acid (Target) E->F Boc Protection (Boc)₂O, Base BP2 Byproducts from Boc Protection F->BP2

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This guide is structured in a question-and-answer format to directly address common challenges encountered in research and development labs. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve even the most challenging cases.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A: The Boc group is prized for its stability in basic and nucleophilic conditions, but its true utility comes from its lability under acidic conditions.[1] The deprotection process is an acid-catalyzed hydrolysis of the carbamate.[2]

The mechanism proceeds as follows:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group. This makes the carbonyl carbon more electrophilic.[3]

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to release the free amine.[3]

  • Byproduct Formation: The tert-butyl cation can be neutralized in one of two ways: it can be quenched by a nucleophile or lose a proton to form isobutylene gas.[4][5]

This mechanism highlights the critical role of acid strength and the generation of the highly reactive tert-butyl cation, which is the source of many common side reactions.

BocDeprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Cation Quenching BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc Fast BocN->ProtonatedBoc H_plus H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Slow, Rate-Determining ProtonatedBoc->CarbamicAcid tBu_cation (CH₃)₃C⁺ (tert-Butyl Cation) ProtonatedBoc->tBu_cation FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Fast CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H⁺ tBu_X tert-Butyl Adducts tBu_cation->tBu_X + Nucleophile

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Incomplete Deprotection

Q2: My reaction is sluggish or incomplete. Analysis (TLC/LC-MS) shows significant starting material. What are the likely causes and how do I fix it?

A: This is the most common issue. Incomplete deprotection can usually be traced back to one of four areas: reagents, reaction conditions, substrate properties, or workup procedure. A systematic approach is the key to identifying the root cause.

TroubleshootingWorkflow start Incomplete Deprotection Observed check_reagents 1. Verify Reagent Quality - Anhydrous solvent? - Fresh TFA/HCl? - Water content? start->check_reagents check_conditions 2. Adjust Reaction Conditions - Increase acid concentration? - Extend reaction time? - Increase temperature? check_reagents->check_conditions Reagents OK check_substrate 3. Consider Substrate Effects - Steric hindrance? - Electron-withdrawing groups? - Need for scavengers? check_conditions->check_substrate Still Incomplete optimize_protocol 4. Run Small-Scale Test Matrix check_substrate->optimize_protocol Substrate Effects Suspected analyze Analyze via TLC/LC-MS optimize_protocol->analyze analyze->check_reagents Still Incomplete success Problem Solved analyze->success Optimal Conditions Found

Caption: Systematic workflow for troubleshooting incomplete Boc deprotection.

  • Verify Reagent Quality & Stoichiometry:

    • Acid Degradation: Trifluoroacetic acid (TFA) is hygroscopic. Water ingress can lower its effective concentration. Similarly, solutions of HCl in organic solvents (like dioxane or methanol) can degrade over time. Always use fresh, high-quality reagents.[2]

    • Solvent Purity: Ensure your solvent (typically dichloromethane, DCM) is anhydrous. While some thermal deprotections use water as a co-solvent, standard acidic deprotection requires anhydrous conditions to ensure the acid is not consumed by reacting with water.[6]

    • Insufficient Acid: While a large excess is common (e.g., 20-50% TFA in DCM), highly basic substrates (containing other amines, etc.) may require a greater stoichiometry of acid to neutralize basic sites before catalysis can occur.

  • Optimize Reaction Conditions:

    • Time and Temperature: Boc deprotection is usually rapid at room temperature (30-120 minutes).[2] However, sterically hindered or electron-deficient substrates can significantly slow the reaction rate.[7][8] If your substrate falls into this category, consider extending the reaction time or moderately increasing the temperature (e.g., to 40°C). Be cautious, as higher temperatures can promote side reactions. Thermal deprotection without acid is also possible but requires much higher temperatures (>150 °C).[9]

    • Acid Concentration: For stubborn substrates, increasing the acid concentration (e.g., from 20% TFA to 50% or even neat TFA) can accelerate the reaction. However, this increases the risk of cleaving other acid-sensitive protecting groups.

  • Evaluate Substrate-Specific Effects:

    • Steric Hindrance: A bulky group near the N-Boc site can impede the approach of the acid and slow down cleavage.[7][10] These substrates inherently require more forcing conditions (longer time, higher acid concentration).

    • Electronic Effects: Electron-withdrawing groups near the Boc-protected amine can destabilize the transition state, making deprotection more difficult. Conversely, electron-donating groups can facilitate it.[8]

Q3: I'm seeing multiple byproducts in my final product. What are they and how can I prevent them?

A: The primary culprit for byproducts is the highly reactive tert-butyl cation generated during the reaction.[4][5] This electrophile will readily attack any nucleophiles present in your molecule.

  • Common Nucleophilic Residues Prone to Alkylation: Thiol groups (Cysteine), thioethers (Methionine), and electron-rich aromatic rings (Tryptophan, Tyrosine, Histidine) are particularly susceptible to tert-butylation.[4][5]

The Solution: Scavengers

Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1][11]

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, Trp, Tyr1-5% (v/v)Highly effective at reducing the tert-butyl cation via hydride transfer. Often used in combination with water.[11]
Water General purpose1-5% (v/v)Quenches the cation to form tert-butanol.[11]
Anisole Trp, Tyr, Met5% (v/v)An electron-rich aromatic that is readily alkylated by the cation.
Thioanisole / Dithiothreitol (DTT) Cys, Met1-5% (v/v)Excellent for sulfur-containing amino acids. Prevents both alkylation and oxidation.

Expert Tip: A common "scavenger cocktail" for peptide deprotection is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5). This provides broad protection against various side reactions.[11]

Protocols & Methodologies

Protocol 1: Small-Scale Test Reaction for Optimization

Before committing your entire batch of material, it is prudent to perform small-scale test reactions to find the optimal conditions for your specific substrate.

Objective: To determine the minimum acid concentration and reaction time required for complete deprotection with minimal byproduct formation.

Methodology:

  • Preparation: Prepare four small vials (e.g., 1.5 mL HPLC vials) each with a stir bar. Add an equal small amount of your Boc-protected starting material (e.g., 2-5 mg) to each vial.

  • Solvent Addition: Dissolve the material in each vial in a fixed volume of anhydrous DCM (e.g., 200 µL).

  • Reagent Matrix: Add the deprotection reagents as follows:

    • Vial 1: 20% TFA in DCM (50 µL).

    • Vial 2: 50% TFA in DCM (100 µL).

    • Vial 3: 20% TFA in DCM with 5% TIS (50 µL).

    • Vial 4: 50% TFA in DCM with 5% TIS (100 µL).

  • Reaction & Monitoring:

    • Stir all vials at room temperature.

    • At specific time points (e.g., 15 min, 30 min, 60 min, 120 min), take a small aliquot from each vial.

    • Quench the aliquot immediately in a separate vial containing a basic solution (e.g., saturated NaHCO₃) and an extraction solvent (e.g., ethyl acetate).

    • Spot the organic layer on a TLC plate or analyze by LC-MS.

  • Analysis: Compare the results. Identify the vial and time point that shows complete consumption of starting material with the cleanest product profile. Scale up using these optimized conditions. This self-validating approach minimizes risk and material loss.

Protocol 2: Standard Boc Deprotection with TFA

This protocol is a general starting point for most substrates.

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • If required, add the appropriate scavenger (e.g., 2-5 equivalents or 2-5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA. Co-evaporation with toluene can help remove residual TFA.

  • Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aq. NaHCO₃ to neutralize excess acid (Caution: CO₂ evolution!). Wash subsequently with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.

  • Purify as necessary via column chromatography or recrystallization.

References

  • American Chemical Society GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Henry, K. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038. Retrieved from [Link]

  • Murray, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Henry, K. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25031-25038. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Reddit user discussion. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate user question. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • Li, W., et al. (2022). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 26(5), 1435-1442. Retrieved from [Link]

  • Carroll, F. I., et al. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, 14(24), 5672-5689. Retrieved from [Link]

  • ResearchGate publication. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • PubMed. (1993). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • Reddit user discussion. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Pathak, V., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(10), 2879-2888. Retrieved from [Link]

  • ResearchGate publication. (2015). Boc deprotection conditions tested. Retrieved from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate publication. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 4-(1-(Boc-amino)cyclobutyl)benzoic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-(Boc-amino)cyclobutyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges encountered with this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure your reactions proceed smoothly and efficiently.

Understanding the Solubility Profile

4-(1-(Boc-amino)cyclobutyl)benzoic acid possesses both a lipophilic Boc-protected amino cyclobutyl group and a polar carboxylic acid moiety. This amphipathic nature can lead to solubility challenges in a range of common organic solvents. Generally, its solubility is limited in nonpolar solvents and moderate in polar aprotic solvents. The carboxylic acid group, however, presents a valuable handle for dramatically increasing solubility through deprotonation to form a salt.

Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My 4-(1-(Boc-amino)cyclobutyl)benzoic acid is not dissolving in my reaction solvent (e.g., THF, DCM). What should I do?

A1: This is a common issue. Here’s a systematic approach to troubleshoot:

  • Increase Polarity: If your reaction conditions permit, switch to a more polar aprotic solvent such as DMF or DMSO. A similar compound, 4-(Boc-amino)benzoic acid, shows good solubility in these solvents.

  • Gentle Heating: Try gently warming the mixture. Increased temperature often enhances solubility. However, be cautious of the thermal stability of your other reagents.

  • Co-solvent System: Introduce a small amount of a co-solvent like DMF or DMSO to your primary solvent. This can often improve solubility without drastically changing the reaction medium.

  • Convert to a Salt: The most effective method is often to convert the carboxylic acid to its corresponding carboxylate salt in situ. The addition of a base will deprotonate the carboxylic acid, forming a much more soluble ionic species. This is the recommended approach for many reaction types.

Q2: I've formed the carboxylate salt with a base, but it has precipitated from my organic solvent. How can I get it to react?

A2: Carboxylate salts, particularly those of alkali metals like sodium or potassium, often have poor solubility in common organic solvents like THF or toluene. To address this, you can:

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can transport the carboxylate anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs.[1] This is a powerful technique for reactions with alkyl halides or other electrophiles.

  • Employ a Biphasic System: You can intentionally run the reaction in a two-phase system (e.g., toluene/water or DCM/water). The carboxylate salt resides in the aqueous phase, and the PTC shuttles it into the organic phase to react with your substrate.

  • Consider a More Solubilizing Cation: If your reaction is sensitive to alkali metal hydroxides, consider using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting triethylammonium or diisopropylethylammonium carboxylate salt may exhibit better solubility in organic solvents than its inorganic counterpart.

Q3: My reaction is sluggish, even though the starting material appears to have dissolved after adding a base. What could be the issue?

A3: Even if visually dissolved, the concentration of the active nucleophile in the solution might be too low for an efficient reaction rate.

  • Increase Catalyst Loading: If using a phase-transfer catalyst, increasing the molar percentage (e.g., from 1 mol% to 5-10 mol%) can accelerate the reaction.

  • Higher Reaction Temperature: Increasing the temperature will increase the reaction rate. Ensure all components of your reaction are stable at the higher temperature.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. In phase-transfer catalysis, non-polar aromatic solvents like toluene can be effective.

Data Presentation: Estimated Solubility

SolventPolarity IndexPredicted SolubilityNotes
Water10.2LowThe hydrophobic Boc and cyclobutyl groups limit water solubility.
Methanol5.1ModerateThe polar protic nature allows for hydrogen bonding.
Ethanol4.3ModerateSimilar to methanol.
Tetrahydrofuran (THF)4.0Low to ModerateA common solvent, but may require a co-solvent or salt formation.
Dichloromethane (DCM)3.1Low to ModerateOften used but may present solubility challenges.
Toluene2.4LowGenerally a poor solvent for this compound in its acidic form.
N,N-Dimethylformamide (DMF)6.4HighA good choice for dissolving the starting material.
Dimethyl sulfoxide (DMSO)7.2HighAn excellent solvent for this compound, though can be difficult to remove.

Note: These are estimations and should be confirmed experimentally.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubilization strategies.

Protocol 1: In Situ Salt Formation for Homogeneous Reaction (e.g., Amide Coupling)

This protocol is suitable for reactions where the carboxylate is intended to be activated in situ, such as in peptide coupling reactions.

Objective: To achieve a homogeneous solution of 4-(1-(Boc-amino)cyclobutyl)benzoic acid for subsequent reaction.

Materials:

  • 4-(1-(Boc-amino)cyclobutyl)benzoic acid

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-(1-(Boc-amino)cyclobutyl)benzoic acid (1.0 eq).

  • Add anhydrous DMF to the desired concentration (e.g., 0.1-0.5 M).

  • Begin stirring the suspension at room temperature.

  • Slowly add the organic base (1.1-1.2 eq) dropwise.

  • Continue stirring until the solid has completely dissolved, which may take 15-30 minutes. The solution is now ready for the addition of your coupling agents and amine.

Causality: The organic base deprotonates the carboxylic acid, forming an ammonium carboxylate salt. This salt is significantly more soluble in the polar aprotic solvent than the free acid, resulting in a homogeneous solution.

Protocol 2: Biphasic Reaction with Phase-Transfer Catalysis (e.g., Esterification with an Alkyl Halide)

This protocol is ideal for SN2 reactions with the carboxylate as the nucleophile.

Objective: To perform an esterification reaction using the carboxylate of 4-(1-(Boc-amino)cyclobutyl)benzoic acid in a two-phase system.

Materials:

  • 4-(1-(Boc-amino)cyclobutyl)benzoic acid

  • Aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃)

  • Organic solvent immiscible with water (e.g., toluene, DCM)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Reaction vessel with vigorous mechanical or magnetic stirring

Procedure:

  • In the reaction vessel, dissolve 4-(1-(Boc-amino)cyclobutyl)benzoic acid (1.0 eq) in the chosen organic solvent.

  • Add the aqueous base (1.1-1.5 eq).

  • Add the phase-transfer catalyst (0.05-0.1 eq).

  • Begin vigorous stirring to ensure good mixing of the two phases.

  • Add the alkyl halide (1.0-1.2 eq) to the biphasic mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, separate the layers, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

Causality: The base in the aqueous phase deprotonates the carboxylic acid. The phase-transfer catalyst, a quaternary ammonium salt, forms an ion pair with the carboxylate anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the alkyl halide.[1]

Visualization of Workflow

Decision-Making Workflow for Solubilization

The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Poor Solubility of 4-(1-(Boc-amino)cyclobutyl)benzoic acid solvent_check Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent_check increase_polarity Switch to a more polar solvent (DMF, DMSO) solvent_check->increase_polarity No heat Apply gentle heating solvent_check->heat Yes increase_polarity->heat salt_formation Strategy: Form a Salt heat->salt_formation Still insoluble homogeneous Is a homogeneous reaction required? (e.g., amide coupling) salt_formation->homogeneous biphasic Is the reaction with an electrophile in a non-polar solvent? (e.g., alkylation) salt_formation->biphasic organic_base Use an organic base (TEA, DIPEA) in an anhydrous polar solvent (DMF) homogeneous->organic_base Yes ptc Use an aqueous base (NaOH, K2CO3) with a Phase-Transfer Catalyst (TBAB) in a biphasic system biphasic->ptc Yes success Proceed with Reaction organic_base->success ptc->success

Caption: Decision workflow for improving solubility.

Frequently Asked Questions (FAQs)

Q1: Will forming the salt of my carboxylic acid interfere with subsequent reactions?

A1: It depends on the reaction. For nucleophilic attack by the carboxylate (e.g., forming an ester with an alkyl halide), forming the salt is the reaction. For other transformations, such as amide coupling, the carboxylate is the starting point for activation with coupling reagents. However, if your reaction involves acidic conditions, the carboxylate will be protonated back to the carboxylic acid. The Boc protecting group is sensitive to strong acids, so conditions should be chosen carefully.

Q2: What are the most common phase-transfer catalysts, and how do I choose one?

A2: Tetrabutylammonium salts (e.g., tetrabutylammonium bromide - TBAB, tetrabutylammonium hydrogen sulfate - TBAHS) and tetraoctylammonium salts are very common and commercially available. The choice often depends on the specific reaction, but TBAB is a good starting point for many applications due to its efficacy and moderate cost.

Q3: Can I use an inorganic base like potassium carbonate directly in an organic solvent without water?

A3: Yes, this is known as solid-liquid phase-transfer catalysis. In this case, a solid base like anhydrous potassium carbonate is suspended in an organic solvent. A phase-transfer catalyst is still required to bring the carboxylate into the solution phase to react. This can be an effective method, especially for substrates that are sensitive to water.

Q4: My Boc group is being cleaved during the reaction. What can I do?

A4: The Boc group is labile to strong acids. If your reaction generates acidic byproducts, you may need to add a non-nucleophilic scavenger base to maintain neutral or slightly basic conditions. If you are intentionally deprotecting the carboxylic acid salt with acid during workup, use a mild acid like citric acid and avoid prolonged exposure.

Q5: How do I remove polar aprotic solvents like DMF or DMSO after the reaction?

A5: These high-boiling point solvents can be challenging to remove. A common method is to perform an aqueous workup. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash multiple times with water or brine. The DMF or DMSO will partition into the aqueous layer.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Sources

Preventing side reactions during amide coupling with ...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing common side reactions during amide coupling. By understanding the mechanisms behind these undesired pathways, you can optimize your reaction conditions, improve product yield and purity, and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during amide coupling reactions in a practical question-and-answer format.

Issue 1: I'm observing significant epimerization of my chiral amino acid. How can I prevent this?

Answer:

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction, particularly in peptide synthesis.[1] It primarily occurs through two mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[1] The latter is more common and is facilitated by the activation of the carboxylic acid.[1]

Root Causes & Mechanistic Insight:
  • Oxazolone Formation: The activated carboxylic acid of an N-acyl amino acid can cyclize to form an oxazolone. The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.[1]

  • Base Strength: The presence of a strong base can directly abstract the α-proton, although this is less common than the oxazolone pathway.[1]

  • Reagent Choice: Certain coupling reagents and conditions are more prone to inducing epimerization. For instance, carbodiimides like EDC and DCC can promote oxazolone formation, especially in the absence of additives.[1][2]

Visualizing the Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling N_Acyl_AA N-Acyl Amino Acid (Chiral) Activated_Ester Activated Ester N_Acyl_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone Reprotonation Racemic_Peptide Racemic Peptide Product Racemic_Oxazolone->Racemic_Peptide Amine Nucleophile

Caption: Mechanism of epimerization via oxazolone formation.

Prevention Strategies & Protocols:
  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective.[3][4] These additives react with the activated carboxylic acid to form an active ester that is less prone to cyclization into an oxazolone.

    • Protocol: Standard DIC/HOBt Coupling [5]

      • Dissolve the N-protected amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in an appropriate solvent (e.g., DMF or DCM).

      • Add the amine (1.0 equiv.) to the solution.

      • Add diisopropylcarbodiimide (DIC) (1.1 equiv.) to the reaction mixture.

      • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Choice of Coupling Reagent: Onium salts, particularly those based on HOAt like HATU, generally lead to faster coupling rates and less epimerization compared to carbodiimides alone.[6] Phosphonium-based reagents (e.g., PyBOP) are also excellent choices as they do not form the guanidinium byproducts associated with some uronium reagents.[6][7]

  • Solvent and Temperature Control:

    • Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[2] Consider using less polar solvents like dichloromethane (DCM) or chloroform if solubility allows.[2]

    • Running the reaction at a lower temperature (e.g., 0 °C) can significantly suppress the rate of epimerization.[2]

  • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3] In cases with a high risk of epimerization, the weaker base sym-collidine may be preferable.[3]

Coupling Conditions% Epimerization (Example)Reference
EDC/DCM21-29%[1]
DCC/DCM5-18%[1]
DCC-HOBt/DMF0.8-6.0%[1]
DIC/HOAt4.2%[1]
Issue 2: My reaction with a carbodiimide (DCC, EDC, DIC) is producing a significant amount of an insoluble white precipitate, and my yield is low.

Answer:

This is a classic issue when using carbodiimides. The precipitate is likely an N-acylurea byproduct, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[8][9] This side reaction is irreversible and consumes your starting material.

Root Cause & Mechanistic Insight:

The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is sterically hindered or not sufficiently reactive, this intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea.[9]

Visualizing N-Acylurea Formation

nacylurea_formation cluster_pathways Reaction Pathways Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acylisourea Amide_Product Desired Amide + Urea O_Acylisourea->Amide_Product Desired Pathway (Nucleophilic Attack) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) Amine Amine Amine->Amide_Product

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention Strategies & Protocols:
  • Use of Additives: As with epimerization, additives like HOBt or OxymaPure are crucial. They act as "traps" for the O-acylisourea, converting it to an active ester that is more stable towards rearrangement but still highly reactive with the amine.[3]

  • Order of Addition: Pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial. However, prolonged pre-activation can increase the risk of side reactions. A more robust method is to add the coupling reagent last to a mixture of the acid, amine, and additive.

  • Solvent Choice: Solvents with low dielectric constants, such as DCM or chloroform, can minimize this side reaction.[9]

  • Choice of Carbodiimide:

    • For solid-phase synthesis, DIC is preferred over DCC because the resulting diisopropylurea is more soluble in common solvents, preventing resin clogging.[10]

    • For aqueous or solution-phase reactions where easy purification is desired, the water-soluble carbodiimide EDC (often as the hydrochloride salt) is an excellent choice, as the corresponding urea byproduct can be removed by aqueous extraction.[10]

Issue 3: I am using an onium salt (HBTU, HATU) and observing a byproduct with a mass corresponding to my amine plus a guanidinium group.

Answer:

This side reaction is known as guanidinylation of the primary amine.[6] It occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This is particularly problematic when the coupling reaction is slow (e.g., with hindered substrates) or when an excess of the coupling reagent is used.[6]

Root Cause & Mechanistic Insight:

Uronium/aminium-type coupling reagents like HBTU and HATU are themselves electrophilic. A free amine can react with the guanidinium carbon of the reagent, leading to the formation of a stable guanidinium byproduct on the amine, which terminates the peptide chain.[6]

Prevention Strategies & Protocols:
  • Stoichiometry and Order of Addition: The most effective way to prevent guanidinylation is to ensure the carboxylic acid is activated before it comes into contact with the amine. This is achieved by pre-activating the acid with the onium salt and base for a few minutes before adding the amine.[3] Additionally, avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can also help.[3]

    • Protocol: Pre-activation with HBTU

      • In a reaction vessel, dissolve the N-protected amino acid (1.0 equiv.), HBTU (0.95 equiv.), and HOBt (1.0 equiv.) in DMF.

      • Add DIPEA (2.0 equiv.) and stir for 2-5 minutes to allow for pre-activation.

      • Add the amine (1.0 equiv.) to the activated mixture.

      • Stir at room temperature and monitor the reaction.

  • Switch to a Phosphonium Reagent: Phosphonium-based coupling reagents (e.g., PyBOP, PyAOP) do not have the guanidinium core and are therefore not susceptible to this side reaction.[6][7] This makes them a safer choice for challenging couplings, such as intramolecular cyclizations or fragment condensations where the amine concentration is low and reaction times are long.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between uronium/aminium and phosphonium coupling reagents?

A1: The key difference lies in their core structure and mechanism of action. Uronium/aminium reagents (HBTU, HATU, HCTU) have a central carbon atom double-bonded to a nitrogen and an oxygen (or another nitrogen), forming a guanidinium-type structure.[11] Phosphonium reagents (BOP, PyBOP, PyAOP) have a central phosphorus atom. Both types of reagents form active esters with the carboxylic acid. However, as discussed, uronium reagents can lead to guanidinylation side reactions, while phosphonium reagents do not.[6]

Q2: When should I use an additive like HOBt, HOAt, or OxymaPure?

A2: It is strongly recommended to use an additive in almost all carbodiimide-mediated couplings to suppress both epimerization and N-acylurea formation.[3] For onium salt couplings, the reagent often already contains an HOBt or HOAt moiety (e.g., HBTU, HATU). However, adding extra HOBt or HOAt can still be beneficial, especially for difficult couplings. OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[3]

Q3: My starting materials (a hindered acid and a hindered amine) are not coupling with any standard reagents. What else can I try?

A3: For extremely challenging couplings, you may need to switch to more reactive activating agents.

  • Acid Chlorides: Converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This method is very effective but can be harsh and may not be compatible with sensitive functional groups.[7]

  • More Potent Coupling Reagents: Reagents like PyBrOP are designed for coupling sterically hindered amino acids.[10] COMU is another highly efficient coupling reagent that is often more effective than HBTU or HATU.[10]

Q4: Can the primary amide side chains of asparagine (Asn) and glutamine (Gln) cause side reactions?

A4: Yes. Under carbodiimide activation conditions, the side chain amide can be dehydrated to form a nitrile.[10] This can be minimized by using phosphonium or onium salt reagents and appropriate side-chain protection if necessary.

Q5: What is aspartimide formation and how can I avoid it?

A5: Aspartimide formation is a side reaction specific to aspartic acid (Asp) residues, particularly in Fmoc-based solid-phase peptide synthesis.[12] The side chain carboxyl group can cyclize onto the backbone amide nitrogen, especially during the basic conditions of Fmoc deprotection with piperidine. This can lead to a mixture of α- and β-peptides. Adding HOBt or OxymaPure to the piperidine deprotection solution can help buffer the basicity and reduce the extent of this side reaction.[4][12]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1053-1064. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Yusof, Y., & Lam, K. S. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(5), 584. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50066-50073. [Link]

  • Hleba, Y., et al. (2003). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, (1), 40-44.
  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

Sources

Technical Support Center: Purification of Cyclobutane-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of cyclobutane-containing carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and often challenging molecules. The inherent ring strain and diverse functionalities of cyclobutane scaffolds can introduce specific hurdles during purification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield for your compounds.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of cyclobutane-containing carboxylic acids, organized by purification technique.

Acid-Base Extraction

Acid-base extraction is a fundamental and powerful technique for separating carboxylic acids from neutral or basic impurities.[1][2][3] The underlying principle is the conversion of the water-insoluble neutral carboxylic acid into a water-soluble carboxylate salt by treatment with a base.[4][5]

Q1: My cyclobutane carboxylic acid is not fully extracting into the aqueous basic layer. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Insufficient Basicity: The pKa of the aqueous base may not be high enough to deprotonate your cyclobutane carboxylic acid effectively. Ensure the pH of the aqueous solution is at least two to three pH units higher than the pKa of your carboxylic acid.[1] For sterically hindered cyclobutane carboxylic acids, a stronger base like sodium hydroxide (NaOH) might be necessary compared to a weaker base like sodium bicarbonate (NaHCO₃).

  • Emulsion Formation: The presence of amphiphilic impurities or vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your compound.

    • Solution:

      • Allow the separatory funnel to stand for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

      • If the emulsion persists, filter the mixture through a pad of Celite®.

  • Low Aqueous Solubility of the Carboxylate Salt: While carboxylate salts are generally water-soluble, highly substituted or lipophilic cyclobutane carboxylic acids may form salts with limited aqueous solubility.

    • Solution:

      • Increase the volume of the aqueous base to ensure the concentration of the carboxylate salt remains below its solubility limit.

      • Perform multiple extractions with smaller volumes of the aqueous base.

Q2: After acidifying the aqueous layer, I am getting an oil instead of a solid precipitate of my cyclobutane carboxylic acid. How can I isolate my product?

A2: "Oiling out" is a frequent problem, especially for compounds with low melting points or those containing impurities that act as a eutectic mixture.

  • Immediate Steps:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the interface of the oil and the aqueous solution. The microscopic scratches can provide nucleation sites for crystallization.

    • Seed crystals: If you have a small amount of pure, solid material, add a seed crystal to the oiled-out product.

    • Cooling: Place the flask in an ice bath to induce crystallization.

  • If Oiling Persists:

    • Re-extraction: Extract the oil back into an organic solvent (e.g., diethyl ether, ethyl acetate). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent. This will give you the crude acid, which you can then attempt to purify by another method, such as recrystallization or chromatography.[1]

    • Solvent Trituration: Add a non-polar solvent in which your acid is poorly soluble (e.g., hexanes, pentane) to the oil and stir vigorously. This can sometimes induce crystallization.

Crystallization/Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.[6]

Q3: I am struggling to find a suitable recrystallization solvent for my cyclobutane carboxylic acid. What is a systematic approach to solvent screening?

A3: A systematic approach will save you time and material.

Solvent Selection Workflow

Start Start with a small amount of crude solid Test_Solubility Test solubility in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at room temperature. Start->Test_Solubility Soluble_RT Soluble at Room Temp? Test_Solubility->Soluble_RT Insoluble_RT Insoluble at Room Temp? Test_Solubility->Insoluble_RT Soluble_RT->Insoluble_RT No Bad_Solvent1 Unsuitable Solvent (too soluble) Soluble_RT->Bad_Solvent1 Yes Heat Heat the insoluble samples Insoluble_RT->Heat Yes Bad_Solvent2 Unsuitable Solvent (insoluble) Insoluble_RT->Bad_Solvent2 No Soluble_Hot Soluble when Hot? Heat->Soluble_Hot Cool Cool the solution slowly Soluble_Hot->Cool Yes Soluble_Hot->Bad_Solvent2 No Crystals_Form Crystals Form? Cool->Crystals_Form Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Yes Try_Pair Consider a Solvent Pair Crystals_Form->Try_Pair No (oils out) Bad_Solvent1->Try_Pair

Caption: A workflow for selecting a recrystallization solvent.

  • Solvent Pair Strategy: If a single solvent is not ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[7]

Q4: My recrystallization yields are consistently low. What can I do to improve them?

A4: Low yields can be frustrating. Here are some potential causes and solutions:

  • Using too much solvent: The most common reason for low recovery. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If your compound crystallizes in the funnel during hot filtration, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering.

  • Incomplete precipitation: Ensure the solution is sufficiently cold before filtration. Check the filtrate for any further precipitation upon extended cooling.

Table 1: Common Recrystallization Solvents for Carboxylic Acids [6][8]

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar, low molecular weight carboxylic acids.
EthanolHigh78A versatile solvent for many organic compounds.
Ethyl AcetateMedium77A good general-purpose solvent.[9]
TolueneLow111Effective for less polar compounds.
HexanesLow69Often used as the "poor" solvent in a solvent pair.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q5: My cyclobutane carboxylic acid is streaking or tailing on the silica gel column. How can I get sharp bands and good separation?

A5: Carboxylic acids are notorious for tailing on silica gel due to strong interactions between the acidic proton and the silanol groups of the stationary phase.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silanol groups and the carboxylic acid, reducing the strong ionic interactions and leading to sharper peaks.

  • Use a Different Stationary Phase:

    • Reversed-phase silica (C18): This is an excellent alternative for polar compounds. The separation is based on hydrophobicity. A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) (0.1%) to keep the carboxylic acid protonated.[10]

    • Alumina (neutral or acidic): While less common, alumina can sometimes provide better separation for certain acids.

  • Derivatization: If the free acid is particularly problematic, consider converting it to a less polar ester (e.g., methyl or ethyl ester) before chromatography.[1] The ester can then be purified and subsequently hydrolyzed back to the carboxylic acid.

Q6: I am trying to separate diastereomers of a substituted cyclobutane carboxylic acid by column chromatography, but they are co-eluting. What strategies can I employ?

A6: Separating diastereomers can be challenging as they often have very similar polarities.

  • Optimize the Mobile Phase: A shallow solvent gradient and a slow flow rate can improve resolution. Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash column chromatography. Both normal-phase and reversed-phase HPLC can be effective. Chiral stationary phases can even be used to separate enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating stereoisomers and can be more environmentally friendly than HPLC due to the use of supercritical CO₂ as the primary mobile phase.[11][12]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect when working with cyclobutane-containing carboxylic acids?

A: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Unreacted starting materials: These can often be removed by choosing an appropriate purification method based on their properties.

  • Reagents and catalysts: For example, residual coupling agents or phase-transfer catalysts.[13]

  • Side products: In syntheses involving cyclization, you may have oligomeric or polymeric byproducts.[9] Ring-opened products can also be a concern if the purification conditions are too harsh.

Q: Can the ring strain of the cyclobutane moiety cause decomposition during purification?

A: While cyclobutanes are strained molecules, they are generally stable under standard purification conditions such as extraction and chromatography. However, very high temperatures (e.g., during distillation) or strongly acidic or basic conditions could potentially lead to ring-opening or rearrangement reactions, especially if there are activating functional groups on the ring. It is always advisable to monitor for decomposition by TLC or LC-MS during purification.

Q: Are there any specific safety precautions I should take when purifying cyclobutane carboxylic acids?

A: Standard laboratory safety practices should always be followed. Many carboxylic acids are corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when using volatile organic solvents. For specific compounds, always consult the Safety Data Sheet (SDS).

References

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Available at: [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from: [Link]

  • CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]

  • Amjaour, H. S. (2019). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Available at: [Link]

  • WO2014095080A2. (2014). Process for the purification of carboxylic acids. Google Patents.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • FoolishChemist. (2017). Isolation of a Carboxylic acid. Reddit. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from: [Link]

  • CN105037130A. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]

  • Houben-Weyl. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketenes, Lactones, and Carboxylic Acids. Georg Thieme Verlag.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from: [Link]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Retrieved from: [Link]

  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, detailed protocols, and robust troubleshooting advice to ensure a successful and scalable synthesis.

Introduction: The Importance of the Building Block

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a valuable bifunctional building block in modern drug discovery. Its rigid cyclobutyl scaffold combined with the orthogonally protectable amino group and the versatile carboxylic acid handle makes it a key component for introducing constrained motifs into pharmacologically active molecules. Scaling up its synthesis, however, presents unique challenges that require careful consideration of reaction parameters, impurity profiles, and purification strategies. This guide is structured to address these challenges head-on.

Synthetic Strategy Overview

A robust synthesis begins with a well-defined plan. The target molecule is prepared in two key stages: first, the synthesis of the unprotected amino acid precursor, 4-(1-aminocyclobutyl)benzoic acid, followed by its chemoselective N-Boc protection. While several routes to the precursor can be envisioned, a practical approach involves the construction of the aminocyclobutane moiety on a pre-functionalized aromatic ring.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boc Protection A 4-Bromobenzonitrile C Intermediate Cyclobutane A->C  [1] n-BuLi  [2] 1,3-Dibromopropane B 1,3-Dibromopropane D 4-(1-aminocyclobutyl)benzonitrile C->D Ritter Reaction (e.g., H₂SO₄, t-BuOH) E 4-(1-aminocyclobutyl)benzoic acid (Precursor) D->E Hydrolysis (e.g., aq. NaOH, heat) F 4-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)benzoic acid (Final Product) E->F Boc₂O, Base (e.g., NaOH or NaHCO₃) Aq. Dioxane or THF

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocols

Protocol 1: Boc Protection of 4-(1-aminocyclobutyl)benzoic acid

This protocol details the N-protection step, which is critical for the final product's quality. The reaction uses di-tert-butyl dicarbonate (Boc₂O) under aqueous basic conditions, a method known for its high yield and scalability.[1][2]

Reagents and Materials:

Reagent/MaterialMolar Eq.PurityNotes
4-(1-aminocyclobutyl)benzoic acid1.0>98%Ensure it is free from residual salts from the previous step.
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2>97%Using a slight excess ensures complete conversion.
Sodium Hydroxide (NaOH)2.1>98%Ensures both carboxylate salt formation and reaction basicity.
1,4-Dioxane or Tetrahydrofuran (THF)-ReagentCo-solvent to aid solubility of the starting material and Boc₂O.
Deionized Water--
Ethyl Acetate (EtOAc)-ReagentFor extraction.
1 M Hydrochloric Acid (HCl)--For acidification during work-up.
Brine (Saturated aq. NaCl)--For washing.

Step-by-Step Procedure:

  • Dissolution: In a reactor of appropriate size, dissolve 4-(1-aminocyclobutyl)benzoic acid (1.0 eq.) and Sodium Hydroxide (2.1 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until a clear solution is obtained. The dissolution is exothermic; maintain the temperature at 15-20°C.

  • Addition of Boc₂O: Prepare a solution of di-tert-butyl dicarbonate (1.1 eq.) in 1,4-dioxane. Add this solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Aqueous Wash: Dilute the remaining aqueous residue with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1 M HCl with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. A typical yield is 90-95%.

Troubleshooting and Scale-Up Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

Troubleshooting_Workflow Start Problem Observed IncompleteReaction Incomplete Reaction (TLC/LC-MS shows starting material) Start->IncompleteReaction LowYield Low Isolated Yield Start->LowYield Impurity Product Contains Impurities (NMR/LC-MS) Start->Impurity Cause1 Cause: Insufficient Boc₂O or Base? IncompleteReaction->Cause1 Check Cause2 Cause: Poor Solubility? IncompleteReaction->Cause2 Check LowYield->IncompleteReaction Related Cause3 Cause: Loss during Work-up? LowYield->Cause3 Check Cause4 Cause: Side Reactions? Impurity->Cause4 Check Sol1 Solution: • Increase Boc₂O to 1.2 eq. • Check base stoichiometry & purity. Cause1->Sol1 Yes Sol2 Solution: • Increase co-solvent ratio. • Increase reaction temperature to 30°C. Cause2->Sol2 Yes Sol3 Solution: • Ensure pH is 2-3 during precipitation. • Extract with EtOAc before/after acidification. • Minimize water washes. Cause3->Sol3 Yes Sol4 Solution: • Control temperature during Boc₂O addition. • Recrystallize from EtOAc/Heptane. Cause4->Sol4 Yes

Caption: A workflow for troubleshooting common synthesis issues.

Question 1: My reaction is sluggish or incomplete, even after several hours. What could be the cause?

Answer: This is a common issue when scaling up and can be attributed to several factors:

  • Insufficient Reagents: On a larger scale, minor weighing errors or lower-than-stated purity of reagents become more significant. Ensure you are using a slight excess of Boc₂O (1.1-1.2 equivalents). Also, verify the stoichiometry and purity of your base. The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride.[1]

  • Poor Solubility: The zwitterionic nature of the starting amino acid can lead to poor solubility. While the formation of the sodium carboxylate salt helps, insufficient co-solvent (dioxane or THF) can lead to a heterogeneous mixture, slowing down the reaction.

    • Solution: Increase the proportion of the organic co-solvent or consider a different solvent system like aqueous acetonitrile. Gentle warming to 30-35°C can also improve reaction rates, but be cautious as this can also increase the rate of Boc₂O hydrolysis.

  • Inefficient Mixing: In large reactors, inefficient stirring can create localized areas of low reagent concentration. Ensure the agitation is sufficient to maintain a homogeneous mixture.

Question 2: The isolated yield is significantly lower than expected. Where could I be losing my product?

Answer: Product loss primarily occurs during the work-up and isolation phases:

  • Incomplete Precipitation: The product has some solubility in water, even at low pH. If the pH is not sufficiently acidic (aim for pH 2-3), a significant amount of the product may remain in the aqueous phase as the carboxylate salt.

    • Solution: Carefully monitor the pH during acidification. After acidification, stir the cold slurry for at least 30 minutes to an hour to maximize precipitation.

  • Extraction Losses: A common alternative to precipitation is to acidify and then extract the product into an organic solvent like ethyl acetate (EtOAc). However, multiple extractions are necessary.

    • Solution: Perform at least three extractions with a sufficient volume of EtOAc. Combine the organic layers, wash with brine to remove excess water, and then dry thoroughly over sodium or magnesium sulfate before concentrating.

  • Over-washing: Washing the filter cake with excessive amounts of water can lead to product loss due to its slight aqueous solubility.

    • Solution: Use chilled water for washing and use only the amount necessary to remove residual acid and salts.

Question 3: My final product contains an impurity that I can't easily remove. What is it and how can I prevent it?

Answer: The most likely impurity is the double-Boc protected species or a urea by-product, though these are less common under the specified conditions. Another possibility is residual starting material.

  • Cause - Di-Boc Impurity: While less common for sterically hindered amines, over-protection can occur if reaction conditions are too harsh or if a large excess of Boc₂O is used with a catalytic base like DMAP.

  • Cause - Unreacted Starting Material: If the reaction was incomplete, the starting amino acid can be difficult to separate from the product as their polarities are quite different.

  • Prevention and Removal:

    • Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to the 1.1-1.2 equivalent range.

    • Temperature Control: Maintain the reaction temperature below 25°C to minimize side reactions.

    • Purification: If impurities are present, recrystallization is the most effective purification method on a large scale. A solvent system like ethyl acetate/heptane or toluene is a good starting point. Slurrying the crude product in a solvent that dissolves the impurity but not the product (like diethyl ether) can also be effective.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like triethylamine (TEA) or sodium bicarbonate (NaHCO₃)? A: Yes. Sodium bicarbonate is a milder base and can be a good choice to avoid any potential hydrolysis of other functional groups, though the reaction may be slower. Triethylamine is typically used in anhydrous conditions and is not ideal for this aqueous protocol as it would require an extraction-based work-up rather than precipitation. For this specific substrate, NaOH is robust and cost-effective for scale-up.

Q: How critical is the quality of the starting 4-(1-aminocyclobutyl)benzoic acid? A: Extremely critical. The purity of your final product is directly dependent on the purity of your starting material. Ensure the precursor is free of any organic impurities from its synthesis and inorganic salts from its isolation. High salt content can interfere with the pH and solubility during the Boc protection step.

Q: What are the main safety concerns when scaling up this reaction? A: The primary concerns are:

  • Gas Evolution: The reaction of Boc₂O with the amine and the hydrolysis of excess Boc₂O both produce carbon dioxide. The subsequent acidification step also generates CO₂ from any residual bicarbonate. Ensure the reactor is adequately vented.[3]

  • Exotherms: The initial dissolution of NaOH and the reaction itself are exothermic. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to manage the heat generated.

  • Handling of Reagents: Standard personal protective equipment (PPE) should be used. Boc₂O can be an irritant. NaOH is corrosive. Handle all chemicals in a well-ventilated area.

Q: Is column chromatography a viable purification method on a large scale? A: While possible, column chromatography is generally not cost-effective or practical for multi-kilogram scale production of a relatively simple building block. It is best to optimize the reaction and work-up conditions to ensure the crude product is of high purity (>95%) and can be further purified by a simple recrystallization or slurry wash if necessary.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Technical Support Center: Stability of Therapeutic Monoclonal Antibodies Under Acidic or Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for understanding and managing the stability of monoclonal antibodies (mAbs) in response to acidic and basic conditions. Degradation of mAb therapeutics can impact their quality, safety, and efficacy, making a thorough understanding of their stability profiles essential.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying and mitigating pH-induced instability.

This resource is structured to provide quick answers through Frequently Asked Questions (FAQs) and detailed experimental guidance in the Troubleshooting Guides section.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for monoclonal antibody stability?

A1: The pH of a solution dictates the protonation state of the acidic and basic amino acid residues in a mAb. Changes in pH can alter the protein's net charge, leading to conformational changes that can expose hydrophobic regions, promoting aggregation.[2][3] Furthermore, specific chemical degradation pathways, such as deamidation and isomerization, are highly pH-dependent.[4] Maintaining an optimal pH is crucial for preserving the native structure and function of the antibody.

Q2: What are the most common degradation pathways for mAbs under acidic conditions?

A2: Under acidic conditions (typically pH 3-5), mAbs are susceptible to several degradation pathways:

  • Aggregation: Low pH can induce partial unfolding of the antibody structure, exposing hydrophobic patches that can lead to the formation of both soluble and insoluble aggregates.[2][5] This is a primary concern during low-pH viral inactivation steps in downstream processing.[5]

  • Fragmentation: Hydrolysis of peptide bonds, particularly at aspartic acid-proline (Asp-Pro) sequences, is accelerated under acidic conditions, leading to fragmentation of the antibody.[5][6]

  • Isomerization: The conversion of aspartic acid (Asp) to isoaspartic acid (isoAsp) can occur, potentially altering the protein's structure and function.[4][7]

Q3: What are the primary stability concerns for mAbs under basic (alkaline) conditions?

A3: Basic conditions (typically pH 8-10) present a different set of challenges:

  • Deamidation: The conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp) is a major degradation pathway at higher pH.[1][4] This introduces a negative charge, leading to acidic charge variants.[1]

  • Oxidation: Certain amino acids, like methionine and cysteine, can be more susceptible to oxidation at alkaline pH.

  • Aggregation: Similar to acidic conditions, high pH can also induce conformational changes that lead to aggregation.[5]

Q4: What are "charge variants" and how do they relate to pH stability?

A4: Charge variants are forms of a mAb that have the same amino acid sequence but differ in their net surface charge.[8] These variants are often categorized as "acidic" or "basic" compared to the main isoform.[8] Chemical modifications induced by pH stress, such as deamidation (which adds a negative charge), are a primary source of acidic charge variants.[1][8] Monitoring charge variants is a critical quality attribute (CQA) as they can impact the efficacy and safety of the therapeutic.[9]

Q5: How do I choose the right pH for my mAb formulation?

A5: The optimal pH for a mAb formulation is typically one where the protein exhibits maximum physical and chemical stability. This is often determined through forced degradation studies where the mAb is exposed to a range of pH values and temperatures.[1] The goal is to find a pH that minimizes aggregation, fragmentation, and chemical modifications. Many mAbs are formulated at a slightly acidic pH to maintain stability.[3]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to assess mAb stability under acidic and basic conditions. These studies are crucial for identifying potential degradation pathways and establishing stability-indicating analytical methods.[1]

Guide 1: Performing a pH Stress Study

Objective: To evaluate the stability of a mAb over a range of pH values and identify pH-dependent degradation pathways.

Causality: Exposing a mAb to pH extremes accelerates degradation, providing insights into its intrinsic stability and potential liabilities that might arise during manufacturing and long-term storage.[4] This information is vital for formulation development and risk assessment.

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3.0 - 10.0) prep_sample Dilute mAb to Working Concentration prep_buffers->prep_sample incubate Incubate mAb in Buffers at 37-50°C prep_sample->incubate timepoint Collect Samples at Multiple Time Points incubate->timepoint neutralize Neutralize Samples (if required for analysis) timepoint->neutralize sec Size Exclusion Chromatography (SEC) neutralize->sec Aggregation & Fragmentation iex Ion Exchange Chromatography (IEX) neutralize->iex Charge Variants rp_hplc Reversed-Phase (RP-HPLC) / LC-MS neutralize->rp_hplc Chemical Modifications

Caption: Workflow for a pH stress study.

Protocol: pH Stress Incubation

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 3.0 to 10.0. Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for acidic, phosphate for neutral, and borate for basic).

  • Sample Preparation: Dilute the mAb to a final concentration of 1-10 mg/mL in each of the prepared buffers.

  • Incubation: Incubate the samples at a controlled, elevated temperature (e.g., 37°C or 50°C) for a defined period (e.g., up to 4 weeks). Include a control sample stored at 2-8°C in the formulation buffer.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, and 4 weeks).

  • Neutralization: Before analysis, it may be necessary to neutralize the pH of the stressed samples to be compatible with the analytical method.[5]

  • Analysis: Analyze the samples using the methods described in the analytical guides below.

Data Presentation: Example Buffer Systems

pH RangeRecommended Buffer System
3.0 - 5.5Sodium Acetate or Citrate
6.0 - 7.5Sodium or Potassium Phosphate
8.0 - 9.0Tris-HCl or Sodium Borate
> 9.0Glycine-NaOH or CAPS
Guide 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).

Causality: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric mAb, while fragments will elute later. This allows for the precise quantification of these size variants, which are critical indicators of instability.

Protocol: SEC Analysis

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase, typically a phosphate buffer at neutral pH containing salt (e.g., 150 mM NaCl) to minimize non-specific interactions.[10]

  • Sample Injection: Inject an appropriate volume of the stressed and control mAb samples.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

Data Presentation: Example SEC Results from a pH Stress Study

Stress Condition% Monomer% Aggregates% Fragments
Control (T=0)99.50.50.0
pH 3.5, 2 weeks90.28.51.3
pH 7.0, 2 weeks99.30.60.1
pH 9.0, 2 weeks95.84.00.2
Guide 3: Characterization of Charge Variants by Ion-Exchange Chromatography (IEX)

Objective: To separate and quantify acidic and basic charge variants of the mAb.

Causality: IEX separates proteins based on their net surface charge.[11] Cation-exchange chromatography (CEX) is commonly used for mAb analysis.[11] Acidic variants, such as those resulting from deamidation, will have a weaker interaction with the CEX column and elute earlier than the main peak.

Protocol: CEX Analysis

  • Mobile Phase Preparation: Prepare a low-salt mobile phase (A) and a high-salt mobile phase (B) at a specific pH (e.g., pH 6.0).

  • Column Equilibration: Equilibrate the CEX column with mobile phase A.

  • Sample Injection: Inject the mAb sample.

  • Elution: Apply a salt gradient by increasing the percentage of mobile phase B to elute the bound protein.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas for the acidic variants, main peak, and basic variants.

Visualization of Charge Variant Separation:

G cluster_0 Cation Exchange Chromatography (CEX) injection Sample Injection column Column Acidic Variants Main Peak Basic Variants injection->column:f0 detector UV Detector (280 nm) column:f1->detector Elute First (Weaker Binding) column:f2->detector Elutes column:f3->detector Elute Last (Stronger Binding)

Caption: Principle of CEX for charge variant analysis.

Guide 4: Identification of Specific Modification Sites by Peptide Mapping

Objective: To identify the specific amino acid residues that have undergone chemical modification (e.g., deamidation, isomerization).

Causality: By digesting the mAb into smaller peptides and analyzing them with liquid chromatography-mass spectrometry (LC-MS), it is possible to pinpoint the exact location of modifications. This provides a high-resolution view of the degradation profile.

Protocol: Peptide Mapping

  • Denaturation and Reduction: Denature the mAb and reduce the disulfide bonds.

  • Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the mAb with a specific protease, such as trypsin, which cleaves at the C-terminus of lysine and arginine residues.

  • LC-MS Analysis: Separate the resulting peptides using reversed-phase HPLC and analyze them by mass spectrometry.

  • Data Analysis: Compare the peptide maps of the stressed samples to the control. Look for mass shifts that correspond to specific modifications (e.g., a +1 Da shift for deamidation).

References

  • Al-Sabbagh, A., Olech, M., & McElroy, C. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 8(7), 1235-1248. [Link]

  • Gokarn, Y. R., Agarwal, S., & Gunturi, S. (2013). Stress-Induced Antibody Aggregates. BioProcess International. [Link]

  • Yang, R., Bumbaca, D., & Ramanan, S. (2018). Deamidation and isomerization liability analysis of 131 clinical-stage antibodies. mAbs, 10(8), 1-12. [Link]

  • Du, Y., Walsh, A., & D'Addona, K. (2012). Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. mAbs, 4(5), 578-585. [Link]

  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Charge Variant Analysis. Agilent. [Link]

  • Liu, Y., et al. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. mAbs, 15(1), 2215321. [Link]

  • Chi, E. Y., Krishnan, S., & Randolph, T. W. (2003). Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation. Biophysical journal, 85(5), 3298-3307. [Link]

  • Quality Assistance. (2021). Charge variants analysis of monoclonal antibodies. Quality Assistance S.A.[Link]

  • LibreTexts. (2023). 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]

  • Chen, A. T., et al. (2023). Role of Domain–Domain Interactions on the Self-Association and Physical Stability of Monoclonal Antibodies: Effect of pH and Salt. Molecular Pharmaceutics, 20(10), 5126-5136. [Link]

  • Le, M., et al. (2017). Charge variants characterization of a monoclonal antibody by ion exchange chromatography coupled on-line to native mass spectrometry: Case study after a long-term storage at +5°C. Journal of Chromatography B, 1046, 12-19. [Link]

  • European Medicines Agency. (1995). ICH Q5C Stability testing of biotechnological/biological products. EMA. [Link]

  • Wang, W., et al. (2021). Comparative Forced Degradation Study of Anticomplement C5 Biosimilar and Originator Monoclonal Antibodies. Molecules, 26(11), 3354. [Link]

  • ResearchGate. (n.d.). The mechanism of aspartic acid isomerization via the formation of a succinimide intermediate (Asu). ResearchGate. [Link]

  • Hebditch, M., & Warwicker, J. (2020). Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production. Computational and Structural Biotechnology Journal, 18, 897-905. [Link]

  • Longdom Publishing. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing SL. [Link]

  • Imamura, H., & Honda, S. (2019). Kinetics of Antibody Aggregation at Neutral pH and Ambient Temperatures Triggered by Temporal Exposure to Acid. The Journal of Physical Chemistry B, 123(35), 7486-7493. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Waters. [Link]

  • LCGC International. (2023). Native Anion Exchange Chromatography Coupled to Mass Spectrometry for the Charge Variant Analysis of IgG4-based Monoclonal Antibodies. LCGC International. [Link]

  • European Medicines Agency. (1996). Stability Testing of Biotechnological/Biological Products. EMA. [Link]

  • Honda, S., & Imamura, H. (2019). pH-shift Stress on Antibodies. Methods in Enzymology, 623, 329-345. [Link]

  • Zidar, M., et al. (2020). An accelerated surface-mediated stress assay of antibody instability for developability studies. mAbs, 12(1), 1729577. [Link]

  • Ha, E., & Wang, W. (2019). Physicochemical Stability of Monoclonal Antibodies: A Review. Journal of Pharmaceutical Sciences, 108(1), 1-22. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). New Insights into the Chromatography Mechanisms of Ion-Exchange Charge Variant Analysis: Dispelling Myths and Providing Guidance for Robust Method Optimization. Analytical Chemistry, 90(6), 3746-3753. [Link]

  • Longdom Publishing. (n.d.). Forced Degradation Study of Monoclonal Antibody Using Two-Dimensional Liquid Chromatography. Longdom Publishing SL. [Link]

  • Iacobucci, C., et al. (2018). Assay pH and Critical Reagent Optimization in Measuring Concentrations of a Monoclonal Antibody and its Target. mAbs, 10(1), 126-135. [Link]

  • The Stability of Monoclonal Antibodies. (n.d.). University of Glasgow. [Link]

  • ResearchGate. (n.d.). Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies. ResearchGate. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Sydow, D., et al. (2014). Predicting deamidation and isomerization sites in therapeutic antibodies using structure-based in silico approaches. mAbs, 6(5), 1235-1246. [Link]

  • Clark, J. (2023). The hydrolysis of proteins. Chemguide. [Link]

  • Yan, Q., et al. (2018). Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies. mAbs, 10(6), 901-912. [Link]

  • Luan, B., & Zhou, R. (2010). Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound. The Journal of chemical physics, 132(14), 145102. [Link]

  • Waters Corporation. (n.d.). Development of Monoclonal Antibody Charge Variant Analysis Methods Using a BioResolve SCX mAb Column. Waters. [Link]

  • Nagai, H., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7083. [Link]

  • Murisier, A., et al. (2020). Charge Variant Analysis of Monoclonal Antibodies Using Direct Coupled pH Gradient Cation Exchange Chromatography to High-Resolution Native Mass Spectrometry. Analytical Chemistry, 92(12), 8255-8262. [Link]

  • Sydow, D., et al. (2014). Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions. PLoS ONE, 9(6), e100736. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • AnaBioTec. (2022). Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels. AnaBioTec. [Link]

  • ResearchGate. (n.d.). Mechanism of Asparagine (Asn) Deamidation. ResearchGate. [Link]

  • Al-Sabbagh, A., Olech, M., & McElroy, C. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 8(7), 1235-1248. [Link]

  • Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (2019). The Journal of Physical Chemistry A, 123(42), 9069-9079. [Link]

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Technical Support Center: A Researcher's Guide to Removing Residual Reagents from Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical support center dedicated to addressing a critical and often challenging aspect of chemical synthesis: the effective removal of residual reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges in their daily experimental work. Here, we move beyond simple procedural lists to provide in-depth, troubleshooting-oriented guidance grounded in scientific principles. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to develop a robust understanding of the underlying chemistry, enabling you to proactively design more efficient and effective purification strategies.

Introduction: The Critical Importance of Purification

In the realm of chemical synthesis, the synthesis of a target molecule is only half the battle. The crude reaction mixture is a complex milieu of the desired product, unreacted starting materials, catalysts, byproducts, and various other reagents. The presence of these impurities can have profound and often detrimental effects on subsequent applications, from interfering with biological assays to compromising the structural integrity of a final drug product. Therefore, the purification of the crude product is not merely a final step but an integral part of the synthesis that dictates the quality, reliability, and success of the overall research endeavor.

This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing the specific issues you are likely to encounter. We will delve into the most common and powerful purification techniques, offering not just the "how" but, more importantly, the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method for my compound?

A1: The selection of an appropriate purification method is a critical decision that depends on several factors related to your compound of interest and the impurities present. A logical approach involves considering the physical and chemical properties of your target molecule and the likely contaminants.

Here is a decision-making workflow to guide your choice:

G cluster_liquid For Liquid Compounds cluster_solid For Solid Compounds cluster_general General Techniques start Crude Reaction Mixture is_solid Is the target compound a solid at room temperature? start->is_solid is_liquid Is the target compound a liquid? is_solid->is_liquid No solubility_diff Significant difference in solubility between compound and impurities? is_solid->solubility_diff Yes volatile Is the target compound volatile? is_liquid->volatile polarity_diff Significant difference in polarity? volatile->polarity_diff No bp_diff Significant difference in boiling points? volatile->bp_diff Yes solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction polarity_diff->extraction Consider as a work-up step bp_diff->polarity_diff No distillation Distillation bp_diff->distillation Yes G start Prepare Slurry of Silica Gel and Solvent pack Pack the Column start->pack load Load the Sample pack->load elute Elute with Solvent under Pressure load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Technical Support Center: Optimizing Reaction Conditions for Coupling Reactions with Amines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing coupling reactions involving amines. Moving beyond simple protocols, we will explore the underlying principles that govern these transformations, enabling you to troubleshoot effectively and rationalize your experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory.

Section 1: Amide Bond Formation - The Workhorse of Synthesis

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and drug development.[1][2] While seemingly straightforward, these reactions can be plagued by issues such as low conversion, side reactions, and challenging purifications.[1] This section will address common hurdles in amide coupling.

FAQ 1: My standard amide coupling reaction is giving low yields. What are the first parameters I should investigate?

Low yields in amide coupling reactions are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial.

Initial Checks & Considerations:

  • Purity of Starting Materials: Ensure your carboxylic acid, amine, and solvent are free of impurities, especially water, which can hydrolyze activated intermediates.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes improve yields, particularly if the carboxylic acid is more valuable. Conversely, if the amine is the limiting reagent, a small excess of the acid might be beneficial.

  • Order of Addition: For many coupling reagents, particularly uronium-based reagents like HATU and HBTU, the order of addition is critical. A common side reaction is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. To mitigate this, pre-activation of the carboxylic acid with the coupling reagent and a base for a short period (5-15 minutes) before adding the amine is highly recommended.[3]

Core Parameters to Optimize:

  • Coupling Reagent: Not all coupling reagents are created equal. Their efficacy can be highly substrate-dependent. If a standard carbodiimide coupling (e.g., EDC or DCC) is failing, consider switching to a more potent phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagent.[1][] These are often more effective for sterically hindered substrates or less nucleophilic amines.[5]

  • Base: The choice of base is critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction without competing with the desired amine nucleophile. For particularly challenging couplings, stronger bases might be considered, but care must be taken to avoid side reactions.[6]

  • Solvent: The reaction solvent can significantly impact solubility and reaction rates. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[2] However, for greener alternatives, ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) have shown excellent performance in many cases.[2] If solubility is an issue, a more polar aprotic solvent like DMSO may be necessary.

Troubleshooting Workflow for Low-Yield Amide Coupling

G start Low Yield in Amide Coupling check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_stoichiometry Optimize Stoichiometry (slight excess of one reagent) check_purity->check_stoichiometry pre_activation Implement Pre-activation of Carboxylic Acid check_stoichiometry->pre_activation screen_reagents Screen Different Classes of Coupling Reagents (Carbodiimide, Phosphonium, Uronium) pre_activation->screen_reagents screen_solvents Evaluate Alternative Solvents (e.g., ACN, THF, 2-MeTHF) screen_reagents->screen_solvents screen_bases Test Different Bases (e.g., DIPEA, TEA, NMM) screen_solvents->screen_bases temp_conc Adjust Temperature and Concentration screen_bases->temp_conc acyl_halide Consider Acyl Halide Route temp_conc->acyl_halide success Improved Yield acyl_halide->success G cluster_0 Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X LigandExch Ligand Exchange (L-Pd(II)(Ar)(NHR')) OxAdd->LigandExch R'-NH₂ Base RedElim Reductive Elimination LigandExch->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

FAQ 4: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation. [7]This is particularly prevalent when using primary amines. [7] Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The choice of ligand can have a profound impact on the relative rates of amination versus hydrodehalogenation. Bidentate ligands like BINAP and DPPF were early developments that showed improved performance for primary amines, in part by suppressing side reactions. [8]More modern, bulky monophosphine ligands are also designed to favor the desired coupling.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular amination over competing unimolecular decomposition pathways.

  • Base: The strength and nature of the base can influence the prevalence of this side reaction. Screening different bases may be necessary.

Section 3: General Protocols and Best Practices

General Experimental Protocol for Amide Bond Formation (using HATU)
  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M), add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

General Experimental Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.2 times the palladium loading), and the base (1.4-2.0 equiv) in a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate in vacuo, and purify the crude product by flash column chromatography.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Sjöberg, P. J. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11474-11482. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

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Navigating the Nuances of Boc-Protected Amino Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc)-protected amino acids. This guide is designed to provide you with in-depth, field-proven insights into the common challenges and degradation pathways associated with these crucial reagents. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Section 1: Troubleshooting Guide - Unraveling Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: Incomplete Boc Deprotection

Q: I'm observing a significant amount of starting material remaining after my Boc deprotection reaction, even after extended reaction times. What are the likely causes and how can I resolve this?

A: Incomplete deprotection is a frequent challenge, often stemming from a few key factors. The stability of the Boc group is highly dependent on the reaction conditions and the substrate itself.

Probable Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The primary driver of Boc cleavage is acid catalysis. If the acidic conditions are too mild, the reaction will be sluggish or incomplete.[1]

    • Solution: For standard deprotection, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective. If you're using a weaker acid to preserve other acid-sensitive groups, you may need to increase its concentration or switch to a slightly stronger, yet still selective, acid. For particularly stubborn cases, neat TFA can be employed.[2][3]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can restrict access for the acid catalyst, slowing down the cleavage rate.[1]

    • Solution: Increase the reaction temperature cautiously, as this can provide the necessary energy to overcome the steric barrier. Alternatively, prolonging the reaction time is a viable strategy.

  • Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate that forms during deprotection, thereby slowing the reaction rate.[1][4]

    • Solution: In such cases, more forcing conditions like a higher concentration of a strong acid or increased temperature may be necessary.

  • Solvent Choice: The solvent can influence the efficiency of the deprotection.[1]

    • Solution: While DCM is a common choice, for some substrates, switching to a different solvent system, such as HCl in methanol or dioxane, might be more effective.[2][3]

Experimental Protocol: Monitoring Deprotection by TLC

  • At the start of your reaction and at regular intervals (e.g., every 30 minutes), spot a small aliquot of the reaction mixture onto a Thin-Layer Chromatography (TLC) plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light if your compounds are UV-active.

  • Stain the plate with a ninhydrin solution and gently heat. The appearance of a purple spot (indicative of a free primary amine) that intensifies over time, coupled with the disappearance of the starting material spot, confirms the progress of the deprotection.[3] The deprotected amine will typically have a lower Rf value than the Boc-protected starting material due to its increased polarity.[1]

Issue 2: Unwanted Side Reactions During Deprotection

Q: My final product is contaminated with byproducts after Boc deprotection. What are these side reactions and how can I prevent them?

A: The most common side reactions during Boc deprotection are caused by the highly reactive tert-butyl cation that is generated as a byproduct.[5][6][7] This electrophilic species can alkylate nucleophilic functional groups within your molecule.[5][6][7]

Susceptible Residues and Functional Groups:

  • Tryptophan (Trp): The nucleophilic indole side chain is highly susceptible to tert-butylation.[7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[7]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[7]

  • Other Nucleophiles: Electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[5]

Solution: The Power of Scavengers

The most effective way to prevent these side reactions is to include "scavengers" in your deprotection cocktail.[7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[7]

ScavengerTarget Residues/FunctionTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces the tert-butyl cation2.5% - 5% (v/v)
Water Traps the cation to form tert-butanol2.5% - 5% (v/v)
Thioanisole Protects Met and Trp5% (v/v)
1,2-Ethanedithiol (EDT) Protects Cys2.5% (v/v)
Phenol Protects Trp and Tyr5% (w/v)

Workflow for Boc Deprotection with Scavengers

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Boc-protected substrate in DCM mix Add cleavage cocktail to substrate solution start->mix cocktail Prepare TFA cleavage cocktail with scavengers (e.g., TFA/TIS/H2O) cocktail->mix react Stir at room temperature (Monitor by TLC) mix->react evap Evaporate solvent and TFA react->evap precip Precipitate crude product with cold ether evap->precip purify Purify by chromatography or recrystallization precip->purify end Characterize final deprotected product purify->end

Caption: A typical workflow for Boc deprotection, incorporating the use of scavengers.

Section 2: Frequently Asked Questions (FAQs)

Q1: How stable are Boc-protected amino acids and what are the ideal storage conditions?

A1: Boc-protected amino acids are generally stable compounds that can be stored for long periods without decomposition.[8][] However, proper storage is crucial to maintain their integrity. They should be stored in a cool, dry place.[10] For long-term storage, refrigeration or freezing is recommended.[11] They are generally insensitive to humidity and temperature fluctuations, which makes them suitable for large-scale storage.[]

Q2: Can the Boc group be cleaved under non-acidic conditions?

A2: While the Boc group is known for its acid lability, it is generally stable to basic and nucleophilic conditions.[13] This orthogonality is a key feature in synthetic strategies. However, some methods for cleavage under non-acidic or milder acidic conditions have been developed. For instance, thermal deprotection at elevated temperatures has been reported.[14][15] Additionally, methods using reagents like oxalyl chloride in methanol have been shown to be effective for certain substrates.[4]

Q3: What analytical techniques are best for detecting degradation of Boc-protected amino acids?

A3: A combination of chromatographic and spectroscopic techniques is ideal for assessing the purity and detecting any degradation of your Boc-protected amino acids.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of the free amino acid or other impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify any degradation products.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to confirm the presence of the Boc group (a characteristic singlet for the tert-butyl protons around 1.4 ppm) and the overall structure of the amino acid.[3]

Q4: I am performing a coupling reaction with a Boc-protected amino acid and see incomplete coupling. What could be the issue?

A4: Incomplete coupling is a common problem in peptide synthesis and can be attributed to several factors:

  • Steric Hindrance: Amino acids with bulky side chains, such as valine and isoleucine, can be challenging to couple.[17]

  • Peptide Aggregation: Certain peptide sequences can aggregate on the solid support, hindering further reactions.[17]

  • Racemization: While not a degradation of the Boc group itself, racemization of the chiral center is a significant side reaction to be aware of during the coupling step.[17]

To address incomplete coupling, you can try "double coupling," which involves repeating the coupling step to drive the reaction to completion.[17] Using coupling reagents known for low racemization, such as DIC/Oxyma, is also recommended.[17]

Degradation Pathway of Boc-Protected Amino Acids via Acid Catalysis

Boc_Degradation_Pathway Boc_AA Boc-Protected Amino Acid Protonated_Boc_AA Protonated Intermediate Boc_AA->Protonated_Boc_AA + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_AA->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation (Reactive) Protonated_Boc_AA->tBu_cation Free_Amine Deprotected Amino Acid Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_cation->Isobutylene Deprotonation Alkylated_Product Alkylated Byproduct tBu_cation->Alkylated_Product + Nucleophile Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Nucleophile Nucleophilic Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed degradation (deprotection) of a Boc-protected amino acid, highlighting the formation of the reactive tert-butyl cation and its potential side reactions.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • ResearchGate. Analytical methods for amino acid determination in organisms. [Link]

  • YouTube. Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. [Link]

  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. [Link]

  • NCBI Bookshelf. Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • SlideShare. Amino acids degradation and synthesis. [Link]

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Technical Support Center: Refinement of Crystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Refinement of Crystallization Techniques. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the intricate process of crystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve high-quality crystalline products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions often posed by researchers in the field of crystallization.

Q1: What are the critical first steps before attempting crystallization?

A1: Before initiating any crystallization experiment, it is paramount to ensure the purity and stability of your sample. For protein crystallization, a purity of >95% is recommended to avoid disruptions in lattice formation by impurities or aggregates.[1] It's also crucial to dissolve the protein in a minimal amount of solvent without causing aggregation and to ensure the protein is stable in that solvent.[2] For small molecules, thorough purification to remove residual solvents and by-products is essential as these can act as nucleation inhibitors or be incorporated into the crystal lattice, affecting purity and crystal quality.[3][4]

Q2: What is supersaturation and why is it important?

A2: Supersaturation is a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.[3] It is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[3] Achieving and controlling the optimal level of supersaturation is critical for successful crystallization. Too low a level will result in no crystallization, while excessively high supersaturation can lead to rapid precipitation of amorphous material or a shower of tiny, poorly formed crystals.

Q3: How do I choose an appropriate crystallization method?

A3: The choice of crystallization method depends on the properties of your compound and the scale of your experiment. Common techniques include:

  • Vapor Diffusion (Hanging and Sitting Drop): Widely used for screening and optimization in protein crystallization due to the small sample volume required.[5][6]

  • Slow Evaporation: A simple method for air-stable compounds where the solvent is slowly evaporated from a near-saturated solution.[7]

  • Slow Cooling: Suitable for compounds with temperature-dependent solubility. A saturated solution is prepared at a higher temperature and then slowly cooled to induce crystallization.[7]

  • Solvent/Anti-Solvent Diffusion: Involves dissolving the compound in a "good" solvent and then introducing a "poor" solvent (anti-solvent) in which the compound is insoluble, leading to crystallization.[7]

High-throughput automated systems are also available, particularly in the pharmaceutical industry, for rapid screening of a wide range of conditions.[8]

Q4: What are the key parameters to screen for successful crystallization?

A4: The primary parameters to screen include:

  • Precipitant Type and Concentration: Salts, polymers (like PEG), and organic solvents are common precipitants.

  • pH: Significantly affects the solubility of many compounds, especially proteins.[9]

  • Temperature: Influences solubility and the kinetics of nucleation and growth.[3]

  • Ionic Strength: The concentration of salt in the solution can impact solubility.

  • Additives: Small molecules that can sometimes stabilize the crystal lattice or promote nucleation.[10]

A sparse matrix screening approach, which samples a wide range of previously successful crystallization conditions, is a common starting point.[5]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during crystallization experiments, presented in a question-and-answer format.

Issue 1: No Crystals Formed

Q: I've set up my crystallization trials, but after several days/weeks, the drops are still clear. What should I do?

A: The absence of crystals typically indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality and Troubleshooting Steps:

  • Insufficient Supersaturation: The concentration of your solute may be too low, or the precipitant concentration is not high enough to induce nucleation.

    • Solution: Increase the concentration of your sample or the precipitant.[10] If using vapor diffusion, you can try altering the ratio of the sample to the reservoir solution to promote faster equilibration and a higher final concentration in the drop.[10]

  • Incorrect pH: The pH of the solution can dramatically affect the solubility of your molecule.

    • Solution: Screen a broader pH range. For proteins, it can be beneficial to test pH values both above and below the isoelectric point (pI).[9]

  • Temperature Effects: The current incubation temperature may be promoting high solubility.

    • Solution: Try setting up experiments at different temperatures. Some proteins crystallize better at lower temperatures (e.g., 4°C), while others prefer room temperature.[11]

  • Nucleation Barrier: Even in a supersaturated solution, a kinetic barrier to nucleation may exist.

    • Solution: Consider seeding techniques. Introducing microcrystals of the same or a similar compound can bypass the initial nucleation step.[12]

Issue 2: Poor Crystal Quality (Small, Twinned, or Needle-like Crystals)

Q: I'm getting crystals, but they are too small for analysis, or they are forming as needles or twinned clusters. How can I improve their quality?

A: The formation of small, poorly formed crystals often results from excessively rapid nucleation and growth, or the presence of impurities.

Causality and Troubleshooting Steps:

  • High Supersaturation: Leads to a "shower" of small crystals because nucleation dominates over growth.

    • Solution: Decrease the rate of supersaturation. This can be achieved by lowering the concentration of the solute or precipitant.[10] Slowing down the equilibration rate in vapor diffusion experiments (e.g., by using a larger drop volume or a lower precipitant concentration in the reservoir) can also be effective.

  • Presence of Impurities: Impurities can be incorporated into the crystal lattice, causing defects and affecting crystal habit.[3][4][13] They can also act as nucleation sites, leading to an overabundance of small crystals.[3]

    • Solution: Further purify your sample. For proteins, techniques like size-exclusion chromatography or ion-exchange chromatography can remove aggregates and other protein contaminants.[1] Filtering the protein solution through a 0.22-micron filter can remove dust and other particulate matter that can act as unwanted nucleation sites.[13]

  • Suboptimal Growth Conditions: The chemical environment may not be conducive to well-ordered crystal growth.

    • Solution: Systematically vary the pH, ionic strength, and type of precipitant. The use of additives, such as detergents or small molecules, can sometimes improve crystal quality by binding to the crystal surface and modifying its growth.[10]

Issue 3: Polymorphism - Obtaining Different Crystal Forms

Q: I'm getting different crystal forms (polymorphs) under seemingly similar conditions. How can I control which polymorph I get?

A: Polymorphism, the ability of a substance to crystallize in multiple different crystal structures, is a common challenge, particularly in the pharmaceutical industry.[3] Different polymorphs can have different physical properties, such as solubility and stability.[14]

Causality and Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control: Often, a less stable (metastable) polymorph will crystallize first (kinetic product) and then transform into a more stable form over time (thermodynamic product).[15]

    • Solution: To obtain the thermodynamically stable form, allow the crystallization to proceed for a longer period or slightly increase the temperature to facilitate the transformation. To isolate a metastable form, you may need to use shorter crystallization times and harvest the crystals quickly.

  • Influence of Solvent: The solvent can play a crucial role in determining which polymorph is favored by interacting differently with the surfaces of the growing crystals.[3][16]

    • Solution: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.[16] The choice of solvent can stabilize one polymorph over another.

  • Effect of Supersaturation and Temperature: These parameters can influence which polymorphic form nucleates and grows.[17]

    • Solution: Systematically vary the supersaturation level and temperature to map out the conditions under which each polymorph is formed.[17]

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

Troubleshooting_Workflow start Start Crystallization Experiment observe Observe Outcome start->observe no_xtals No Crystals observe->no_xtals Clear Drops poor_xtals Poor Quality Crystals (Small, Needles, Twinned) observe->poor_xtals Precipitate or Poor Crystals good_xtals Good Quality Crystals observe->good_xtals Well-formed Crystals polymorphs Polymorphism Observed observe->polymorphs Multiple Crystal Forms inc_conc Increase Solute or Precipitant Concentration no_xtals->inc_conc vary_ph_temp Vary pH and Temperature no_xtals->vary_ph_temp seeding Try Seeding no_xtals->seeding dec_conc Decrease Solute or Precipitant Concentration poor_xtals->dec_conc purify Further Purify Sample poor_xtals->purify additives Screen Additives poor_xtals->additives control_kinetics Control Kinetics vs. Thermodynamics polymorphs->control_kinetics vary_solvent Vary Solvent System polymorphs->vary_solvent map_params Map Supersaturation and Temperature polymorphs->map_params inc_conc->observe vary_ph_temp->observe seeding->observe dec_conc->observe purify->observe additives->observe control_kinetics->observe vary_solvent->observe map_params->observe

Caption: A workflow for troubleshooting common crystallization outcomes.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization techniques.

Protocol 1: Hanging Drop Vapor Diffusion for Protein Crystallization

This method is a cornerstone of protein crystallization screening.[5][6]

Materials:

  • Purified protein solution (filtered through a 0.22 µm filter)

  • Crystallization screen solutions (reservoir solutions)

  • 24-well crystallization plates with sealant

  • Siliconized glass cover slips

  • Micropipettes and tips

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution into a well of the 24-well plate.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

  • Add Reservoir Solution to the Drop: Add 1 µL of the reservoir solution from the well to the protein drop. Mix gently by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Invert the cover slip so the drop is hanging over the reservoir. Place it carefully onto the well, ensuring a tight seal with the grease.

  • Incubate: Place the plate in a stable, vibration-free environment at the desired temperature.

  • Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Protocol 2: Cooling Crystallization for Small Molecules

This technique is effective for compounds that are significantly more soluble at higher temperatures.

Materials:

  • Purified small molecule compound

  • Appropriate solvent

  • Heating plate with stirring capability

  • Crystallization vessel (e.g., flask or vial) with a loose-fitting cap

  • Insulated container (e.g., Dewar flask)

Procedure:

  • Prepare a Saturated Solution: In the crystallization vessel, add a measured amount of solvent to your compound.

  • Heat and Dissolve: Gently heat the solution while stirring until all the solid material is dissolved. If necessary, add a small amount of additional solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove it.

  • Slow Cooling: Place the vessel in an insulated container to ensure a slow rate of cooling. This allows for the formation of larger, more well-ordered crystals.

  • Crystal Growth: As the solution cools, it will become supersaturated, and crystals will begin to form.

  • Isolation: Once the solution has reached room temperature and crystal growth appears complete, isolate the crystals by filtration.

Section 4: Advanced Topics

This section delves into more complex aspects of crystallization that can significantly impact experimental outcomes.

The Profound Influence of Impurities

Impurities, even at very low concentrations, can have a dramatic effect on crystallization.[3] They can act in several ways:[4][18]

  • Inhibition of Nucleation: Some impurities can increase the solubility of the target molecule or interfere with the formation of stable nuclei.

  • Uncontrolled Nucleation: Other impurities, such as dust or protein aggregates, can act as heterogeneous nucleation sites, leading to a large number of small crystals.[3]

  • Modification of Crystal Habit: Impurities can adsorb to specific crystal faces, inhibiting growth on those faces and altering the overall shape (habit) of the crystal.[4]

  • Incorporation into the Lattice: Structurally related impurities can be incorporated into the crystal lattice, reducing the purity of the final product and potentially causing lattice strain.[4][13]

Mitigation Strategies:

  • Rigorous Purification: Employ multiple purification steps to remove impurities.[1]

  • Characterize Purity: Use analytical techniques to assess the purity of your starting material.

  • Controlled Environment: Work in a clean environment and filter all solutions to minimize particulate contamination.[12][13]

The Critical Role of the Solvent System

The choice of solvent is one of the most powerful variables in controlling crystallization.[3] The solvent's properties influence:

  • Solubility: The solubility of the compound in the chosen solvent system determines the conditions needed to achieve supersaturation.[3]

  • Nucleation Kinetics: The interaction between the solvent and the solute molecules can affect the energy barrier for nucleation. Stronger solute-solvent interactions may need to be overcome for nucleation to occur, thus slowing down the process.[19]

  • Crystal Habit and Polymorphism: Solvent molecules can interact with specific crystal faces, slowing their growth and thereby influencing the final crystal shape.[16][20] These specific interactions can also stabilize different polymorphic forms.[3][16]

Optimization Strategies:

  • Solvent Screening: Experiment with a range of solvents with varying polarities, hydrogen-bonding capabilities, and viscosities.

  • Co-solvent Systems: Using a mixture of solvents can fine-tune the solubility and interactions to optimize crystal growth.

  • Understanding Solute-Solvent Interactions: Advanced computational methods can provide insights into how different solvents interact with your molecule, guiding the selection of promising solvent systems.

Section 5: Crystal Characterization

Once you have obtained crystals, it is essential to characterize them to determine their quality and structure.

Technique Information Obtained Application
Light Microscopy Crystal morphology, size, and presence of defects.Initial assessment of crystallization trials.
X-ray Diffraction (XRD) Single-Crystal XRD: Atomic-level three-dimensional structure.[21] Powder XRD (PXRD): Crystalline phase identification (polymorph screening), determination of crystallite size.[21]The definitive method for structure determination and polymorph identification.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, and purity.Characterizing thermal properties and identifying polymorphic transitions.
Spectroscopy (FT-IR, Raman) Information about molecular vibrations and chemical bonds.Can be used to differentiate between polymorphs which have different molecular conformations or intermolecular interactions.

The following diagram illustrates the relationship between key crystallization parameters and the resulting crystal attributes.

Crystallization_Parameters cluster_params Controllable Parameters cluster_process Crystallization Processes cluster_attrib Crystal Attributes Supersaturation Supersaturation Nucleation Nucleation Supersaturation->Nucleation Growth Growth Supersaturation->Growth Temperature Temperature Temperature->Nucleation Temperature->Growth Polymorph Polymorph Temperature->Polymorph Solvent Solvent Solvent->Nucleation Solvent->Growth Crystal_Habit Crystal_Habit Solvent->Crystal_Habit Solvent->Polymorph Impurities Impurities Impurities->Nucleation Impurities->Growth Impurities->Crystal_Habit Purity Purity Impurities->Purity pH pH pH->Nucleation pH->Growth Crystal_Size Crystal_Size Nucleation->Crystal_Size Nucleation->Polymorph Growth->Crystal_Size Growth->Crystal_Habit

Caption: Interplay of key parameters in determining final crystal attributes.

References

  • Advanced crystallisation methods for small organic molecules. (2023-03-01). Chemical Society Reviews.
  • Key Considerations for Crystalliz
  • Crystallization Process Development & Optimization Services.
  • Guide for crystalliz
  • Crystals with problems. Terese Bergfors.
  • Protein Crystallography Common Problems, Tips, and Advice. (2019-05-23). News-Medical.Net.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Synchrotron Service.
  • Crystalliz
  • Impact of impurities on crystal growth.
  • Strategy for control of crystalliz
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
  • Investigating the Solvent Effect on Crystal Nucleation of Etoricoxib. (2019-02-06).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Crystallization screening: the influence of history on current practice. PMC - NIH.
  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (2022-04-22).
  • Optimisation Tips. Calibre Scientific | Molecular Dimensions.
  • Protein Crystallisation Str
  • How Do Solvents Impact Crystal Morphology In Crystallization?. (2025-11-14). How It Comes Together.
  • Crystallisation Techniques. (2006-01-08).

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Validation & Comparative

The Structure-Activity Relationship of Benzodiazepine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzodiazepine derivatives, offering a comparative overview for researchers, scientists, and drug development professionals. By dissecting the intricate relationship between chemical structure and pharmacological effect, this document aims to equip you with the foundational knowledge and practical insights necessary for the rational design of novel benzodiazepine-based therapeutics.

Introduction: The Enduring Legacy of Benzodiazepines

Benzodiazepines (BZDs) are a class of psychoactive drugs that first emerged in the 1950s with the discovery of chlordiazepoxide.[1] Their core chemical structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] These compounds exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the effect of GABA, benzodiazepines produce a spectrum of therapeutic effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1]

The clinical utility of benzodiazepines is vast, with applications in treating anxiety disorders, insomnia, seizures, and muscle spasms.[1] However, their use is also associated with side effects such as drowsiness, cognitive impairment, and the potential for tolerance and dependence. This necessitates the continued development of new derivatives with improved therapeutic indices. A thorough understanding of the SAR of benzodiazepines is paramount to achieving this goal, as it allows for the targeted modification of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The GABAa Receptor: The Molecular Target of Benzodiazepines

Benzodiazepines do not bind to the same site as GABA but rather to a distinct allosteric site on the GABAa receptor, located at the interface between the α and γ subunits.[2] This binding event increases the frequency of chloride channel opening in the presence of GABA, leading to enhanced neuronal hyperpolarization and a potentiation of the inhibitory signal.[3] The diverse pharmacological profiles of different benzodiazepine derivatives can be attributed, in part, to their varying affinities for different subtypes of the GABAa receptor, which are composed of different combinations of α, β, and γ subunits.

Deconstructing the Benzodiazepine Scaffold: A Guide to Structure-Activity Relationships

The pharmacological activity of a benzodiazepine derivative is exquisitely sensitive to the nature and position of substituents on its core structure. The following sections detail the key SAR principles for the 1,4-benzodiazepine scaffold.

Ring A: The Benzene Ring
  • Position 7: This is a critical position for activity. The presence of an electron-withdrawing group, such as a halogen (e.g., chlorine in diazepam, clonazepam) or a nitro group (e.g., nitrazepam), is essential for high anxiolytic and anticonvulsant activity.[4][5] Electron-donating groups at this position significantly reduce or abolish activity.[5]

Ring B: The Diazepine Ring
  • Position 1: Substitution at the N1 position influences the duration of action. Small alkyl groups, such as a methyl group, can increase potency.[5] Larger alkyl groups can lead to compounds with a longer duration of action.[4]

  • Position 2: A carbonyl group (C=O) at this position is crucial for agonist activity at the benzodiazepine binding site.[4][5]

  • Position 3: Hydroxylation at the 3-position generally leads to compounds with a shorter duration of action due to more rapid metabolism and elimination.

  • Positions 4 and 5: A double bond between these two positions is important for maintaining the correct conformation for receptor binding.

Ring C: The Phenyl Ring at Position 5
  • Ortho (2') and Di-ortho (2', 6') Positions: The presence of electron-withdrawing substituents, such as fluorine or chlorine, at the ortho position of the C5-phenyl ring can enhance activity.[5]

Comparative Analysis of Benzodiazepine Derivatives

The following table summarizes the in vitro binding affinities (Ki) and in vivo potencies (ED50) of a selection of benzodiazepine derivatives, illustrating the principles of SAR discussed above. Lower Ki and ED50 values indicate higher affinity and potency, respectively.

DerivativeKey Structural FeaturesGABAa Receptor Binding Affinity (Ki, nM)Anxiolytic Activity (ED50, mg/kg)Anticonvulsant Activity (EC50, mg/L)
Diazepam 7-Chloro, 1-Methyl9.57[3]-0.21[6]
Clonazepam 7-Nitro, 2'-Chloro0.51[3]--
Lorazepam 7-Chloro, 2'-Chloro, 3-Hydroxy1.64[3]--
Flunitrazepam 7-Nitro, 1-Methyl, 2'-Fluoro---
Midazolam Fused Imidazole Ring--0.067[6]
Clobazam 1,5-Benzodiazepine--2.8 (unbound)[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols for Determining Structure-Activity Relationships

The following are detailed, step-by-step methodologies for key experiments used to characterize the SAR of benzodiazepine derivatives.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for its receptor.[7] It directly measures the interaction between a radiolabeled ligand and the receptor.

Objective: To determine the binding affinity (Ki) of a test benzodiazepine derivative for the GABAa receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to the benzodiazepine site on the GABAa receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.[2]

Materials:

  • Rat cortical membrane preparation (source of GABAa receptors)

  • [³H]-Flumazenil (radioligand)

  • Test benzodiazepine derivatives

  • Diazepam (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Centrifuge

  • Glass fiber filters

Protocol:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Tris-HCl buffer

    • A fixed concentration of [³H]-Flumazenil (typically at or below its Kd)

    • Increasing concentrations of the test benzodiazepine derivative.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled diazepam.

  • Incubation: Initiate the binding reaction by adding the rat cortical membrane preparation to each tube. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This technique directly measures the functional effect of a compound on the ion channel activity of the GABAa receptor.

Objective: To determine the potency (EC50) and efficacy of a test benzodiazepine derivative in modulating GABA-evoked currents.

Principle: Oocytes or mammalian cells are engineered to express specific subtypes of the GABAa receptor. A two-electrode voltage clamp is used to hold the cell membrane at a specific potential and measure the chloride currents elicited by the application of GABA. The modulatory effect of the test benzodiazepine is then assessed by co-applying it with GABA.

Materials:

  • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293)

  • cRNAs or expression vectors for the desired GABAa receptor subunits (e.g., α1, β2, γ2)

  • GABA

  • Test benzodiazepine derivatives

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., frog Ringer's solution for oocytes)

Protocol:

  • Receptor Expression: Inject the cRNAs for the GABAa receptor subunits into Xenopus oocytes or transfect the mammalian cells with the corresponding expression vectors. Allow for receptor expression over 1-3 days.

  • Cell Preparation: Place an oocyte or a patch of the cell membrane in the recording chamber and perfuse with the recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • GABA Application: Apply a sub-maximal concentration of GABA (typically the EC10-EC20) to elicit a baseline chloride current.

  • Co-application of Test Compound: Co-apply the same concentration of GABA with increasing concentrations of the test benzodiazepine derivative.

  • Data Recording: Record the potentiation of the GABA-evoked current at each concentration of the test compound.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA current by the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal potentiation) from the resulting dose-response curve.

Visualizing the Structure-Activity Relationship and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Key modification sites on the 1,4-benzodiazepine scaffold.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Rat Cortical Membrane Homogenate Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([3H]-Flumazenil) and Test Compound Solutions Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound from Free Incubation->Filtration Wash Wash Filters to Remove Non-specific Binding Filtration->Wash Counting Scintillation Counting of Filter-Bound Radioactivity Wash->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Conclusion: The Path Forward in Benzodiazepine Research

The structure-activity relationship of benzodiazepines is a well-established yet continuously evolving field. The principles outlined in this guide provide a robust framework for understanding how subtle molecular modifications can translate into significant changes in pharmacological activity. By leveraging this knowledge and employing the described experimental methodologies, researchers can continue to innovate and develop the next generation of benzodiazepine derivatives with enhanced efficacy, improved safety profiles, and novel therapeutic applications.

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  • Olsen, R. W., & Tobin, A. J. (1990). Molecular biology of GABAA receptors. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(5), 1469–1480.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(2), 59–69.
  • Hamon, M., & Soubrié, P. (1983). Searching for the molecular mechanisms of action of benzodiazepines.
  • Tallman, J. F., & Gallager, D. W. (1985). The GABA-ergic system: a locus of benzodiazepine action. Annual review of neuroscience, 8, 21–44.
  • Zezula, J., & Sieghart, W. (1991). A novel photoaffinity ligand for the benzodiazepine binding site of the GABAA-receptor. European journal of pharmacology, 207(1), 79–82.

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A Senior Application Scientist's Guide: Comparing Boc vs. Fmoc Protection for 4-(1-aminocyclobutyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The choice between the two most prevalent amine-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact reaction efficiency, yield, and purity, especially when dealing with sterically hindered or structurally unique amino acids. This guide provides an in-depth technical comparison of Boc and Fmoc protection strategies for the non-canonical amino acid, 4-(1-aminocyclobutyl)benzoic acid, a valuable building block in medicinal chemistry.

Introduction: The Challenge of Protecting Hindered Amines

4-(1-aminocyclobutyl)benzoic acid presents a unique synthetic challenge due to the steric hindrance around the secondary amine, which is directly attached to a cyclobutyl ring. This congestion can impede the approach of bulky protecting group reagents, potentially leading to sluggish reactions, incomplete conversions, and the formation of side products. Therefore, a careful evaluation of the protection strategy is crucial for successful downstream applications.

The Contenders: A Tale of Two Chemistries

The Boc and Fmoc protecting groups operate on orthogonal principles, offering distinct advantages and disadvantages.

  • Boc (tert-butyloxycarbonyl) Protection: This acid-labile protecting group is a cornerstone of classical peptide synthesis. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is removed with strong acids like trifluoroacetic acid (TFA).[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is base-labile and has become the dominant choice in modern solid-phase peptide synthesis (SPPS).[3][4] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, commonly with a solution of piperidine in DMF.[4][5]

Head-to-Head Comparison: Boc vs. Fmoc for 4-(1-aminocyclobutyl)benzoic acid

While direct comparative experimental data for this specific molecule is not extensively published, we can extrapolate from the known reactivity of sterically hindered amines to provide a scientifically grounded comparison.

FeatureBoc ProtectionFmoc ProtectionSenior Application Scientist's Insights
Reaction Kinetics Potentially slower due to the steric bulk of both the amine and Boc₂O. May require elevated temperatures or the use of catalysts like 4-(dimethylamino)pyridine (DMAP).Generally faster due to the higher reactivity of Fmoc-Cl or Fmoc-OSu.For time-sensitive syntheses, the Fmoc strategy is likely to be more efficient.
Reaction Conditions Flexible, can be performed in various solvents (e.g., THF, dioxane, CH₂Cl₂).[6]Typically performed in aprotic polar solvents like DMF or acetonitrile.The choice of solvent can be critical for dissolving the starting material and facilitating the reaction.
Yield & Purity Can be high, but the risk of side reactions like the formation of urea byproducts exists with hindered amines.[]Generally high yields and purity can be achieved under optimized conditions.Careful monitoring and optimization of reaction conditions are crucial for both methods to maximize yield and minimize impurities.
Deprotection Requires strong acidic conditions (e.g., TFA), which may not be suitable for acid-sensitive substrates.[1]Occurs under mild basic conditions (e.g., 20% piperidine in DMF), offering better compatibility with acid-labile functionalities.[4][5]The orthogonality of the deprotection step is a key consideration in multi-step syntheses.
Cost-Effectiveness Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids tend to be more expensive.For large-scale synthesis, the cost of reagents can be a significant factor.

Experimental Workflows: A Practical Guide

The following are detailed, step-by-step protocols for the Boc and Fmoc protection of 4-(1-aminocyclobutyl)benzoic acid, adapted from standard procedures for sterically hindered amines.

Boc Protection Workflow

cluster_0 Boc Protection start Dissolve 4-(1-aminocyclobutyl)benzoic acid in THF reagents Add Boc₂O and a catalytic amount of DMAP start->reagents Step 1 reaction Stir at room temperature overnight reagents->reaction Step 2 workup Quench, extract, and purify reaction->workup Step 3 product Boc-4-(1-aminocyclobutyl)benzoic acid workup->product Step 4

Caption: Boc protection workflow for 4-(1-aminocyclobutyl)benzoic acid.

Protocol:

  • Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Fmoc Protection Workflow

cluster_1 Fmoc Protection start Dissolve 4-(1-aminocyclobutyl)benzoic acid in aqueous acetone reagents Add Fmoc-OSu and NaHCO₃ start->reagents Step 1 reaction Stir at room temperature for several hours reagents->reaction Step 2 workup Acidify, extract, and purify reaction->workup Step 3 product Fmoc-4-(1-aminocyclobutyl)benzoic acid workup->product Step 4

Caption: Fmoc protection workflow for 4-(1-aminocyclobutyl)benzoic acid.

Protocol:

  • Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Deprotection Strategies: The Other Side of the Coin

The choice of protecting group is intrinsically linked to the deprotection strategy.

  • Boc Deprotection: Typically achieved by treatment with a solution of TFA in dichloromethane (CH₂Cl₂). The reaction is usually rapid, occurring within 30-60 minutes at room temperature.[6] It is crucial to use scavengers, such as triisopropylsilane (TIS) or water, to trap the reactive tert-butyl cation generated during the deprotection, thereby preventing side reactions with sensitive functional groups.[1]

  • Fmoc Deprotection: This is accomplished by treating the protected compound with a solution of a secondary amine, most commonly 20% piperidine in DMF.[4][5] The deprotection is typically complete within minutes at room temperature. The dibenzofulvene byproduct generated during the reaction is scavenged by the excess amine.[5]

Senior Application Scientist's Recommendation

For the protection of the sterically hindered amine in 4-(1-aminocyclobutyl)benzoic acid, the Fmoc strategy is generally recommended for most applications in modern peptide synthesis and drug discovery. The milder deprotection conditions offer greater compatibility with a wider range of functional groups, which is a significant advantage in the synthesis of complex molecules. While the reagents may be more costly, the often faster reaction kinetics and cleaner reaction profiles can lead to higher overall efficiency and purity.

The Boc strategy remains a viable and cost-effective option , particularly for solution-phase synthesis where the final product is not highly sensitive to strong acids. However, researchers must be mindful of the potential for slower reaction rates and the need for carefully controlled deprotection conditions to avoid side reactions.

Ultimately, the optimal choice will depend on the specific synthetic route, the presence of other functional groups in the molecule, and the overall cost and time constraints of the project.

References

  • Fields, G. B. (2025-08-10). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Perez-Pepe, M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

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A Comparative Guide to the Biological Activity of 4-(1-(Boc-amino)cyclobutyl)benzoic Acid Analogs as RORγt Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4-(1-(Boc-amino)cyclobutyl)benzoic acid analogs, a promising scaffold in the development of modulators for the Retinoid-related Orphan Receptor gamma t (RORγt). As a key therapeutic target for a range of autoimmune diseases, understanding the structure-activity relationships (SAR) and biological performance of RORγt inhibitors is paramount for the rational design of next-generation therapeutics.

The Therapeutic Rationale: Targeting RORγt in Autoimmune Disease

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as the master transcription factor driving the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3] While essential for host defense against certain pathogens, dysregulation of the Th17/IL-17 axis is a hallmark of numerous autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4][5]

The central role of RORγt in this pathway makes it a highly attractive drug target.[2][3] By inhibiting RORγt, it is possible to suppress Th17 cell development and subsequent IL-17 production, thereby blocking a key driver of autoimmune pathology.[6][7] The 4-(1-(Boc-amino)cyclobutyl)benzoic acid scaffold has emerged as a valuable starting point for the design of potent and selective RORγt inhibitors. The cyclobutyl moiety introduces a degree of conformational rigidity, which can be advantageous for binding affinity, while the benzoic acid and Boc-protected amine provide key interaction points within the receptor's ligand-binding domain and offer vectors for synthetic modification.

cluster_pathway RORγt Signaling Pathway in Th17 Differentiation Cytokines TGF-β, IL-6, IL-23 RORgt_Expression RORγt Expression Naive_T_Cell Naive T-Cell Naive_T_Cell->RORgt_Expression Differentiation Signals Th17_Cell Th17 Cell RORgt_Expression->Th17_Cell Master Regulator IL17 IL-17 Secretion Th17_Cell->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation Inhibitor 4-(1-(Boc-amino)cyclobutyl) benzoic acid analogs Inhibitor->RORgt_Expression Inhibition

Caption: The RORγt signaling pathway, a key driver of autoimmune inflammation.

Comparative Analysis of Biological Activity

The development of effective RORγt modulators hinges on optimizing several key parameters: potency, selectivity, and cellular activity. Analogs of the 4-(1-(Boc-amino)cyclobutyl)benzoic acid scaffold can be systematically modified to explore the structure-activity landscape.

Structure-Activity Relationship (SAR) Insights:

The core scaffold presents three primary regions for chemical modification:

  • R1 (Benzoic Acid Moiety): Modifications here can influence interactions with the polar residues in the RORγt ligand-binding pocket and affect pharmacokinetic properties.

  • R2 (Cyclobutyl Ring): Substitution on the cyclobutyl ring can probe hydrophobic pockets and further constrain the molecule's conformation.

  • R3 (Boc-Amine): While the Boc group is a protecting group, its replacement with other functionalities can significantly alter binding modes and potency.

The following table presents a comparative summary of hypothetical analogs to illustrate these SAR principles. The data is representative of typical trends observed in RORγt inhibitor development programs.

AnalogModification (vs. Parent Scaffold)RORγt IC50 (nM)RORα IC50 (nM)Selectivity (RORα/RORγt)IL-17 Inhibition (EC50, nM)
Parent -150300020x250
Analog A R1: Addition of a 3-fluoro group to the benzene ring50400080x85
Analog B R1: Replacement of carboxylic acid with a tetrazole200350017.5x350
Analog C R2: Addition of a methyl group to the cyclobutyl ring120120010x180
Analog D R3: Replacement of Boc with an acetyl group800>10000>12.5x1200

Analysis of Comparative Data:

  • Potency: As seen with Analog A , small electron-withdrawing groups on the phenyl ring can enhance potency, likely by improving interactions within the binding site.

  • Selectivity: Achieving selectivity over other ROR isoforms, particularly RORα and RORβ, is a critical challenge to avoid off-target effects.[7][8] Analog A demonstrates that modifications can be made to improve both potency and selectivity simultaneously. The lack of activity against RORα is crucial for minimizing potential side effects.

  • Cellular Efficacy: A strong correlation between binding affinity (IC50) and cellular activity (EC50 for IL-17 inhibition) is desired. Analog A shows a good translation from biochemical potency to cellular function.

  • Key Moieties: The carboxylic acid is often a key pharmacophore for RORγt inhibitors. Replacing it, as in Analog B , can decrease potency, highlighting its importance for binding. Similarly, the Boc-amino group appears critical, as its replacement in Analog D leads to a significant loss of activity.

Alternative Scaffolds: A Competitive Landscape

While the benzoic acid scaffold is promising, other chemical series have been explored for RORγt inhibition. A notable alternative is the aminothiazole class of inhibitors.[8]

  • Aminothiazole Derivatives: These compounds have also demonstrated high potency for RORγt.[8] Some have shown excellent selectivity profiles. The key difference often lies in the core structure's interaction with the ligand-binding domain, potentially offering different intellectual property landscapes and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Sulfonamide-based Inhibitors: Various sulfonamide-containing compounds have been developed as potent inverse agonists of RORγt.

The choice of scaffold ultimately depends on a balance of factors including synthetic tractability, potency, selectivity, and the ability to achieve drug-like properties. The 4-(1-(Boc-amino)cyclobutyl)benzoic acid series offers a robust and synthetically accessible platform for optimization.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize RORγt inhibitors.

cluster_workflow Experimental Workflow for RORγt Inhibitor Evaluation start Compound Synthesis (Analog Library) binding_assay Primary Screen: RORγt Ligand Binding Assay (e.g., TR-FRET) start->binding_assay potency_check Determine IC50 binding_assay->potency_check cellular_assay Functional Screen: Th17 Cell IL-17 Secretion Assay (e.g., ELISA) potency_check->cellular_assay Potent Compounds stop1 Stop potency_check->stop1 Inactive efficacy_check Determine EC50 cellular_assay->efficacy_check selectivity_assay Selectivity Screen: RORα / RORβ Binding Assays efficacy_check->selectivity_assay Efficacious Compounds stop2 Stop efficacy_check->stop2 Ineffective selectivity_check High Selectivity? selectivity_assay->selectivity_check lead_candidate Lead Candidate selectivity_check->lead_candidate Yes stop3 Stop selectivity_check->stop3 No (Re-design)

Sources

Navigating Three-Dimensional Space: A Comparative Guide to Alternatives for 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy for enhancing molecular properties and achieving clinical success. Small, constrained building blocks play a pivotal role in this endeavor, offering a means to escape the "flatland" of traditional aromatic scaffolds. Among these, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid has emerged as a valuable synthon, prized for its ability to introduce a rigid cyclobutyl group that projects substituents into a well-defined vector of chemical space. This guide provides a comprehensive comparison of viable alternatives to this scaffold, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.

The Benchmark: Understanding 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid

The utility of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid lies in the unique combination of a conformationally restricted amino acid and a versatile benzoic acid handle. The tert-butoxycarbonyl (Boc) protecting group allows for straightforward amide bond formation under standard coupling conditions, while the cyclobutyl ring imposes a significant degree of rigidity, influencing the overall conformation of the final molecule. This rigidity can be advantageous for improving binding affinity to a biological target, enhancing metabolic stability, and modulating physicochemical properties such as solubility.

The primary application of this building block is in the synthesis of amides, where the benzoic acid moiety is activated and coupled with a primary or secondary amine. The resulting structure features a quaternary carbon center, which can be a desirable feature for increasing the sp³ character of a molecule.

A Comparative Analysis of Structural Alternatives

The choice of a building block is a critical decision in the design of a new chemical entity. The following sections provide a detailed comparison of alternatives to 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, categorized by the nature of the structural modification.

Variations in the Cycloalkyl Ring Size

The most direct analogs of the parent scaffold are those with different small cycloalkyl rings. The size of the ring can have a profound impact on the geometry and physicochemical properties of the resulting molecule.

Building BlockKey Structural FeaturesImpact on Molecular Properties
4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)benzoic acid Highly strained three-membered ring.Introduces significant rigidity and a unique exit vector. Can improve metabolic stability by blocking potential sites of metabolism. May increase lipophilicity.
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid Four-membered ring with a puckered conformation.Provides a balance of rigidity and conformational flexibility. The quaternary carbon center enhances sp³ character.
4-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)benzoic acid Five-membered ring with an envelope or twist conformation.Offers greater conformational flexibility than cyclopropyl or cyclobutyl analogs. Can be used to explore a wider range of binding conformations.
trans-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid Six-membered ring with a stable chair conformation.Provides well-defined axial and equatorial positions for substituents, allowing for precise control of stereochemistry. The trans isomer is often used to create linear, rigid linkers.[1][2]

Experimental Insight: The synthesis of these analogs typically follows similar synthetic routes, often starting from the corresponding cycloalkanone. While direct head-to-head comparative data is scarce in the literature, the choice of ring size is often dictated by the desired geometry of the final molecule and the specific steric and electronic requirements of the biological target. For example, in the development of Janus kinase inhibitors, trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid has been employed to create rigid linkers that span a specific distance within the kinase binding site.[1][2]

Spirocyclic Scaffolds: Embracing Three-Dimensionality

Spirocyclic scaffolds, where two rings share a single atom, offer an even greater degree of three-dimensionality and novelty.[3] They are increasingly utilized in medicinal chemistry to improve physicochemical properties and explore new regions of chemical space.[3][4]

Building BlockKey Structural FeaturesImpact on Molecular Properties
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid Fused cyclobutane rings.Highly rigid and compact structure. Increases sp³ character and can improve solubility and metabolic stability. The azaspiro[3.3]heptane core is a known bioisostere for piperidine and other six-membered rings.[5]
Other Spirocyclic Amino Acids Varied ring sizes and heteroatom compositions.A wide range of spirocyclic amino acids are becoming commercially available or can be synthesized, offering diverse geometries and physicochemical properties.[4]

Experimental Insight: The synthesis of spirocyclic building blocks can be more complex than their monocyclic counterparts.[4] However, their unique structural features can lead to significant improvements in drug-like properties. For instance, the introduction of a spirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability in several drug discovery programs.[3]

Bioisosteric Replacements for the Benzoic Acid Moiety

Bioisosterism is a powerful strategy in medicinal chemistry for modulating the properties of a molecule while retaining its biological activity.[6][7] The carboxylic acid group of the parent scaffold can be replaced with a variety of bioisosteres to improve properties such as cell permeability and metabolic stability.

BioisostereKey FeaturesImpact on Molecular Properties
Tetrazole Acidic heterocycle (pKa ≈ 4.5-5).Closely mimics the acidity and hydrogen bonding properties of a carboxylic acid. Generally more metabolically stable and can exhibit improved oral bioavailability.
Acyl Sulfonamide Acidic functional group (pKa ≈ 4-5).Can offer advantages in terms of increased lipophilicity and metabolic stability compared to carboxylic acids.[6]
Hydroxamic Acid Acidic functional group.Often used as a zinc-binding group in metalloenzyme inhibitors. Can have different ADME properties compared to carboxylic acids.

Experimental Insight: The choice of a carboxylic acid bioisostere is highly context-dependent. For example, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole led to improved potency and oral bioavailability.

Synthetic Protocols and Methodologies

The following protocols provide representative examples of the synthesis and application of these building blocks.

Protocol 1: Synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid (Illustrative)

This protocol is a generalized representation based on common synthetic strategies for related compounds.

Step 1: Synthesis of 1-aminocyclobutyl-4-benzonitrile

  • To a solution of 4-cyanobenzaldehyde in methanol, add an aqueous solution of ammonium chloride and sodium cyanide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude amino nitrile is then reacted with a suitable cyclobutanone precursor in the presence of a Lewis acid to afford the desired product.

Step 2: Boc Protection

  • Dissolve the 1-aminocyclobutyl-4-benzonitrile in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography.

Step 3: Hydrolysis of the Nitrile

  • Dissolve the Boc-protected nitrile in a mixture of ethanol and water.

  • Add a strong base such as sodium hydroxide.

  • Heat the reaction mixture at reflux until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter and dry the product to obtain 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

Protocol 2: General Amide Coupling Procedure

This protocol can be adapted for the various building blocks described in this guide.

  • Dissolve the carboxylic acid building block (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane.

  • Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Strategic Selection of an Alternative: A Decision-Making Framework

The optimal choice of a building block depends on the specific goals of the drug discovery project. The following decision-making framework can guide the selection process.

G cluster_alternatives Alternative Building Blocks start Project Goal increase_rigidity Increase Rigidity / Metabolic Stability start->increase_rigidity modulate_solubility Modulate Solubility / pKa start->modulate_solubility explore_3d_space Explore New 3D Chemical Space start->explore_3d_space improve_pk Improve PK Properties start->improve_pk cyclopropyl Cyclopropyl / Cyclobutyl Analogs increase_rigidity->cyclopropyl High rigidity spirocyclic Spirocyclic Amino Acids increase_rigidity->spirocyclic Very high rigidity modulate_solubility->spirocyclic Increase sp3 character bioisosteres Carboxylic Acid Bioisosteres modulate_solubility->bioisosteres Modify pKa explore_3d_space->spirocyclic Novel vectors cyclohexyl Cyclohexyl Analogs explore_3d_space->cyclohexyl Defined vectors improve_pk->spirocyclic Enhance metabolic stability improve_pk->bioisosteres Improve permeability

Caption: A decision-making workflow for selecting an alternative building block.

Conclusion

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a valuable tool in the medicinal chemist's arsenal for introducing constrained, three-dimensional motifs into drug candidates. However, a wide array of alternatives, including other cycloalkyl amino acids, spirocyclic scaffolds, and bioisosteric replacements, offer opportunities to fine-tune molecular properties and explore novel chemical space. By understanding the unique structural and physicochemical contributions of each building block, researchers can make informed decisions to accelerate the discovery and development of new therapeutics. The strategic selection of these synthons, guided by the principles of medicinal chemistry and supported by robust synthetic methodologies, will continue to be a key driver of innovation in the pharmaceutical industry.

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A Senior Application Scientist's Guide to Structural Confirmation Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule.[1][2] This guide, born from years of field experience, is designed for researchers and drug development professionals to master the synergistic application of proton (¹H) and carbon-13 (¹³C) NMR for unequivocal structural elucidation.

We will move beyond rote spectral interpretation, focusing instead on the causality behind experimental choices and demonstrating a self-validating workflow. By comparing and contrasting the information gleaned from both ¹H and ¹³C NMR, we will build a complete, high-confidence structural picture using the common solvent, ethyl acetate, as our case study.

Part 1: A Comparative Overview of ¹H and ¹³C NMR

While both ¹H and ¹³C NMR are rooted in the same fundamental principle of nuclear magnetic resonance, they provide different and complementary pieces of the structural puzzle.[3] Understanding their individual strengths and weaknesses is paramount to leveraging them effectively.

¹H NMR Spectroscopy: The Proton's Perspective

Proton NMR is often the first experiment performed due to its high sensitivity, a direct result of the 99.98% natural abundance of the ¹H isotope.[4] It provides a wealth of information through three key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5] Protons attached to or near electronegative atoms (like oxygen or halogens) are "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[6]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring, non-equivalent protons through the chemical bonds.[7] It splits a single peak into a multiplet (e.g., doublet, triplet, quartet), and the pattern of splitting reveals the number of adjacent protons, providing critical connectivity information.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

In contrast to the abundant ¹H nucleus, the NMR-active ¹³C isotope has a natural abundance of only ~1.1%. This, combined with a lower gyromagnetic ratio, makes ¹³C NMR an inherently less sensitive technique requiring more sample or longer acquisition times.[3] However, the information it provides is indispensable:

  • Chemical Shift (δ): The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (~0-220 ppm), leading to less signal overlap.[8] This value is highly indicative of the type of carbon atom, clearly distinguishing between alkyl (sp³), alkenyl (sp²), alkynyl (sp), and carbonyl (C=O) carbons.[8]

  • Number of Signals: A standard proton-decoupled ¹³C NMR spectrum displays a single peak for each chemically non-equivalent carbon atom in the molecule. This provides a direct count of the unique carbon environments.

  • Absence of ¹³C-¹³C Coupling: Due to the low natural abundance of ¹³C, the probability of two ¹³C atoms being adjacent in the same molecule is extremely low. Therefore, carbon-carbon coupling is not observed in routine spectra, which simplifies them significantly.

The Synergy: The high sensitivity and detailed connectivity information from ¹H NMR perfectly complements the clear, resolved carbon backbone map provided by ¹³C NMR. Together, they form a powerful, self-validating system for structural analysis.[1][6]

Part 2: A Self-Validating Experimental Workflow

The integrity of your NMR data is only as good as your experimental protocol. The following step-by-step methodology is designed to ensure high-quality, reproducible results.

Experimental Protocol
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the sample is soluble (~5-25 mg in 0.6-0.7 mL). Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) serves as a convenient secondary chemical shift reference.[9]

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal at 0.00 ppm, serving as the universal reference standard for both ¹H and ¹³C NMR.[5][10]

    • Filtration: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool directly into a clean, dry NMR tube.

  • Data Acquisition:

    • Instrument Setup: The prepared sample is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

    • Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

    • ¹H Acquisition: A standard 1D proton spectrum is acquired. Due to the high sensitivity, this typically takes only a few minutes.[11]

    • ¹³C Acquisition: A proton-decoupled 1D carbon spectrum is then acquired. This experiment takes longer (from minutes to hours) due to the low natural abundance and sensitivity of ¹³C.[3][11]

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and noise-free.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[11]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Sample Dissolve Sample (5-25 mg) Solvent->Sample Standard Add TMS Standard Sample->Standard Filter Filter into NMR Tube Standard->Filter Lock Lock on Deuterium Signal Filter->Lock Shim Shim Magnetic Field Lock->Shim AcqH1 Acquire 1H Spectrum Shim->AcqH1 AcqC13 Acquire 13C Spectrum AcqH1->AcqC13 FT Fourier Transform (FID -> Spectrum) AcqC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS (0 ppm) Phase->Reference Analyze Interpret Spectra Reference->Analyze G mol CH3(a)-C(1)(=O(3))-O(4)-CH2(b)-CH3(c)

Caption: Hypothesized structure of ethyl acetate with proton and carbon environments labeled.

¹H NMR Data Analysis

Based on the structure, we predict three distinct proton signals. The experimental data aligns perfectly with this prediction. [12]

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
c ~1.26 Triplet (t) 3H -O-CH₂-CH₃ This methyl group is adjacent to a -CH₂- group (2 neighbors), resulting in a triplet (n+1 = 2+1=3). It is shielded by the alkyl chain, appearing upfield.
a ~2.05 Singlet (s) 3H CH₃ -C=O This methyl group has no adjacent protons, resulting in a singlet. It is deshielded by the adjacent carbonyl group.

| b | ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | This methylene group is adjacent to a -CH₃ group (3 neighbors), resulting in a quartet (n+1 = 3+1=4). It is strongly deshielded by the adjacent electronegative oxygen atom, causing it to appear furthest downfield. |

Table 1: ¹H NMR spectral data and assignments for ethyl acetate in CDCl₃. Chemical shift values are typical and sourced from reference databases. [9] The ¹H NMR data provides powerful evidence: it confirms the presence of an ethyl group (-CH₂CH₃) through the characteristic quartet and triplet pattern, and a separate methyl group attached to a non-protonated atom (the carbonyl carbon).

¹³C NMR Data Analysis

The structure of ethyl acetate has four unique carbon atoms, so we expect to see four signals in the proton-decoupled ¹³C NMR spectrum. [10]

Signal Label Chemical Shift (δ, ppm) Assignment Rationale for Assignment
c ~14.2 -O-CH₂-C H₃ Standard alkyl methyl carbon, highly shielded and far from electronegative atoms.
a ~21.1 C H₃-C=O Methyl carbon deshielded by the adjacent carbonyl group.
b ~60.6 -O-C H₂-CH₃ Methylene carbon strongly deshielded by the directly attached, highly electronegative oxygen atom.

| 1 | ~171.1 | CH₃-C =O | Carbonyl carbon, which characteristically appears far downfield due to the double bond to oxygen. |

Table 2: ¹³C NMR spectral data and assignments for ethyl acetate in CDCl₃. Chemical shift values are typical and sourced from reference databases. [8][13] The ¹³C NMR data corroborates the ¹H analysis perfectly. It confirms the presence of four distinct carbon environments, including the critical carbonyl carbon at ~171 ppm, and the oxygen-bound methylene carbon at ~60 ppm.

Comparative Conclusion: A Confirmed Structure

By comparing the datasets, the structure is confirmed without ambiguity:

  • ¹H NMR identifies the specific proton-bearing fragments: an ethyl group and an acetyl methyl group.

  • ¹³C NMR confirms the total carbon count and identifies the key functional groups, including the ester carbonyl.

  • The chemical shifts in both spectra are fully consistent. For instance, the most downfield proton signal (the -O-CH₂ -) corresponds to the most downfield sp³ carbon signal (the -O-C H₂-), a direct consequence of the deshielding effect from the adjacent oxygen atom.

This synergistic approach leaves no room for alternative isomers, such as methyl propanoate, which would produce a completely different set of NMR signals.

Part 4: Beyond 1D NMR - Advanced Confirmation

For more complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques provide the next level of confirmation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. [14]In our ethyl acetate example, a COSY spectrum would show a cross-peak connecting the signals at ~1.26 ppm and ~4.12 ppm, definitively proving that these protons are on adjacent carbons. [14][15]* HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. [14][15]An HSQC spectrum of ethyl acetate would show a cross-peak connecting the proton at 1.26 ppm to the carbon at 14.2 ppm, the proton at 4.12 ppm to the carbon at 60.6 ppm, and the proton at 2.05 ppm to the carbon at 21.1 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, mapping out longer-range connectivity. [15][16] These 2D techniques build a complete and indisputable map of the molecular structure, serving as the gold standard for structural elucidation in modern chemistry. [17]

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

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  • ResearchGate. (2013). 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of sage. [Link]

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  • SlidePlayer. Spectroscopy Methods of structure determination. [Link]

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  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Validation of N-Boc-4-(1-aminocyclobutyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the use of structurally unique building blocks is paramount for accessing novel chemical space and developing next-generation therapeutics. N-Boc-4-(1-aminocyclobutyl)benzoic acid is one such critical reagent—a non-canonical amino acid that incorporates a constrained cyclobutyl ring, offering medicinal chemists a valuable tool for designing peptides and small molecules with improved pharmacological properties. As with any novel component destined for clinical development, the ability to unambiguously identify and accurately quantify it in complex biological matrices is not just a requirement; it is the foundation of reliable pharmacokinetic, pharmacodynamic, and toxicological assessment.

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the gold standard for this task. However, the unique chemical nature of N-Boc-4-(1-aminocyclobutyl)benzoic acid, specifically the labile nature of its tert-butyloxycarbonyl (Boc) protecting group, presents distinct challenges and considerations for analytical method validation.

This guide provides an in-depth, experience-driven framework for the successful validation of an LC-MS/MS method for N-Boc-4-(1-aminocyclobutyl)benzoic acid. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, predict fragmentation behavior, and establish a self-validating protocol. Furthermore, we will objectively compare its analytical performance against a structurally related analog, 4-acetamidobenzoic acid, to provide a broader context for researchers and drug development professionals.

Part 1: The Foundation: Principles of Bioanalytical Method Validation

A robust and reliable bioanalytical method is the bedrock of any drug development program. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines to ensure that the data generated is fit for purpose.[1][2] These guidelines are not merely a checklist but a framework for demonstrating that an analytical method is accurate, precise, and reproducible for its intended use.[3][4]

The core parameters that must be rigorously evaluated are:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous matrix components, and concomitant medications.[2]

  • Accuracy: The closeness of the measured value to the true nominal concentration.

  • Precision: The degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

The logical flow of a comprehensive validation study is depicted below.

G cluster_dev Method Development cluster_val Method Validation (per FDA/ICH Guidelines) cluster_app Application Dev Analyte Characterization & MS Optimization LC_Dev LC Method Development Dev->LC_Dev Sample_Prep Sample Prep Optimization LC_Dev->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity Cal_Curve Calibration Curve (Linearity, Range) Selectivity->Cal_Curve AP Accuracy & Precision Cal_Curve->AP LLOQ Sensitivity (LLOQ) AP->LLOQ Stability Stability (Freeze/Thaw, Bench-Top, etc.) LLOQ->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis

Caption: A typical workflow for bioanalytical method validation.

Part 2: In-Depth Validation of N-Boc-4-(1-aminocyclobutyl)benzoic acid

LC-MS/MS Method Development: Strategy and Rationale

The chemical structure of N-Boc-4-(1-aminocyclobutyl)benzoic acid (MW: 291.34 g/mol ) contains a carboxylic acid and a Boc-protected amine. The Boc group is notoriously susceptible to cleavage under acidic conditions or with thermal energy, a phenomenon that is critical to manage during analysis.[6]

Instrumentation:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like this. We will select Positive Ion Mode , as the deprotected amine nitrogen is readily protonated. While negative mode could detect the deprotonated carboxylic acid, positive mode often provides better sensitivity for amino compounds.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) provides excellent retention and separation for small molecules of this polarity.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid is a crucial choice. It aids in the protonation of the analyte, enhancing the ESI+ signal. Critically, it is a much weaker acid than trifluoroacetic acid (TFA). Even trace amounts of TFA can cause the premature cleavage of the Boc group in the LC system or ion source, leading to poor reproducibility and inaccurate quantification.[6]

Mass Spectrometry - Predicting the Fragmentation:

Our primary goal is to monitor the intact protonated molecule, [M+H]+ at m/z 292.2 , as the precursor ion. The collision-induced dissociation (CID) is expected to follow pathways characteristic of Boc-protected amines.[7]

  • Precursor Ion (Q1): m/z 292.2

  • Expected Product Ions (Q3):

    • m/z 236.1: Resulting from the neutral loss of isobutylene (56 Da) from the tert-butyl group. This is often a highly specific and abundant fragment.[7]

    • m/z 192.1: Resulting from the neutral loss of the entire Boc group (100 Da), yielding the protonated 4-(1-aminocyclobutyl)benzoic acid.

    • m/z 57.1: The tert-butyl cation itself. While characteristic, this ion is very low mass and can suffer from background interference, making it less ideal for quantification but useful for confirmation.[8]

The transition 292.2 -> 236.1 would be an excellent choice for the primary quantifier due to its specificity and expected high intensity.

G cluster_main Parent [M+H]+ m/z 292.2 (Precursor Ion) Frag1 [M+H - C4H8]+ m/z 236.1 (Loss of Isobutylene) Parent->Frag1 CID Frag2 [M+H - Boc]+ m/z 192.1 (Loss of Boc group) Parent->Frag2 CID Frag3 [C4H9]+ m/z 57.1 (tert-Butyl cation) Parent->Frag3 CID

Caption: Predicted ESI+ fragmentation pathway for N-Boc-4-(1-aminocyclobutyl)benzoic acid.

Step-by-Step Validation Protocols

The following protocols are based on FDA guidelines and represent a self-validating system.[2]

Protocol 1: Selectivity Assessment

  • Objective: To demonstrate that the method can quantify the analyte without interference from endogenous matrix components.

  • Procedure:

    • Obtain at least six unique sources of blank biological matrix (e.g., human plasma).

    • Process one aliquot from each source as a "double blank" (matrix only).

    • Spike a second aliquot from each source with the analyte at the proposed LLOQ concentration.

    • Analyze all 12 samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • The response in the double blank samples at the retention time of the analyte must be ≤ 20% of the response of the LLOQ sample.

    • The response of any interfering peak at the retention time of the internal standard must be ≤ 5% of its response.

Protocol 2: Accuracy & Precision Batch

  • Objective: To determine the accuracy and precision of the method across its intended range.

  • Procedure:

    • Prepare a fresh calibration curve and four sets of Quality Control (QC) samples in the biological matrix at four concentrations:

      • LLOQ

      • Low QC (LQC): ~3x LLOQ

      • Medium QC (MQC): Mid-range concentration

      • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

    • Prepare at least five replicates of each QC level.

    • Analyze the full batch in a single run, structured as: Calibration Curve -> QC replicates -> Calibration Curve.

    • Repeat this process for at least three separate batches on different days to assess inter-day precision.

  • Acceptance Criteria (FDA):

    • Accuracy: The mean value of the replicates should be within ±15% of the nominal concentration (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) of the replicates should not exceed 15% (20% for LLOQ).

Expected Performance & Data Summary

The following table summarizes the expected validation results for a well-optimized method, meeting standard regulatory acceptance criteria.

Validation ParameterConcentration (ng/mL)Acceptance CriteriaExpected Intra-day ResultExpected Inter-day Result
LLOQ 1.0Accuracy: 80-120%Precision: ≤20% CVAccuracy: 95.5%Precision: 11.2% CVAccuracy: 98.1%Precision: 14.5% CV
Low QC (LQC) 3.0Accuracy: 85-115%Precision: ≤15% CVAccuracy: 102.3%Precision: 7.8% CVAccuracy: 101.5%Precision: 9.1% CV
Medium QC (MQC) 50.0Accuracy: 85-115%Precision: ≤15% CVAccuracy: 98.9%Precision: 5.4% CVAccuracy: 99.8%Precision: 6.8% CV
High QC (HQC) 800.0Accuracy: 85-115%Precision: ≤15% CVAccuracy: 101.1%Precision: 4.1% CVAccuracy: 103.2%Precision: 5.5% CV

Part 3: Comparative Analysis: N-Boc vs. N-Acetyl Protection

To provide context, we compare the analytical performance of our target analyte with 4-Acetamidobenzoic Acid , a structurally similar compound where the amine is protected by a more stable acetyl group. Validation data for this compound has been previously reported.[5][9]

FeatureN-Boc-4-(1-aminocyclobutyl)benzoic acid 4-Acetamidobenzoic Acid Senior Scientist's Insight
Protecting Group tert-Butyloxycarbonyl (Boc)AcetylThe Boc group is designed for easy removal in synthesis, making it inherently less stable. The acetyl group forms a robust amide bond.
Chemical Stability Labile to acid and heat.[6]Highly stable under typical analytical conditions.This is the most critical difference. The lability of the Boc group requires careful optimization of LC mobile phase pH and MS source temperature to prevent in-source degradation and ensure reproducibility.
MS Precursor Ion Stability Moderate. Prone to in-source fragmentation, which can reduce the abundance of the target precursor ion (m/z 292.2).High. The precursor ion (m/z 180.1) is stable, leading to a strong, consistent signal for Q1.A less stable precursor can lead to lower sensitivity. The energy in the ion source (Fragmentor/Cone Voltage) must be minimized for the Boc-compound to preserve the intact molecular ion.
Fragmentation Pattern Dominated by protecting group loss (neutral loss of 56 or 100 Da).[7]Dominated by backbone fragmentation (e.g., loss of ketene, -42 Da).The fragmentation of the Boc group is predictable and provides highly specific product ions. The acetyl group's fragmentation is also predictable but arises from a different mechanism.
Potential Sensitivity (LLOQ) Good, but potentially limited by precursor instability.Potentially higher due to a more stable and abundant precursor ion signal.[5]In a head-to-head comparison, one would expect the N-acetyl analog to achieve a lower LLOQ, as more of the initial analyte molecules survive intact to be isolated by the first quadrupole.
Method Robustness Moderate. Sensitive to slight changes in temperature, source conditions, and mobile phase acidity.High. Less susceptible to minor variations in analytical conditions.A method for the N-Boc compound may require more frequent system suitability checks and stricter control over instrument parameters compared to the N-acetyl analog.

Conclusion and Recommendations

N-Boc-4-(1-aminocyclobutyl)benzoic acid is an invaluable tool in drug discovery, but its successful application relies on robust bioanalytical support. This guide demonstrates that a reliable and sensitive LC-MS/MS method can be validated by adhering to regulatory principles and, crucially, by understanding the unique chemistry of the analyte.

Key Takeaways:

  • The Boc Group Defines the Strategy: The inherent lability of the Boc protecting group is the central challenge. Method development must focus on mitigating its premature or in-source cleavage by using mild acidic modifiers like formic acid and carefully optimizing MS source parameters.

  • Validation is Non-Negotiable: A rigorous validation package, assessing selectivity, accuracy, precision, and stability, is essential to ensure data integrity, as outlined by FDA and ICH guidelines.[2][10]

  • Performance is Relative: When compared to an analog with a more stable N-acetyl group, N-Boc-4-(1-aminocyclobutyl)benzoic acid may present greater challenges in achieving ultimate sensitivity and method robustness. The N-acetyl analog is likely to yield a more rugged assay where its use is chemically appropriate.

For researchers developing methods for Boc-protected compounds, the recommendation is clear: characterize and control the fragmentation . By anticipating the neutral losses of isobutylene (56 Da) and the full Boc group (100 Da), specific and sensitive MRM transitions can be established. This expert-driven approach, grounded in authoritative guidelines, transforms a potential analytical liability into a well-controlled and validated method, enabling the confident progression of novel drug candidates from the bench to the clinic.

References

  • Ghosh, D., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Presentation. Available at: [Link]

  • Khedr, A., et al. (2008). Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Journal of Chromatographic Science. Available at: [Link]

  • Markowska, P., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45140208, 4-(1-Aminocyclopropyl)benzoic acid. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available at: [Link]

  • Markowska, P., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. Available at: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Journal Article. Available at: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Q&A Forum. Available at: [Link]

  • ResearchGate. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Publication. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Blog. Available at: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Blog. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Guidance Document. Available at: [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Video. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Video. Available at: [Link]

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A Dichotomy of Purity: A Comparative Guide to HPLC and Elemental Analysis in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the concept of purity is not merely a quality metric; it is the bedrock of safety and efficacy. An impurity, whether an organic by-product of synthesis or a trace elemental contaminant from a catalyst, represents a potential risk to the patient. Therefore, the rigorous assessment of a drug substance's purity is a non-negotiable cornerstone of the development lifecycle and regulatory submission.

This guide provides an in-depth comparison of two orthogonal yet complementary analytical cornerstones for purity assessment: High-Performance Liquid Chromatography (HPLC) for organic impurities and Elemental Analysis, primarily via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), for inorganic contaminants. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear comparative framework to empower researchers, scientists, and drug development professionals in their pursuit of pharmaceutical quality.

Section 1: The Gatekeeper of Organic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the unequivocal gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and finished products.[1] Its power lies in its ability to separate, identify, and quantify organic compounds, including the API itself and any structurally similar impurities, with high precision and accuracy.[2][3]

Core Principle: The Science of Separation

The fundamental principle of HPLC is differential partitioning. A liquid sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Components in the sample interact differently with the stationary phase based on their physicochemical properties (e.g., polarity, size, charge). This differential interaction causes components to travel through the column at different speeds, leading to their separation. This separation allows for the quantification of not only the main compound but also process-related impurities and degradation products.[4] The choice of stationary and mobile phases is critical and is dictated by the chemistry of the analyte. For most drug molecules, which are moderately polar to nonpolar, Reversed-Phase HPLC (where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture) is the most common and robust approach.

The Voice of Data: Interpreting the Chromatogram

The output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The time at which a compound elutes (the retention time) is a qualitative identifier, while the area under its corresponding peak is proportional to its concentration. Purity is typically expressed as a percentage of the main API peak area relative to the total area of all peaks detected. Modern systems with Diode Array Detectors (DAD) or Mass Spectrometric (MS) detectors can also perform peak purity analysis to ensure a single chromatographic peak corresponds to a single compound.

Experimental Protocol: Purity Assessment of a Drug Substance by Reversed-Phase HPLC

This protocol outlines a typical validated method for determining the purity of a drug substance and its related impurities. The self-validating nature of this protocol is established through rigorous System Suitability Testing (SST), which ensures the chromatographic system is performing adequately for the intended analysis.[5]

1. Preparation of Solutions

  • Mobile Phase A: Prepare a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0). Filter through a 0.45 µm membrane and degas. Causality: Buffering controls the ionization state of acidic/basic analytes, ensuring consistent retention times. Filtering and degassing prevent pump blockages and baseline noise.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility.

  • System Suitability Solution (SST): Prepare a solution of the API Reference Standard (e.g., 0.5 mg/mL) in diluent. Spike with known impurities at a level corresponding to the reporting threshold (e.g., 0.05%). Causality: This solution is used to verify the system's ability to separate the main peak from its critical impurities and to test resolution and sensitivity.

  • Test Solution: Accurately weigh and dissolve the drug substance sample in diluent to the same nominal concentration as the SST solution (e.g., 0.5 mg/mL).

2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A common workhorse column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV at 254 nm (or the λmax of the API).

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-20 min: 20% to 80% Mobile Phase B

    • 20-25 min: 80% to 20% Mobile Phase B

    • 25-30 min: Hold at 20% Mobile Phase B (re-equilibration).

    • Causality: A gradient is used to elute compounds with a wide range of polarities and to ensure that late-eluting, highly retained impurities are washed from the column.

3. System Suitability Testing (SST)

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the API peak.

    • Theoretical Plates (Efficiency): ≥ 2000 for the API peak.

    • Resolution: ≥ 2.0 between the API peak and the closest eluting impurity peak.

    • Relative Standard Deviation (RSD) for Peak Area: ≤ 2.0% for the replicate injections.

    • Trustworthiness: The system is only deemed suitable for analysis if all SST criteria are met. This confirms the method's precision, efficiency, and separating power on a given day.

4. Sample Analysis

  • Once SST criteria are met, inject the Test Solution in duplicate.

  • Calculate the percentage of each impurity using the area normalization method:

    • % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Report any impurity at or above the reporting threshold (typically 0.03% to 0.05%).[6]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Prep (Buffer, Organic) SamplePrep Sample Prep (API, SST) Injection Inject Blank & SST MobilePhase->Injection SamplePrep->Injection SST_Check System Suitability Check (SST) Injection->SST_Check SST_Check->Injection Fail Sample_Injection Inject Sample SST_Check->Sample_Injection Pass Chromatogram Generate Chromatogram Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Area Integration->Calculation Report Final Report (Purity Value) Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Section 2: Uncovering Hidden Inorganic Threats: Elemental Analysis

While HPLC excels at organic impurities, it is blind to elemental contaminants. These inorganic impurities can originate from various sources, including manufacturing equipment, catalysts used in synthesis, or the environment.[7] They pose a significant toxicological risk and can also degrade the drug substance.[8] The modern approach to their control is guided by the International Council for Harmonisation (ICH) Q3D guidelines, which mandate a risk-based assessment.[6][9]

Core Principle: From Atoms to Ions

The most powerful technique for this task is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10] The core principle involves converting the atoms of the elements in a sample into a stream of ions, which are then separated by their mass-to-charge ratio.

  • Nebulization: A liquid sample is introduced into a nebulizer, creating a fine aerosol.

  • Ionization: This aerosol is swept into a high-temperature (6000-10000 K) argon plasma. The intense heat desolvates, vaporizes, and ionizes the atoms.

  • Mass Separation: The resulting ions are extracted into a mass spectrometer (typically a quadrupole), which filters them based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector counts the ions for each specific mass, generating a signal proportional to the concentration of that element in the original sample.

The unparalleled sensitivity of ICP-MS allows for the detection of toxic elements at the parts-per-billion (ppb) level, which is essential for meeting the stringent Permitted Daily Exposure (PDE) limits set by regulatory bodies.[11][12]

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

This protocol is aligned with the principles of USP General Chapters <232> (Limits) and <233> (Procedures).[13][14] The critical and most variable step is sample preparation, as the solid drug substance must be converted into a clear liquid solution for introduction into the ICP-MS.

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 0.2 g of the drug substance into a clean, acid-leached microwave digestion vessel.

  • Add 5 mL of concentrated Nitric Acid (trace metal grade) and 1 mL of Hydrogen Peroxide. Causality: Concentrated nitric acid is a strong oxidizing agent that destroys the organic matrix. Hydrogen peroxide aids in the oxidation of more resistant organic material. Using trace metal grade reagents is critical to avoid contaminating the sample.

  • Seal the vessels and place them in a microwave digestion system.

  • Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.

  • After cooling, carefully open the vessels and dilute the clear digestate to a final volume of 50 mL with deionized water. The final solution should be free of particulates.

  • Trustworthiness: A successful digestion is visually confirmed by a clear, colorless solution. This ensures the entire sample is in solution and will be analyzed, preventing underestimation of impurity levels.

2. Instrument Calibration and Setup

  • Prepare a calibration curve using a multi-element standard containing all target elements (e.g., the "Big Four" As, Cd, Hg, Pb, plus any catalyst metals like Pd, Pt, Ni). Calibration standards should bracket the expected concentration range.

  • Prepare a continuing calibration verification (CCV) standard and a blank.

  • Aspirate the solutions into the ICP-MS. Use an internal standard (e.g., Rhodium, Iridium) introduced online to correct for instrument drift and matrix effects.

3. System Suitability and Validation

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.999.

  • Blank: The blank solution should not have any significant response for the elements of interest.

  • Spike Recovery: Analyze a spiked sample matrix (the drug substance digestate spiked with a known amount of the target elements).

    • Acceptance Criteria: The recovery for each element should be within 70-150% of the true value, as per USP <233>.[14] This is a critical self-validating step that proves the method is accurate for that specific sample matrix, accounting for potential interferences.

4. Sample Analysis

  • Analyze the diluted sample digestate.

  • Quantify the concentration of each element against the calibration curve, correcting for the initial sample weight and dilution factor to report the final concentration in µg/g (ppm).

  • Compare the final results against the control thresholds established in the risk assessment based on the PDE values in USP <232>.[13][15]

Elemental Analysis (ICP-MS) Experimental Workflow

ICPMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. ICP-MS Analysis cluster_data 3. Data Processing Weighing Accurate Weighing Digestion Microwave Digestion (Acid Matrix) Weighing->Digestion Dilution Dilution to Final Volume Digestion->Dilution Calibration Instrument Calibration Dilution->Calibration Spike_Recovery Spike Recovery Validation Calibration->Spike_Recovery Spike_Recovery->Calibration Fail Sample_Analysis Sample Analysis Spike_Recovery->Sample_Analysis Pass Ion_Counts Measure Ion Counts Sample_Analysis->Ion_Counts Quantification Quantify vs. Curve Ion_Counts->Quantification Calculation Calculate Final Conc. (µg/g) Quantification->Calculation Report Compare to PDE Limits & Report Calculation->Report

Caption: Workflow for Elemental Analysis via ICP-MS.

Section 3: A Tale of Two Techniques: Comparative Analysis

HPLC and Elemental Analysis are not competing techniques but rather essential, complementary partners in defining the complete purity profile of a pharmaceutical product. Their scopes are fundamentally different, and deploying both is crucial for comprehensive quality control.

FeatureHigh-Performance Liquid Chromatography (HPLC)Elemental Analysis (ICP-MS)
Target Analytes Organic molecules: API, related substances, synthetic intermediates, degradation products.[3]Individual elements from the periodic table (Li-U).[16]
Primary Purpose Quantify the main component and its organic impurities. Assess chemical purity and stability.[2][5]Quantify trace inorganic/metallic impurities. Assess toxicological risk.[8][17]
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.[4]Nebulization and high-temperature ionization followed by mass-to-charge separation.
Sensitivity Typically low µg/mL to ng/mL (ppm to high ppb). LOD for impurities often ~0.01-0.03%.[18]Extremely high, ng/L to pg/L (ppb to ppt).[12]
Sample Preparation Simple dissolution in a suitable solvent.Complex acid digestion to destroy the organic matrix.[10]
Instrumentation Liquid chromatograph with pumps, column, and detector (e.g., UV, DAD, MS).Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
Regulatory Driver ICH Q3A (Impurities in New Drug Substances) & Q3B (Impurities in New Drug Products).[6][19][20]ICH Q3D & USP <232>/<233> (Elemental Impurities).[9][13][15]
Key Output Chromatogram showing purity by % area, quantification of known/unknown impurities.Concentration (µg/g or ppm) of specific elements.
Synergy and Orthogonality

The true strength of a robust quality control program lies in using these techniques orthogonally. HPLC confirms that the drug molecule is chemically pure and has not degraded, while elemental analysis confirms it is not contaminated with harmful inorganic elements. In advanced applications, these techniques can be coupled. For instance, HPLC-ICP-MS can be used for speciation analysis—separating different forms of an element (e.g., inorganic vs. organic arsenic) and quantifying each, which is critical as toxicity can vary dramatically between species.[7][13]

Conclusion

The purity assessment of a pharmaceutical product is a multi-faceted endeavor that cannot be satisfied by a single analytical technique. HPLC serves as the primary tool for ensuring the identity, potency, and organic purity of the drug substance, providing a detailed profile of process-related impurities and degradation products. Complementing this, elemental analysis via ICP-MS stands guard against the silent threat of inorganic contaminants, ensuring patient safety from toxic elements. A comprehensive understanding and proficient implementation of both methodologies are indispensable for navigating the rigorous demands of drug development and ensuring the highest standards of quality and safety for the end-user: the patient.

References

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]

  • Shimadzu Corporation. (2022). The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]

  • Zhu, L., et al. (2022). Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Retrieved from [Link]

  • ResearchGate. (2025). Advances in HPLC technology for the determination of drug impurities. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • Malvern Panalytical. (2024). Determine quality and purity of pharmaceutical products with elemental analysis. YouTube. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]

  • Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Retrieved from [Link]

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A Tale of Two Rings: A Comparative Guide to Cyclobutyl vs. Cyclopropyl Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the strategic incorporation of small carbocyclic rings can profoundly influence a molecule's pharmacological profile. Among these, the cyclopropyl and cyclobutyl moieties have emerged as powerful tools for fine-tuning the properties of drug candidates. This guide provides a comprehensive comparative analysis of cyclobutyl- and cyclopropyl-substituted benzoic acid derivatives, offering insights into their distinct physicochemical characteristics, pharmacological implications, and synthetic accessibility. By understanding the subtle yet significant differences imparted by these two small rings, researchers can make more informed decisions in the rational design of novel therapeutics.

The Allure of Small Rings: Physicochemical and Conformational Considerations

The introduction of a cyclopropyl or cyclobutyl group onto a benzoic acid scaffold does more than simply increase its molecular weight. These small, strained rings impose unique conformational constraints and electronic properties that can dramatically alter a molecule's behavior.

The cyclopropyl group, a three-membered ring, is planar and possesses significant ring strain (~28.1 kcal/mol).[1] This strain results in C-C bonds with a higher p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[2] This feature can influence interactions with biological targets and affect the acidity of the benzoic acid proton. The rigid, planar nature of the cyclopropyl ring can also serve as a rigid scaffold to orient other functional groups, potentially leading to enhanced binding affinity.[2]

In contrast, the cyclobutane ring is larger and less strained (~26.3 kcal/mol), adopting a puckered conformation.[1] This puckering provides a three-dimensional character that can be advantageous for exploring larger binding pockets or for evading metabolic enzymes. The C-C bonds in cyclobutane have less p-character compared to cyclopropane.[1]

A summary of the key physicochemical properties of these two cycloalkanes is presented in Table 1.

PropertyCyclopropaneCyclobutaneReference
Ring Strain Energy~28.1 kcal/mol~26.3 kcal/mol[1]
ConformationPlanarPuckered[1]
C-C Bond Length~1.51 Å~1.55 Å[1]
Electronic CharacterSignificant p-character in C-C bondsLess p-character than cyclopropane[1]

Pharmacological Implications: A Dance of Potency, Selectivity, and Metabolism

The choice between a cyclopropyl and a cyclobutyl substituent on a benzoic acid derivative can have profound consequences for its pharmacological activity, including its potency, selectivity, and metabolic stability.

Modulation of Biological Activity

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The introduction of a small cycloalkyl ring can significantly enhance these properties. For instance, the 4-aminobenzoic acid (PABA) scaffold is a common building block in medicinal chemistry, and modifications to this core can greatly influence pharmacological properties.[4] The introduction of a cyclopropyl group is a known strategy to enhance potency and modulate selectivity.[4] While direct comparative studies on cyclobutyl vs. cyclopropyl benzoic acids are scarce, we can infer potential differences based on their distinct structural features.

The rigid and planar nature of the cyclopropyl group can lock a molecule into a specific conformation, which may be optimal for binding to a particular biological target, thus increasing potency. Conversely, the puckered, more three-dimensional nature of the cyclobutane ring might allow for better fitting into a different binding site or could be used to probe structure-activity relationships in a different region of chemical space.[5]

Metabolic Stability: A Key Determinant of Drug-likeness

A critical aspect of drug design is ensuring that a compound is not rapidly metabolized and cleared from the body. Both cyclopropyl and cyclobutyl groups are generally more metabolically stable than their linear alkyl counterparts, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[1]

However, the metabolic fate of these two rings can differ. A study on the metabolism of fentanyl analogs revealed that as the alicyclic ring size increased, the significance of N-dealkylation decreased in favor of alicyclic ring oxidation.[6][7] For cyclopropyl fentanyl, the primary metabolic pathway was N-dealkylation, with no oxidation of the cyclopropyl ring observed.[6][7] This suggests that the cyclopropyl group itself is highly resistant to oxidative metabolism. While this study was not on benzoic acid derivatives, it provides valuable insights into the intrinsic metabolic stability of the cyclopropyl moiety. The cyclobutane ring, being larger and more flexible, may be more susceptible to enzymatic oxidation.

The workflow for a typical metabolic stability assay is illustrated in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (Cyclobutyl/Cyclopropyl Benzoic Acid Derivative) Incubation_Mixture Incubation Mixture (Compound, Microsomes, NADPH) Test_Compound->Incubation_Mixture Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubation_Mixture NADPH NADPH (Cofactor) NADPH->Incubation_Mixture Incubate Incubate at 37°C Incubation_Mixture->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Peak_Area Measure Peak Area of Parent Compound Over Time LCMS->Peak_Area Calculate_CLint Calculate Intrinsic Clearance (CLint) Peak_Area->Calculate_CLint

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Synthetic Strategies: Accessing the Building Blocks

The feasibility of synthesizing cyclobutyl and cyclopropyl benzoic acid derivatives is a crucial consideration for their application in drug discovery programs.

Synthesis of Cyclopropyl Benzoic Acid Derivatives

The synthesis of cyclopropyl-containing molecules is well-established in organic chemistry. Common methods include the Simmons-Smith cyclopropanation of an appropriate alkene precursor or the use of commercially available cyclopropyl building blocks. For instance, gem-difluorinated cyclopropyl N-tosylhydrazones can be synthesized from commercially available gem-difluorocyclopropane carboxylic acid and used as carbene precursors for further reactions.[8]

Synthesis of Cyclobutyl Benzoic Acid Derivatives

The synthesis of cyclobutane derivatives can be more challenging due to the higher ring strain compared to five- and six-membered rings, but less so than cyclopropanes. Photocycloaddition reactions and ring-expansion reactions of cyclopropylcarbinyl systems are common strategies.

A general drug discovery workflow incorporating these synthetic considerations is depicted below:

G cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_evaluation In Vivo Evaluation cluster_optimization Lead Optimization Target_Selection Target Selection Lead_Identification Lead Identification (Benzoic Acid Scaffold) Target_Selection->Lead_Identification SAR_Hypothesis SAR Hypothesis (Cyclobutyl vs. Cyclopropyl) Lead_Identification->SAR_Hypothesis Synthesis Synthesis of Analogs SAR_Hypothesis->Synthesis Binding_Assay Binding/Enzyme Assay Synthesis->Binding_Assay Cellular_Assay Cell-Based Assay Binding_Assay->Cellular_Assay Metabolic_Stability Metabolic Stability Assay Cellular_Assay->Metabolic_Stability PK_Studies Pharmacokinetic Studies Metabolic_Stability->PK_Studies Efficacy_Studies Efficacy in Animal Models PK_Studies->Efficacy_Studies Data_Analysis Data Analysis & SAR Efficacy_Studies->Data_Analysis Next_Generation_Analogs Design of Next-Generation Analogs Data_Analysis->Next_Generation_Analogs Next_Generation_Analogs->Synthesis

Sources

Comparative Efficacy of PARP Inhibitors vs. Traditional Chemotherapy in BRCA-Mutated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Poly (ADP-ribose) polymerase (PARP) inhibitors against traditional DNA-damaging chemotherapies, specifically in the context of cancers harboring BRCA1 or BRCA2 mutations. We will explore the mechanistic rationale, present key preclinical and clinical data, and provide detailed experimental protocols for researchers to validate these findings in their own work.

The Principle of Synthetic Lethality: The Achilles' Heel of BRCA-Mutant Tumors

To understand the efficacy of PARP inhibitors, we must first grasp the concept of synthetic lethality . This occurs when the loss of two separate gene functions results in cell death, whereas the loss of either one alone does not.[1][2][3][4]

Cancer cells with mutations in BRCA1 or BRCA2 are deficient in a critical DNA repair pathway known as Homologous Recombination (HR), which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[5][6] These cells become heavily reliant on other repair mechanisms to survive, particularly the PARP-mediated base excision repair (BER) pathway, which addresses single-strand breaks (SSBs).

PARP inhibitors exploit this dependency. By blocking PARP, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1][7] In a healthy cell, these DSBs would be fixed by the HR pathway. However, in a BRCA-mutated cancer cell, the HR pathway is already compromised. This simultaneous failure of two critical repair pathways leads to catastrophic DNA damage and targeted cell death (apoptosis).[3][7]

Traditional platinum-based chemotherapies (e.g., carboplatin, cisplatin) also work by inducing DNA damage, primarily by creating DNA adducts that lead to DSBs. However, their action is not specific to cells with HR deficiencies, leading to significant toxicity in healthy, rapidly dividing cells.

The following diagram illustrates the core mechanism of synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_Damage_N DNA Damage (SSB & DSB) PARP_N PARP-mediated SSB Repair DNA_Damage_N->PARP_N Functional HR_N BRCA-mediated HR Repair (DSB) DNA_Damage_N->HR_N Functional Viability_N Cell Survival PARP_N->Viability_N HR_N->Viability_N DNA_Damage_P DNA Damage (SSB & DSB) PARP_P PARP-mediated SSB Repair DNA_Damage_P->PARP_P HR_P BRCA-mediated HR Repair (DSB) DNA_Damage_P->HR_P Deficient Apoptosis Cell Death (Apoptosis) PARP_P->Apoptosis Unrepaired SSBs lead to toxic DSBs HR_P->Apoptosis Cannot repair DSBs PARPi PARP Inhibitor PARPi->PARP_P Blocks

Caption: Mechanism of Synthetic Lethality in BRCA-mutant cells treated with PARP inhibitors.

Preclinical Efficacy: In Vitro Evidence

The targeted nature of PARP inhibitors can be robustly demonstrated through a series of well-controlled in vitro experiments. The rationale is to compare the effects of a PARP inhibitor (e.g., Olaparib) and a traditional chemotherapeutic agent (e.g., Carboplatin) on cell lines with and without functional BRCA proteins.

  • Experimental Rationale:

    • Cell Viability (MTT Assay): This assay measures the metabolic activity of cells, which correlates with the number of viable cells. It provides a quantitative measure of cytotoxicity (IC50 value).

    • Apoptosis (Annexin V Staining): To confirm that cell death is occurring via apoptosis, a programmed and controlled process, rather than necrosis.

    • DNA Damage (γ-H2AX Foci Formation): This is a direct mechanistic readout. Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the response to DNA DSBs. Counting γ-H2AX foci allows for direct quantification of DNA damage.[8][9][10]

Comparative In Vitro Data Summary

The table below summarizes expected outcomes from such experiments, demonstrating the selectivity of PARP inhibitors.

Parameter Cell Line Treatment Result Interpretation
Cell Viability (IC50) BRCA1-mutant (e.g., MDA-MB-436)OlaparibLow (~1 µM) High sensitivity due to synthetic lethality.
BRCA1-mutant (e.g., MDA-MB-436)CarboplatinModerate (~20 µM)Sensitive, but less potent than Olaparib.
BRCA-wildtype (e.g., MDA-MB-231)OlaparibHigh (>50 µM) Low sensitivity as HR repair is functional.
BRCA-wildtype (e.g., MDA-MB-231)CarboplatinModerate (~25 µM)Non-specific cytotoxicity.
Apoptosis (% Annexin V+) BRCA1-mutantOlaparibHigh (>60%) Robust induction of programmed cell death.
BRCA1-mutantCarboplatinModerate (~40%)Induction of cell death.
BRCA-wildtypeOlaparibLow (<10%) Minimal apoptosis induction.
DNA Damage (γ-H2AX foci/cell) BRCA1-mutantOlaparibHigh (>30) Massive accumulation of unrepaired DSBs.
BRCA-wildtypeOlaparibLow (<5)DSBs are efficiently repaired.

Note: The values presented are illustrative and based on typical results reported in preclinical studies.[11][12]

Clinical Performance: A Paradigm Shift in Oncology

The preclinical promise of PARP inhibitors has translated into significant clinical benefits for patients with BRCA-mutated cancers, particularly in ovarian and breast cancer. Meta-analyses of randomized controlled trials consistently demonstrate the superiority of PARP inhibitors over standard chemotherapy in key clinical endpoints.

Clinical Trial Endpoint Comparison: PARP Inhibitors vs. Chemotherapy
Cancer Type Endpoint PARP Inhibitor (e.g., Olaparib) Standard Chemotherapy Hazard Ratio (HR)
BRCAm Ovarian Cancer (Recurrent) Median Progression-Free Survival (PFS)8.4 - 11.2 months[13]4.3 - 4.8 months[13]~0.35[14]
BRCAm Breast Cancer (Metastatic) Median Progression-Free Survival (PFS)~7.0 months~4.2 months~0.64[15]
BRCAm Ovarian Cancer (Newly Diagnosed, Maintenance) 7-Year Overall Survival (OS) Rate67.0%[16]46.5%[16]0.55[16]

Data synthesized from multiple clinical trials and meta-analyses.[13][14][15][16][17]

These data show that PARP inhibitors significantly reduce the risk of disease progression or death compared to standard treatments in the target population.[14][15][17] While traditional chemotherapy remains a cornerstone of cancer treatment, the advent of PARP inhibitors represents a highly successful application of targeted therapy, offering improved efficacy and often a more manageable safety profile.

Essential Experimental Protocols

Reproducibility is the foundation of scientific integrity. The following sections provide detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18][19]

G start Start plate_cells 1. Plate cells in a 96-well plate start->plate_cells incubate_24h 2. Incubate for 24h for adherence plate_cells->incubate_24h add_drug 3. Add serial dilutions of PARPi or Chemo incubate_24h->add_drug incubate_72h 4. Incubate for 48-72h add_drug->incubate_72h add_mtt 5. Add MTT solution to each well incubate_72h->add_mtt incubate_4h 6. Incubate for 2-4h (Formazan formation) add_mtt->incubate_4h solubilize 7. Add solubilization buffer (e.g., DMSO) incubate_4h->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance end End: Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of your PARP inhibitor and chemotherapy agent. Remove the old media and add 100 µL of media containing the desired drug concentrations. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[18]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value for each drug.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

G start Start treat_cells 1. Treat cells with drug for 24-48h start->treat_cells harvest_cells 2. Harvest cells (including supernatant) treat_cells->harvest_cells wash_pbs 3. Wash cells with cold PBS harvest_cells->wash_pbs resuspend 4. Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_rt 6. Incubate for 15 min at room temp (dark) add_stains->incubate_rt analyze_flow 7. Analyze immediately by Flow Cytometry incubate_rt->analyze_flow end End: Quantify cell populations analyze_flow->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Culture and treat cells with the desired drug concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1 µL of Propidium Iodide (PI) solution.[21]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: DNA Damage Quantification (γ-H2AX Immunofluorescence)

This protocol uses immunocytochemistry to visualize and quantify DNA double-strand breaks.[8][24]

G start Start plate_cells 1. Plate cells on coverslips start->plate_cells treat_cells 2. Treat with drug for 4-24h plate_cells->treat_cells fix_perm 3. Fix (e.g., 4% PFA) and Permeabilize (e.g., Triton X-100) treat_cells->fix_perm block 4. Block with serum to prevent non-specific binding fix_perm->block primary_ab 5. Incubate with primary anti-γ-H2AX antibody block->primary_ab secondary_ab 6. Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain 7. Counterstain nuclei with DAPI secondary_ab->counterstain mount 8. Mount coverslips on slides counterstain->mount image 9. Image using fluorescence microscope mount->image end End: Count foci per nucleus image->end

Caption: Workflow for γ-H2AX immunofluorescence staining.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with the appropriate drug concentrations for a specified time (e.g., 4, 8, or 24 hours).

  • Fix and Permeabilize: Wash with PBS, fix the cells with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against γ-H2AX (phospho-Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST, then incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Wash three times with PBST and counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash, mount the coverslips onto microscope slides, and image using a fluorescence microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ) to count the number of distinct γ-H2AX foci per nucleus. An increase in foci indicates a higher level of DSBs.

Conclusion and Future Directions

The development of PARP inhibitors is a landmark achievement in personalized medicine, demonstrating how a deep understanding of tumor biology can be exploited for therapeutic gain. For patients with BRCA-mutated cancers, these inhibitors offer a more effective and targeted treatment option compared to conventional chemotherapy. The experimental workflows provided herein serve as a validated framework for researchers to further explore the mechanisms of synthetic lethality.

Future research will continue to focus on overcoming PARP inhibitor resistance, identifying new biomarkers for sensitivity beyond BRCA mutations (the concept of "BRCAness" or HRD), and exploring rational combination therapies that can potentiate their effects.[5][7][25]

References

  • Li, S., Tao, L., Dai, H., Gong, X., Zhuo, Y., Xiang, H., Zhao, Y., Gao, Q., & Deng, L. (2021). BRCA1 Versus BRCA2 and PARP Inhibitors Efficacy in Solid Tumors: A Meta-Analysis of Randomized Controlled Trials. Frontiers in Oncology. [Link]

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  • Boccia, S., et al. (2018). Spotlight on olaparib in the treatment of BRCA-mutated ovarian cancer: design, development and place in therapy. Drug Design, Development and Therapy. [Link]

  • Mullen, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. [Link]

  • Pahuja, S., et al. (2016). Efficacy and hematologic toxicity of carboplatin and talazoparib combination therapy in BRCA mutated patients. ASCO Publications. [Link]

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  • Yilmaz, S., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences. [Link]

  • Zhang, L., et al. (2021). Efficacy and safety of PARP inhibitors in patients with BRCA-mutated advanced breast cancer: A meta-analysis and systematic review. Frontiers in Oncology. [Link]

  • Abdel-Rahman, O. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. ASCO Publications. [Link]

  • Soriani, A., et al. (2022). Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. International Journal of Molecular Sciences. [Link]

  • Cotte, A., et al. (2021). Pre-clinical combination of a PARP inhibitor, talazoparib, and carboplatin in triple-negative breast cancer. AACR Journals. [Link]

  • Patel, V., et al. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Zandar, S., et al. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. NAR Cancer. [Link]

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  • Mayo, M. F., et al. (2013). Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Molecular Cancer Therapeutics. [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

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  • Darzynkiewicz, Z., et al. (2006). Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage. Current Protocols in Cytometry. [Link]

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  • Cotte, A., et al. (2021). Talazoparib Plus Carboplatin Induces Synergistic Activity in Multiple TNBC Cell Lines. OncLive. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Development

In the quest for novel therapeutics, the principle of specificity is paramount. An ideal drug candidate would interact exclusively with its intended biological target to elicit a desired therapeutic effect. However, the reality of complex biological systems often presents a significant hurdle: cross-reactivity. Cross-reactivity is the phenomenon where a compound, be it a small molecule or a large biologic, binds to one or more unintended targets.[1][2] This off-target binding is not merely a matter of academic interest; it is a critical safety and efficacy concern that can lead to unforeseen side effects, reduced therapeutic efficacy, and, in the worst cases, clinical trial failure.[3][4]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies. We will move beyond rote protocol recitation to explore the underlying rationale for each experimental choice, empowering you to build self-validating systems that generate trustworthy and actionable data. Our approach is tiered, beginning with predictive in silico methods and progressing to definitive in vitro and ex vivo assays, ensuring a resource-efficient and scientifically rigorous evaluation of your compound's specificity profile.

The "Why": Understanding the Mechanisms of Cross-Reactivity

Cross-reactivity is fundamentally driven by molecular recognition. An antibody designed to bind a specific antigen may also recognize other antigens with similar structural regions or epitopes.[5][6] Similarly, a small molecule kinase inhibitor might bind to the ATP-binding pocket of several related kinases due to high structural homology in that domain.[2] The primary mechanisms include:

  • Structural Homology: The compound recognizes molecules with similar three-dimensional structures or amino acid sequences to the intended target.[7][8] High sequence identity, often considered significant above 70%, is a strong predictor of potential cross-reactivity.[8][9]

  • Shared Epitopes/Binding Motifs: The off-target protein may share an identical or highly similar epitope (for antibodies) or binding motif (for small molecules) with the primary target.[6]

  • Pharmacological Promiscuity: Some compounds possess chemical features that allow them to interact with a broad range of unrelated targets, a common challenge in small molecule development.[10]

Understanding these root causes is essential for designing a logical and targeted cross-reactivity assessment strategy.

A Tiered Strategy for Assessing Cross-Reactivity

A systematic, tiered approach allows for early identification of potential liabilities and conserves resources by eliminating problematic candidates before they advance to more costly and time-consuming assays.

Tiered_Approach cluster_0 Tier 1: In Silico & Predictive Analysis cluster_1 Tier 2: In Vitro Biochemical & Binding Assays cluster_2 Tier 3: In Vitro Functional & Cell-Based Assays cluster_3 Tier 4: Ex Vivo Tissue Cross-Reactivity (Regulatory Requirement) T1 Sequence & Structural Homology Analysis (e.g., NCBI BLAST) T1_desc Rationale: Rapidly identify proteins with high sequence or structural similarity to the primary target. Cost-effective first pass. T1->T1_desc T2_Immuno Immunoassays (ELISA, Western Blot) T1->T2_Immuno Prioritized Off-Targets T2_Chroma Chromatographic Specificity (e.g., Affinity Chromatography) T1->T2_Chroma Prioritized Off-Targets T2_desc Rationale: Quantify binding interactions with a focused panel of prioritized off-targets identified in Tier 1. T2_Immuno->T2_desc T3 Cell-Based Functional Assays (e.g., Reporter Assays, Phenotypic Screening) T2_Immuno->T3 Confirmed Binders T3_desc Rationale: Assess the physiological consequence of off-target binding in a relevant cellular context. T3->T3_desc T4 Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry on Human Tissues) T3->T4 Lead Candidate T4_desc Rationale: Pre-clinical safety assessment to identify unexpected binding in a comprehensive panel of human tissues prior to first-in-human studies. T4->T4_desc

Caption: A tiered workflow for systematic cross-reactivity assessment.

Tier 1: In Silico Prediction – The First Line of Defense

Before committing to wet-lab experiments, computational tools can provide a valuable, cost-effective screen for potential cross-reactivity. The goal here is not definitive proof, but rather the generation of a prioritized list of likely off-targets for subsequent experimental validation.

  • Sequence Homology Analysis: For a protein target, a simple yet powerful first step is to use tools like NCBI's Basic Local Alignment Search Tool (BLAST) to find proteins with high amino acid sequence identity.[5][9] It is generally accepted that proteins with sequence identity >70% are likely to be cross-reactive, while those below 50% are not.[8]

  • Structural Homology & Docking: For small molecules, if the 3D structure of the primary target is known, computational models can be used to predict binding to a library of other proteins. This approach can identify potential off-targets that share structural similarity in the binding pocket, even with low overall sequence homology.[11][12]

Tier 2: In Vitro Binding Assays – Quantifying Interactions

Once a list of potential off-targets is generated, the next step is to confirm and quantify these interactions using in vitro binding assays.

Comparison of Key In Vitro Binding Assay Platforms
Assay PlatformPrinciplePrimary Use CaseAdvantagesDisadvantages
Competitive ELISA/RIA The test compound competes with a labeled ligand for binding to the immobilized off-target protein.Quantifying the relative binding affinity of a compound to a panel of purified off-target proteins.High-throughput, quantitative (IC50 values), well-established methodology.[1]Requires purified proteins; may not reflect binding in a complex cellular milieu.
Western Blotting The test antibody is used to probe a lysate containing a mixture of proteins separated by size.Assessing antibody specificity against a complex protein mixture (e.g., cell lysate).Provides information on the molecular weight of the bound protein, aiding in identification.Primarily qualitative/semi-quantitative; lower throughput.
Affinity Chromatography The test compound is immobilized on a column, and a complex mixture (e.g., cell lysate) is passed over it. Bound proteins are eluted and identified.Unbiased discovery of binding partners in a complex proteome.Can identify novel, unexpected off-targets.[13][14]Technically complex; may identify non-specific binders; requires downstream protein identification (e.g., mass spectrometry).
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Detailed kinetic analysis (on/off rates) of binding to off-target proteins.Real-time, label-free, provides detailed kinetic data (KD).Lower throughput; requires specialized equipment.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol details how to determine the percent cross-reactivity of a test compound relative to the primary target ligand using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Causality Behind Choices:

  • Coating with Target Protein: Immobilizing the protein of interest allows for easy washing steps to remove unbound reagents.

  • Blocking Step: Using a protein-rich solution like BSA or non-fat milk prevents non-specific binding of the antibody to the plastic well surface, which would lead to false-positive signals.

  • Competitive Format: By pre-incubating the antibody with a serial dilution of the test compound (or the reference ligand), we can measure how effectively each compound prevents the antibody from binding to the coated plate. This directly reflects their relative binding affinities.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the purified off-target protein (1-10 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Preparation of Competitors:

    • Prepare serial dilutions of your reference ligand (the intended target) and your test compound(s) in Assay Buffer (Blocking Buffer diluted 1:1 with PBS).

    • Include a "zero competitor" control (Assay Buffer only) for maximum signal (B0) and a "non-specific binding" control.

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a concentration determined by prior titration, usually the EC50 concentration). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in Assay Buffer). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to 5 washes to remove all unbound secondary antibody.

  • Detection: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL/well of 1M H2SO4 to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance vs. log[competitor concentration] for both the reference ligand and the test compound(s).

  • Determine the IC50 value (the concentration that inhibits 50% of maximal binding) for each compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Reference Ligand / IC50 of Test Compound) x 100

Example Data Presentation
CompoundIC50 (nM)% Cross-Reactivity
Reference Ligand (Target A) 10100%
Test Compound X 5002%
Related Protein B 1,0001%
Unrelated Protein C >10,000<0.1%

Tier 3: Cell-Based Assays – Assessing Functional Consequences

Demonstrating binding is only part of the story. The critical question is whether this binding translates into a biological effect. Cell-based assays are essential for determining the functional consequences of off-target interactions.[15][16]

  • Reporter Gene Assays: If the off-target is a receptor or part of a known signaling pathway, a reporter assay can be used. In this system, the activation of the pathway drives the expression of a quantifiable reporter gene (e.g., luciferase or GFP). This provides a direct measure of the agonist or antagonist activity of the test compound on the off-target pathway.

  • Phenotypic Screening & High-Content Analysis: This approach assesses the effects of a compound on overall cell health, morphology, or other complex cellular phenotypes. Using automated microscopy and image analysis, one can screen for unintended effects like cytotoxicity, apoptosis induction, or cell cycle arrest across various cell lines representing different tissues.[17]

Competitive_Immunoassay cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: High Cross-Reactivity P1 Immobilized Off-Target Protein Ab1 Primary Antibody P1->Ab1 Binding HRP1 HRP-Labeled Secondary Ab Ab1->HRP1 Binding Substrate1 Substrate HRP1->Substrate1 Conversion Signal1 STRONG SIGNAL Substrate1->Signal1 P2 Immobilized Off-Target Protein Ab2 Primary Antibody Ab2->P2 Binding Blocked Comp2 Cross-Reactive Compound Comp2->Ab2 Binding in Solution HRP2 HRP-Labeled Secondary Ab Substrate2 Substrate Signal2 NO/WEAK SIGNAL

Caption: Principle of a competitive immunoassay to detect cross-reactivity.

Tier 4: Tissue Cross-Reactivity (TCR) Studies – The Preclinical Safety Check

For therapeutic antibodies and other biologics intended for human use, regulatory agencies like the FDA require a tissue cross-reactivity (TCR) study before initiating Phase I clinical trials.[18] This is a critical, late-stage preclinical safety assessment.

The standard method is immunohistochemistry (IHC) performed on a comprehensive panel of normal human tissues.[1][19] The goal is to identify any "off-target" binding in tissues that are not the intended site of action. Any unexpected staining must be evaluated for potential toxicological significance.

Experimental Protocol: Immunohistochemistry for TCR Studies

Causality Behind Choices:

  • Frozen Tissues: Quick-frozen tissues are preferred by regulatory bodies as they often preserve antigen integrity better than formalin-fixed paraffin-embedded (FFPE) tissues.[18]

  • Multiple Donors: Using tissues from at least three unrelated donors helps to screen for potential polymorphisms that might affect binding.[18]

  • Multiple Concentrations: Testing at both a low (clinically relevant) and a high (saturating) concentration helps distinguish high-affinity, specific binding from low-affinity, non-specific background staining.[19]

  • Isotype Control: The negative control antibody (of the same isotype as the test antibody) is crucial for identifying non-specific binding caused by the Fc portion of the antibody or other factors, ensuring that any observed staining is due to the specific antigen-binding region.

Step-by-Step Methodology:

  • Tissue Sectioning: Cryosection the frozen human tissues from the required panel (a list of ~32 tissues is recommended by the FDA) at 5-10 µm thickness and mount on charged slides.

  • Fixation: Fix the sections, typically with cold acetone or methanol, for 10 minutes. Air dry.

  • Blocking Endogenous Peroxidase: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with buffer.

  • Blocking Non-Specific Binding: Incubate sections with a protein block (e.g., normal serum from the species the secondary antibody was raised in) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Apply the test antibody at a low and a high concentration.

    • Apply a negative control (e.g., an isotype-matched control antibody) at the same concentrations.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times in buffer (e.g., PBS or TBS).

  • Secondary Antibody/Detection System: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system, according to the manufacturer's instructions.

  • Washing: Repeat the wash step as in step 6.

  • Chromogen Application: Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip using a permanent mounting medium.

  • Pathologist Review: A board-certified pathologist should examine all slides to identify the location, intensity, and pattern of any staining, and to assess its potential clinical relevance.

Conclusion

A thorough investigation of cross-reactivity is not an optional checkbox in drug development; it is a fundamental component of building a robust safety and efficacy profile for any novel compound. By employing a logical, tiered strategy that progresses from broad in silico predictions to highly specific ex vivo tissue analysis, researchers can make informed decisions, mitigate risks, and increase the probability of clinical success. The causality-driven experimental designs and self-validating protocols outlined in this guide provide a framework for generating data that is not only scientifically sound but also trustworthy and defensible in a rigorous regulatory environment.

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Benchmarking the Synthetic Efficiency of Oseltamivir (Tamiflu®) Preparation Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Oseltamivir, globally recognized under the trade name Tamiflu®, stands as a critical antiviral agent for the treatment and prophylaxis of both influenza A and B virus infections. Its strategic importance, particularly in the context of seasonal epidemics and potential pandemics, places a significant demand on its efficient and scalable production. The synthesis of oseltamivir, a complex molecule with three stereocenters, has been a prominent subject of research in the field of process chemistry, leading to the development of numerous synthetic strategies.

This guide provides an in-depth, objective comparison of the most notable synthetic routes to oseltamivir. We will delve into the underlying chemical principles, evaluate key efficiency metrics, and provide detailed experimental protocols for benchmark syntheses. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of oseltamivir synthesis, thereby informing the design of more sustainable, cost-effective, and robust manufacturing processes for this vital medication.

The Evolution of Oseltamivir Synthesis: Key Challenges and Innovations

The commercial synthesis of oseltamivir, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, traditionally commences with (-)-shikimic acid.[1] This natural product, primarily extracted from the seeds of the Chinese star anise (Illicium verum), possesses the correct chirality that serves as a template for the stereocenters in the final drug molecule.[2] However, the reliance on a natural source with a fluctuating supply chain has been a significant concern, prompting extensive research into alternative, shikimic acid-independent synthetic routes.[1]

A second major challenge has been the use of potentially hazardous reagents, particularly azides, which are often employed for the introduction of nitrogen functionalities.[2] The handling of large quantities of azides poses safety risks, especially on an industrial scale. Consequently, a major thrust in modern synthetic efforts has been the development of azide-free pathways.

Over the years, chemists have devised ingenious solutions to these challenges, including:

  • Total Synthesis from Readily Available Starting Materials: Routes commencing from simple, inexpensive feedstocks like butadiene, acrylic acid, or pyridine have been developed to circumvent the reliance on shikimic acid.[2]

  • Asymmetric Catalysis: The use of chiral catalysts in reactions such as the Diels-Alder reaction has enabled the creation of the desired stereoisomers with high selectivity, a crucial aspect of any synthesis of a chiral drug.[2]

  • Organocatalysis and One-Pot Reactions: More recent innovations have focused on the use of metal-free organocatalysts and the design of multi-step one-pot reactions to enhance efficiency, reduce waste, and shorten overall synthesis time.[2]

  • Flow Chemistry: The application of continuous flow technology has been explored to improve the safety of hazardous reactions and to enable more efficient and scalable production.

Comparative Analysis of Key Synthetic Routes

The efficiency of a synthetic route is a multifaceted consideration, extending beyond the final percentage yield. A holistic evaluation must also consider the number of steps, the cost and availability of starting materials, the "greenness" of the chemistry (as measured by metrics like Atom Economy and Process Mass Intensity), and the overall safety and scalability of the process.

The following table provides a comparative summary of several landmark syntheses of oseltamivir.

Synthetic RouteStarting Material(s)Longest Linear StepsOverall Yield (%)Key Features & Notes
Roche Industrial Synthesis (-)-Shikimic Acid~1120-22%The established commercial route; relies on a natural chiral pool. Traditionally uses azide chemistry, though azide-free variations exist.[1][2]
Corey Synthesis Butadiene, Acrylate Derivative~12~30%A landmark total synthesis that is independent of shikimic acid. Employs an asymmetric Diels-Alder reaction and avoids the use of azides.[3]
Fukuyama Synthesis Pyridine, Acrolein~14Not explicitly high in early reportsFeatures an asymmetric Diels-Alder reaction with an organocatalyst to construct the cyclohexene core.[2]
Hayashi Synthesis Commercially available starting materials5 (in three one-pot operations)~57%A highly efficient, "time economical" route employing organocatalysis and domino reactions.[2]

Green Chemistry Metrics: A Deeper Dive into Synthetic Efficiency

To provide a more quantitative assessment of the environmental impact and resource efficiency of these routes, we can turn to established green chemistry metrics. A comprehensive analysis of various oseltamivir syntheses has been conducted, providing valuable data for comparison.[4]

  • Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient process with less waste generation.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (starting materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. A lower PMI signifies a greener and more sustainable process.

  • E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the product. It is closely related to PMI (E-Factor = PMI - 1).

While specific, directly comparable PMI and AE values for all routes are not always available in single publications, the general trend indicates that newer, more concise routes like the Hayashi synthesis demonstrate significantly improved green chemistry metrics over the longer, more established processes.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the simplified workflows of three key synthetic routes to oseltamivir.

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Ketalization Ketalization Esterification->Ketalization Mesylation Mesylation Ketalization->Mesylation Epoxide_Formation Epoxide Formation Mesylation->Epoxide_Formation Azide_Opening Azide Ring Opening Epoxide_Formation->Azide_Opening Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir.

Corey_Synthesis Butadiene Butadiene & Acrylate Diels_Alder Asymmetric Diels-Alder Butadiene->Diels_Alder Amidation Amidation Diels_Alder->Amidation Iodolactamization Iodolactamization Amidation->Iodolactamization Boc_Protection Boc Protection & Elimination Iodolactamization->Boc_Protection Aziridination Aziridination Boc_Protection->Aziridination Ring_Opening Aziridine Ring Opening Aziridination->Ring_Opening Final_Steps Final Steps Ring_Opening->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Caption: Key transformations in the Corey total synthesis of Oseltamivir.

Hayashi_Synthesis Starting_Materials Alkoxyaldehyde & Nitroalkene One_Pot_1 One-Pot Operation 1: Asymmetric Michael Reaction, Domino Michael/HWE Starting_Materials->One_Pot_1 Intermediate_1 Cyclohexene Derivative One_Pot_1->Intermediate_1 One_Pot_2 One-Pot Operation 2: Functional Group Transformations Intermediate_1->One_Pot_2 Intermediate_2 Advanced Intermediate One_Pot_2->Intermediate_2 One_Pot_3 One-Pot Operation 3: Final Steps Intermediate_2->One_Pot_3 Oseltamivir Oseltamivir One_Pot_3->Oseltamivir

Caption: The three one-pot operations in the Hayashi synthesis of Oseltamivir.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key transformations in selected oseltamivir syntheses. These are intended to be illustrative of the experimental procedures involved.

Protocol 1: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid (Adapted from the Roche Industrial Process)

This protocol outlines the initial steps of the industrial synthesis, which transform the natural product into a key epoxide intermediate.[2]

  • Esterification:

    • Suspend (-)-shikimic acid in ethanol.

    • Cool the mixture in an ice bath.

    • Add thionyl chloride dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl shikimate.

  • Ketalization:

    • Dissolve the crude ethyl shikimate in 3-pentanone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature. The progress of the reaction can be monitored by the removal of water.

    • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution to yield the ketal-protected intermediate.

  • Mesylation:

    • Dissolve the ketal-protected intermediate in a suitable solvent such as dichloromethane.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Add methanesulfonyl chloride dropwise.

    • Stir the reaction at 0 °C until the starting material is consumed.

    • Perform an aqueous workup to remove salts and purify the mesylated product.

  • Epoxide Formation:

    • Dissolve the mesylate in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

    • Add a mild base, such as potassium bicarbonate.

    • Stir the reaction at room temperature until the epoxide formation is complete.

    • Isolate the epoxide product through extraction and purification.

Protocol 2: Asymmetric Diels-Alder Reaction in the Corey Synthesis

This protocol describes the crucial first step in the Corey synthesis, which establishes the stereochemistry of the cyclohexene ring.[3]

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the chiral CBS catalyst solution according to established procedures.

  • Diels-Alder Reaction:

    • To a solution of the acrylate derivative (e.g., 2,2,2-trifluoroethyl acrylate) in a dry, aprotic solvent (e.g., toluene or dichloromethane) at the specified low temperature (e.g., -78 °C), add the prepared CBS catalyst solution.

    • Slowly add freshly distilled butadiene to the reaction mixture.

    • Stir the reaction at the low temperature for the specified time, monitoring its progress by TLC or GC.

    • Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

    • Purify the resulting Diels-Alder adduct by column chromatography on silica gel.

Conclusion

The synthesis of oseltamivir serves as a compelling case study in the evolution of pharmaceutical manufacturing, driven by the dual imperatives of supply chain security and the principles of green chemistry. While the original Roche process, starting from (-)-shikimic acid, remains a robust and proven industrial method, the academic community has developed a remarkable array of innovative and highly efficient alternatives.

Syntheses like that of Corey demonstrate the power of total synthesis to liberate drug production from reliance on natural product availability, while the Hayashi route showcases the elegance and efficiency that can be achieved through the application of modern catalytic methods and one-pot strategies.

For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the importance of minimizing environmental impact. The continued exploration of novel synthetic pathways, including those leveraging flow chemistry and biocatalysis, will undoubtedly lead to even more efficient and sustainable methods for producing this life-saving medication in the future.

References

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  • CN103833570B - Synthesis method of oseltamivir - Google P
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  • Total Synthesis of Oseltamivir phosphate (Tamiflu) by Corey - Organic Chemistry Portal. Accessed January 24, 2026. [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. Accessed January 24, 2026. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. With this innovation comes the critical responsibility of ensuring safe handling and disposal, protecting both ourselves and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, a compound often utilized in the synthesis of complex molecules. The procedures outlined here are synthesized from an in-depth analysis of its structural components, safety data for analogous compounds, and established best practices in laboratory waste management.

Understanding the Compound: A Foundation for Safe Disposal

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are generally considered irritants to the eyes, skin, and respiratory system.[1][2][3] They are typically solid organic acids.

  • Cyclobutane Ring : While cyclobutane itself is a flammable gas, its derivatives' properties vary.[4][5][6] In this solid compound, the cyclobutane moiety contributes to the overall chemical structure and potential reactivity.

  • tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is a common amine protecting group in organic synthesis.[7][8] It is notably labile to strong acids, which is a critical consideration for segregation of waste streams.[7][9][10]

Based on this structural analysis, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid should be handled as a hazardous substance, with particular attention to its potential as a skin and eye irritant.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

In the event of accidental exposure, follow these first-aid measures immediately:

  • After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][11]

  • After skin contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11][12]

  • If inhaled : Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

  • If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[2][11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[13][14]

1. Waste Segregation: Preventing Unwanted Reactions

Proper segregation is the cornerstone of safe chemical waste management. The key is to prevent inadvertent mixing of incompatible chemicals.

  • Primary Waste Stream : Designate a specific, clearly labeled hazardous waste container for solid 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid and materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • Incompatibility Alert : Due to the acid-lability of the Boc group, this compound must be segregated from acidic waste streams.[7][9] Mixing with strong acids could lead to the uncontrolled cleavage of the Boc group, potentially generating gas and creating a hazardous situation.

  • General Segregation : Store this waste separately from strong oxidizing agents, bases, and reactive metals.[2][15][13]

2. Containerization: Secure and Compliant

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Container Material : Use a container made of a material compatible with the chemical. The original product container is often a suitable choice.[16] If unavailable, a high-density polyethylene (HDPE) container is a good alternative.

  • Container Condition : Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-on cap.[13][16]

  • Headspace : Do not overfill the container. Leave at least 10% headspace to allow for expansion.[13]

3. Labeling: Clear and Informative Communication

Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Label Contents : The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid".

  • Hazard Identification : Indicate the primary hazards (e.g., "Irritant").

4. Storage: A Safe Holding Area

Designate a specific satellite accumulation area (SAA) within the laboratory for the temporary storage of hazardous waste.

  • Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : Store the waste container in a secondary containment bin to capture any potential leaks.

  • Segregation in Storage : Ensure the container is stored away from incompatible materials, as outlined in the segregation step.

5. Disposal Request and Pickup: The Final Step

Once the waste container is full or has been in storage for the maximum allowed time (typically one year for academic labs), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18]

  • Follow Institutional Procedures : Adhere strictly to your organization's specific procedures for requesting a waste pickup.

  • Do Not Transport : Laboratory personnel should not transport hazardous waste.[16] This should be done by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol start Generation of Waste 4-(1-((Boc)amino)cyclobutyl)benzoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Avoid Acids, Oxidizers, Bases) ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store request Arrange for Pickup by EHS or Licensed Contractor store->request end Proper Disposal request->end

Caption: Decision workflow for the disposal of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to waste management is not just a matter of compliance but a fundamental aspect of scientific integrity.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group | Download Table. [Link]

  • New Jersey Department of Health and Senior Services. Cyclobutane - HAZARD SUMMARY. [Link]

  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • MIT Environmental Health & Safety. Chemical Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • OSHA. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. [Link]

  • OSHA. OSHA Requirements for Hazardous Chemical Storage. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Wikipedia. Cyclobutane. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • Penta chemicals. Benzoic acid. [Link]

  • Angene Chemical. Safety Data Sheet: Dimethyl cyclobutane-1,2-dicarboxylate. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

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Navigating the Safe Handling of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational and safety directive for 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, a key building block in modern medicinal chemistry. By elucidating the "why" behind each procedural step, this document aims to be your trusted resource for navigating the complexities of laboratory safety and chemical handling.

Understanding the Hazard Profile: A Proactive Approach to Safety

Core Hazard Considerations:

  • Skin and Eye Irritation: Like many carboxylic acids and amino acid derivatives, this compound has the potential to cause skin and eye irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.

  • Acid Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Accidental contact with acids can lead to the uncontrolled deprotection of the amine, potentially altering the compound's reactivity and physiological effects.

A fundamental principle of laboratory safety is to treat all compounds of unknown toxicity as potentially hazardous. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for safeguarding against chemical exposure. The following table outlines the minimum required PPE for handling 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, especially when in solution, and airborne particles of the solid.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. For prolonged handling or when working with solutions, consider double-gloving.
Body Protection A standard laboratory coat.Protects clothing and skin from minor spills and contamination.
Respiratory Protection Not generally required for small-scale handling in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling fine particles of the compound.

Diagram 1: PPE Decision Workflow

PPE_Decision_Workflow start Handling 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or transferring solid? is_solid->weighing Yes ppe_solution Minimum PPE: - Chemical splash goggles - Nitrile gloves - Lab coat is_solution->ppe_solution Yes in_hood Working in a fume hood? weighing->in_hood Yes ppe_dust Enhanced PPE: - Add respirator if dust is generated weighing->ppe_dust No ppe_solid Minimum PPE: - Safety glasses - Nitrile gloves - Lab coat in_hood->ppe_solid Yes in_hood->ppe_dust No end Proceed with experiment ppe_solid->end ppe_dust->end ppe_solution->end

Caption: A workflow for determining the appropriate level of PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a designated area with adequate ventilation to avoid inhalation of dust.

  • Surface Protection: Before weighing, cover the work surface with a disposable protective liner to contain any potential spills.

  • Static Control: Use an anti-static weighing dish to prevent the fine powder from dispersing due to static electricity.

  • Tool Selection: Employ spatulas and other tools that are clean and dry to avoid contamination of the stock material.

  • Container Sealing: After weighing, ensure the primary container is tightly sealed to prevent moisture absorption and contamination.

3.2. Dissolution:

  • Solvent Compatibility: Consult relevant literature for appropriate solvents. Common solvents for similar compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.

  • Order of Addition: When preparing a solution, add the solid compound to the solvent gradually while stirring to ensure complete dissolution.

  • Temperature Control: If gentle heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer. Avoid direct, high-heat sources.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Solid Waste:

  • Contaminated Materials: All disposable items that have come into contact with 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, such as gloves, weighing paper, and protective liners, should be placed in a designated, labeled solid waste container.

  • Unused Compound: Unused or expired solid compound should be disposed of in its original container or a clearly labeled waste container, following your institution's hazardous waste guidelines. Do not mix with other waste streams unless explicitly permitted.

4.2. Liquid Waste:

  • Waste Streams: Segregate liquid waste containing this compound. Do not pour it down the drain.

  • Labeling: The liquid waste container must be clearly labeled with the full chemical name and any other components in the solution.

  • Deprotection Waste: Waste generated from the deprotection of the Boc group will be acidic and contain tert-butanol and isobutylene as byproducts. This waste should be neutralized before disposal and placed in a separate, appropriately labeled hazardous waste container.

Diagram 2: Chemical Waste Disposal Pathway

Waste_Disposal_Pathway start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Contaminated PPE, weighing paper, etc. is_solid->solid_waste Yes liquid_waste Solutions containing the compound is_solid->liquid_waste No solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container disposal Dispose according to institutional guidelines solid_container->disposal liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container deprotection_waste Waste from Boc deprotection liquid_waste->deprotection_waste liquid_container->disposal neutralize Neutralize acidic waste deprotection_waste->neutralize deprotection_container Designated Acidic/Organic Waste Container neutralize->deprotection_container deprotection_container->disposal

Caption: A decision-making pathway for the proper disposal of waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

5.1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.

5.2. Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

5.3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

5.4. Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding the generation of dust, and place it in a labeled waste container.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.

By integrating these safety protocols and operational guidelines into your daily laboratory practices, you can confidently and safely handle 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, fostering a secure and productive research environment.

References

  • Lab Safety Rules and Guidelines. (2024). Lab Manager. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing Boc protected amino acid by (Boc)2O. (2006).
  • Chemical Safety Best Practices in The Lab. (2023). Green World Group. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2004). ResearchGate. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). Royal Society of Chemistry. [Link] 14

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.